Product packaging for 3-amino-N-ethylphthalimide(Cat. No.:CAS No. 20510-93-4)

3-amino-N-ethylphthalimide

Cat. No.: B15211942
CAS No.: 20510-93-4
M. Wt: 190.20 g/mol
InChI Key: QGOCMRQPPBKXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-amino-N-ethylphthalimide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B15211942 3-amino-N-ethylphthalimide CAS No. 20510-93-4

Properties

CAS No.

20510-93-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-amino-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3

InChI Key

QGOCMRQPPBKXBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Amino-N-ethylphthalimide, a derivative of phthalimide, possesses a unique set of chemical and physical properties that make it a compound of interest in various research and development applications. Its core characteristics are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Melting Point 172 °C[1]
Density (Predicted) 1.335 ± 0.06 g/cm³[1]
XLogP3 (Predicted) 1.4[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Method 1: Reduction of 4-Nitro-N-ethylphthalimide with Tin(II) Chloride

This protocol involves the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.

Experimental Protocol:

  • To a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (37%, 100 ml) and water (100 ml), add N-Ethyl-4-nitrophthalimide (22 g).[3]

  • Stir the mixture vigorously for 2.5 hours at room temperature.[3]

  • Pour the reaction mixture onto ice to precipitate the product.[3]

  • Filter the precipitate and wash it with cold water until the filtrate is free from acid.[3]

  • Purify the crude product by recrystallization from toluene.[3]

  • The expected yield of 4-Amino-N-ethylphthalimide is approximately 92%.[3]

G N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalimide Reaction_Mixture Reaction_Mixture N-Ethyl-4-nitrophthalimide->Reaction_Mixture SnCl2·2H2O / HCl SnCl2·2H2O / HCl SnCl2·2H2O / HCl->Reaction_Mixture Precipitation_on_Ice Precipitation_on_Ice Reaction_Mixture->Precipitation_on_Ice 2.5 h Filtration_and_Washing Filtration_and_Washing Precipitation_on_Ice->Filtration_and_Washing Recrystallization Recrystallization Filtration_and_Washing->Recrystallization 4-Amino-N-ethylphthalimide 4-Amino-N-ethylphthalimide Recrystallization->4-Amino-N-ethylphthalimide

Synthesis of 4-Amino-N-ethylphthalimide via Tin(II) Chloride Reduction.
Method 2: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation for the reduction of the nitro group, offering an alternative synthetic route.

Experimental Protocol:

  • In a high-pressure reactor, combine N-Ethyl-4-nitrophthalimide (28.0 g), 400 ml of ethanol, and Raney nickel catalyst (10 g).

  • Pressurize the reactor with hydrogen gas to 1500 psi.

  • Heat the reaction mixture to 100°C and maintain these conditions with stirring.

  • After the reaction is complete, cool the reactor and filter the mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate to yield the crude product.

  • Recrystallize the product from a methanol-water mixture to obtain pure 4-amino-N-ethylphthalimide. The melting point of the recrystallized product is expected to be in the range of 169°-171°C.

G N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalimide Reaction_Mixture Reaction_Mixture N-Ethyl-4-nitrophthalimide->Reaction_Mixture Raney_Nickel_H2 Raney Ni / H₂ (1500 psi) Raney_Nickel_H2->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration 100°C Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization 4-Amino-N-ethylphthalimide 4-Amino-N-ethylphthalimide Recrystallization->4-Amino-N-ethylphthalimide

Synthesis of 4-Amino-N-ethylphthalimide via Catalytic Hydrogenation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound. While detailed spectra are available through specialized databases, a summary of expected spectral characteristics is provided below.

TechniqueExpected Data
¹³C NMR Spectra available on SpectraBase.[4]
FT-IR Spectra available on SpectraBase.[4]
Mass Spectrometry Spectra available on SpectraBase.[4]

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of phthalimide derivatives has shown significant potential in medicinal chemistry.

General Biological Activities of Phthalimide Derivatives:

  • Antimicrobial and Antitubercular Activity: Various phthalimide analogs have demonstrated potent activity against a range of bacteria and mycobacterium strains.

  • Anti-inflammatory and Analgesic Effects: Certain N-aryl derivatives of phthalimide have exhibited cyclooxygenase inhibitory activity, leading to analgesic and anti-inflammatory properties.

  • Anticancer Properties: Phthalimide-based compounds, including the well-known thalidomide and its analogs, have been investigated for their anticancer activities. Some derivatives have shown the ability to induce apoptosis in cancer cell lines.

  • Enzyme Inhibition: 4-Amino-1,8-naphthalimide, a structurally related compound, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting that aminophthalimides could be explored as enzyme inhibitors.[5]

  • Fluorescent Probes: The 4-aminophthalimide moiety is known for its solvatochromic fluorescence properties, making its derivatives, including this compound, potential candidates for use as fluorescent probes to study biological systems, such as transmembrane peptides.[6]

Logical Workflow for Investigating Phthalimide Derivatives in Drug Discovery:

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization & Preclinical Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purification->Structural_Elucidation Antimicrobial_Assay Antimicrobial Assays Structural_Elucidation->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays Structural_Elucidation->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays Structural_Elucidation->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays Structural_Elucidation->Enzyme_Inhibition_Assay SAR_Studies Structure-Activity Relationship (SAR) Antimicrobial_Assay->SAR_Studies Anti_inflammatory_Assay->SAR_Studies Anticancer_Assay->SAR_Studies Enzyme_Inhibition_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology ADMET_Profiling->In_Vivo_Studies

Drug Discovery Workflow for Phthalimide Derivatives.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Further research is warranted to fully elucidate its specific biological activities and explore its potential as a therapeutic agent or a tool for biomedical research.

References

Technical Guide: Synthesis Pathway of 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 3-amino-N-ethylphthalimide, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a robust three-step pathway, commencing with the commercially available starting material, 3-nitrophthalic acid. Each step is accompanied by a detailed experimental protocol, quantitative data, and a workflow visualization to ensure clarity and reproducibility in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process:

  • Imide Formation: Cyclization of 3-nitrophthalic acid to 3-nitrophthalimide.

  • N-Alkylation: Introduction of the ethyl group onto the nitrogen of the imide via a Gabriel-type synthesis to yield 3-nitro-N-ethylphthalimide.

  • Nitro Group Reduction: Reduction of the nitro group to an amine to afford the final product, this compound.

Synthesis_Pathway A 3-Nitrophthalic Acid B 3-Nitrophthalimide A->B  Urea, Acetic Acid, 117°C   C 3-Nitro-N-ethylphthalimide B->C  Ethyl Iodide, K₂CO₃, DMF   D This compound C->D  Fe, Acetic Acid, Reflux  

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Nitrophthalimide

This initial step involves the formation of the imide ring from 3-nitrophthalic acid using urea in glacial acetic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophthalic acid (8.45 g, 40 mmol) and urea (2.16 g, 36 mmol).

  • Add glacial acetic acid (40 mL) as the reaction solvent.

  • Heat the mixture to 117°C and maintain this temperature with stirring for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • To remove residual urea, perform an extraction with water (3 x 15 mL) and ethyl acetate (15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the final product.[1]

Quantitative Data:

ParameterValue
Starting Material 3-Nitrophthalic Acid
Mass of Starting Material8.45 g
Moles of Starting Material40 mmol
Reagents Urea, Glacial Acetic Acid
Mass of Urea2.16 g (36 mmol)
Volume of Acetic Acid40 mL
Reaction Conditions
Temperature117°C
Time3 hours
Product 3-Nitrophthalimide
Theoretical Yield7.69 g
Actual Yield7.53 g
Percent Yield 98% [1]
Step 2: Synthesis of 3-Nitro-N-ethylphthalimide

This step follows the principles of the Gabriel synthesis, where the 3-nitrophthalimide is N-alkylated using ethyl iodide.

Experimental Protocol:

  • In a dry round-bottom flask, suspend 3-nitrophthalimide (5.76 g, 30 mmol) and anhydrous potassium carbonate (6.22 g, 45 mmol) in anhydrous N,N-dimethylformamide (DMF, 60 mL).

  • Add ethyl iodide (3.6 mL, 45 mmol) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 3-nitro-N-ethylphthalimide.

Quantitative Data:

ParameterValue
Starting Material 3-Nitrophthalimide
Mass of Starting Material5.76 g
Moles of Starting Material30 mmol
Reagents Ethyl Iodide, Potassium Carbonate, DMF
Volume of Ethyl Iodide3.6 mL (45 mmol)
Mass of K₂CO₃6.22 g (45 mmol)
Volume of DMF60 mL
Reaction Conditions
Temperature80°C
Time4-6 hours
Product 3-Nitro-N-ethylphthalimide
Theoretical Yield6.60 g
Estimated Yield ~85-95% (based on similar Gabriel syntheses)
Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to an amine using iron powder in an acidic medium. This method is generally effective and chemoselective for nitro group reduction.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask, combine 3-nitro-N-ethylphthalimide (4.40 g, 20 mmol), ethanol (80 mL), and water (20 mL).

  • Add iron powder (5.58 g, 100 mmol) and ammonium chloride (5.35 g, 100 mmol) to the mixture.

  • Heat the suspension to reflux (approximately 80-90°C) and maintain vigorous stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Partition the remaining aqueous residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain pure this compound.

Quantitative Data:

ParameterValue
Starting Material 3-Nitro-N-ethylphthalimide
Mass of Starting Material4.40 g
Moles of Starting Material20 mmol
Reagents Iron Powder, Ammonium Chloride, Ethanol, Water
Mass of Iron Powder5.58 g (100 mmol)
Mass of NH₄Cl5.35 g (100 mmol)
Volume of Ethanol/Water80 mL / 20 mL
Reaction Conditions
TemperatureReflux (80-90°C)
Time3-5 hours
Product This compound
Theoretical Yield3.80 g
Estimated Yield ~80-90% (based on similar reductions)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Imide Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Reduction A1 Combine 3-Nitrophthalic Acid and Urea A2 Add Acetic Acid A1->A2 A3 Heat at 117°C for 3h A2->A3 A4 Cool and Concentrate A3->A4 A5 Extract with EtOAc/H₂O A4->A5 A6 Dry and Concentrate to get 3-Nitrophthalimide A5->A6 B1 Suspend 3-Nitrophthalimide and K₂CO₃ in DMF A6->B1 Product from Step 1 B2 Add Ethyl Iodide B1->B2 B3 Heat at 80°C for 4-6h B2->B3 B4 Precipitate in Ice Water B3->B4 B5 Filter and Recrystallize to get 3-Nitro-N-ethylphthalimide B4->B5 C1 Suspend 3-Nitro-N-ethylphthalimide, Fe, and NH₄Cl in EtOH/H₂O B5->C1 Product from Step 2 C2 Heat to Reflux for 3-5h C1->C2 C3 Filter through Celite C2->C3 C4 Concentrate and Extract C3->C4 C5 Purify by Chromatography to get this compound C4->C5 D_out This compound C5->D_out Final Product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-amino-N-ethylphthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-amino-N-ethylphthalimide is a fluorescent molecule belonging to the phthalimide class of compounds. Phthalimide derivatives are of significant interest to researchers in materials science and drug development due to their diverse applications, including as fluorescent probes, organic light-emitting diode (OLED) components, and scaffolds for pharmacologically active molecules. A thorough understanding of the spectroscopic properties of these compounds is crucial for their effective application and for the development of new derivatives with tailored characteristics.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published data for this specific molecule, this guide presents predicted spectroscopic characteristics based on data from closely related aminophthalimide and N-substituted phthalimide derivatives. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing similar compounds.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, derived from analogous compounds found in the literature.

Table 1: UV-Visible Absorption and Fluorescence Data
ParameterExpected Range/ValueSolvent DependencyNotes
UV-Vis Absorption (λmax) 350 - 380 nmMinorThe primary absorption band is attributed to an intramolecular charge transfer (ICT) transition. The position of this band is generally not strongly affected by solvent polarity[1].
~300 - 320 nmMinorA secondary, higher energy absorption band corresponding to a π-π* transition may also be observed[1].
Fluorescence Emission (λem) 450 - 550 nmHighThe emission wavelength is highly sensitive to solvent polarity, with more polar solvents causing a bathochromic (red) shift. This is a characteristic feature of many aminophthalimide dyes[2][3].
Stokes Shift 100 - 180 nmHighThe large Stokes shift is indicative of a significant change in the dipole moment of the molecule upon excitation, which is typical for ICT dyes[2].
Fluorescence Quantum Yield (ΦF) 0.1 - 0.8HighThe quantum yield is strongly influenced by the solvent environment. Protic solvents may lead to quenching of fluorescence in some cases[2].
Table 2: Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Aromatic Protons7.0 - 7.8mThe protons on the phthalimide ring will appear as a complex multiplet. The exact splitting pattern will depend on the substitution pattern.
-NH₂ Protons4.0 - 6.0br sThe chemical shift of the amino protons can be highly variable and the peak is often broad. This signal will disappear upon D₂O exchange.
-CH₂- (ethyl)3.6 - 4.2qMethylene protons of the ethyl group, coupled to the methyl protons.
-CH₃ (ethyl)1.2 - 1.5tMethyl protons of the ethyl group, coupled to the methylene protons.
¹³C NMR
Carbonyl Carbons (C=O)165 - 170sThe two carbonyl carbons of the phthalimide ring.
Aromatic Carbons115 - 140sThe chemical shifts of the aromatic carbons.
-CH₂- (ethyl)~35sMethylene carbon of the ethyl group.
-CH₃ (ethyl)~14sMethyl carbon of the ethyl group.
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3300 - 3500N-H stretch (asymmetric and symmetric)MediumCharacteristic of the primary amine group[4].
3000 - 3100Aromatic C-H stretchMedium-Weak
2850 - 2980Aliphatic C-H stretch (ethyl group)Medium
1700 - 1780C=O stretch (asymmetric and symmetric)StrongThe imide carbonyl groups typically show two distinct stretching bands[4][5].
1600 - 1630N-H bendMedium
1580 - 1610C=C stretch (aromatic)Medium
~1300C-N stretchMedium

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a compound like this compound.

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. For analysis, dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of at least 250 nm to 600 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption spectrum[1].

  • Fluorescence Spectroscopy Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Record the emission spectrum over a wavelength range starting from approximately 20 nm above the excitation wavelength to around 700 nm.

    • The wavelength of maximum emission (λem) is identified from the peak of the emission spectrum[6][7].

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[8].

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • A proton-decoupled pulse sequence is typically used.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the deuterated solvent peak[8].

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the IR beam path and record the spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹[5][9].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel phthalimide derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation & Property Determination Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of a phthalimide derivative.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its application in scientific research and development. The provided data and protocols offer a starting point for the analysis and characterization of this and similar fluorescent molecules.

References

An In-depth Technical Guide to 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Specificity: This technical guide focuses on 4-amino-N-ethylphthalimide (CAS Number: 55080-55-2) . The requested compound, 3-amino-N-ethylphthalimide, is not readily found in established chemical literature and databases. It is presumed that the more common and well-documented 4-amino isomer is the intended subject of interest for research and development professionals.

This document provides a comprehensive overview of 4-amino-N-ethylphthalimide, including its chemical structure, physicochemical properties, synthesis protocols, and known applications. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

4-amino-N-ethylphthalimide is an aromatic imide featuring a primary amine group on the phthaloyl ring and an ethyl substituent on the imide nitrogen.

Chemical Structure:

CAS Number: 55080-55-2[1]

Synonyms: 5-Amino-2-ethylisoindoline-1,3-dione, 5-Amino-2-ethyl-isoindole-1,3-dione[1]

Physicochemical and Computed Properties

The key properties of 4-amino-N-ethylphthalimide are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Melting Point 172 °C[1]
Density (Predicted) 1.335 ± 0.06 g/cm³[1]
XLogP3 (Computed) 1.4[1]
Topological Polar Surface Area (TPSA) 63.4 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Spectroscopic Data

3.1 Infrared (IR) Spectroscopy The IR spectrum of a cyclic imide like 4-amino-N-ethylphthalimide is expected to show characteristic absorption bands for its functional groups.[4]

  • N-H Stretching: The primary amine (NH₂) group will typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[5]

  • C=O Stretching: Cyclic imides characteristically show two carbonyl stretching bands. These are typically found between 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹.[4]

  • C=C Stretching: Aromatic ring C=C stretching vibrations usually occur in the 1400-1600 cm⁻¹ region.[5]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would provide distinct signals for the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and signals in the aromatic region for the protons on the phthalimide ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons, the aromatic carbons (with shifts influenced by the amino substituent), and the two distinct carbons of the ethyl group.[6]

3.3 Mass Spectrometry (MS) In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z = 190. Subsequent fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the phthalimide ring.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 4-amino-N-ethylphthalimide involve the reduction of a nitro-substituted precursor, 2-Ethyl-5-nitro-isoindole-1,3-dione.

Method 1: Reduction with Tin(II) Chloride

This method employs stannous chloride as a reducing agent in an acidic medium.

  • Reaction:

    • N-Ethyl-4-nitrophthalimide is stirred into a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in a mixture of concentrated hydrochloric acid (HCl) and water.

  • Procedure:

    • Prepare a solution of stannous chloride dihydrate (100 g) in 37% hydrochloric acid (100 ml) and water (100 ml).

    • Add N-Ethyl-4-nitrophthalimide (22 g) to the solution and stir.

    • After stirring for 2.5 hours, collect the precipitate by pouring the reaction mixture onto ice.

    • Filter the precipitate and wash with cold water until the filtrate is free from acid.

    • Purify the crude product by recrystallization from toluene.

  • Yield: Approximately 92%.[7]

Method 2: Catalytic Hydrogenation

This protocol uses catalytic hydrogenation under pressure, a common industrial method for nitro group reduction.

  • Reaction:

    • N-Ethyl-4-nitrophthalimide is hydrogenated in the presence of a Raney nickel catalyst.

  • Procedure:

    • Combine N-Ethyl-4-nitrophthalimide (28.0 g), ethanol (400 ml), and Raney nickel catalyst (10 g) in a suitable high-pressure reactor.

    • Heat the mixture to 100°C under a hydrogen pressure of 1500 psi.

    • After the reaction is complete, cool the mixture and filter to remove the Raney nickel catalyst.

    • Concentrate the filtrate to yield the product.

    • Recrystallize the product from a methanol-water mixture.

  • Reported Melting Point: 169°-171°C.

Logical Workflow and Visualization

The synthesis of 4-amino-N-ethylphthalimide from its nitro precursor is a foundational process. The following diagram illustrates the logical workflow for the tin(II) chloride reduction method, which is highly effective at the lab scale.

Synthesis_Workflow Workflow for the Synthesis of 4-amino-N-ethylphthalimide cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 N-Ethyl-4-nitrophthalimide P1 Stir reaction mixture for 2.5 hours R1->P1 Add to solution R2 SnCl2·2H2O in HCl/H2O R2->P1 P2 Precipitate product by pouring onto ice P1->P2 P3 Filter and wash with cold water until neutral P2->P3 PU1 Recrystallize from Toluene P3->PU1 Crude Product FP 4-amino-N-ethylphthalimide (Yield: ~92%) PU1->FP

Caption: Synthesis workflow via tin(II) chloride reduction.

Applications and Biological Relevance

Phthalimide derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9]

4-amino-N-ethylphthalimide serves as a key chemical intermediate. Its applications include:

  • Pharmaceutical Intermediates: It is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The primary amine group offers a reactive site for further chemical modifications.

  • Dye Industry: The chromophoric nature of the aminophthalimide core makes it a precursor for various dyes.

  • Agricultural Chemicals: It is used as an intermediate in the production of certain agrochemicals.

While specific signaling pathways involving 4-amino-N-ethylphthalimide are not extensively documented, its structural similarity to other biologically active phthalimides suggests potential for interaction with various biological targets. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

References

The Enduring Legacy of N-Substituted Phthalimides: From Synthetic Staple to Therapeutic Powerhouse

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phthalimides, organic compounds featuring a phthalimide core with a substituent attached to the nitrogen atom, hold a significant place in the history and practice of organic synthesis and medicinal chemistry. Their journey, initiated with the advent of the Gabriel synthesis, has been marked by both triumph and tragedy, ultimately leading to a resurgence in their therapeutic application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-substituted phthalimides. It details key experimental protocols, presents quantitative data for characterization, and visualizes the critical signaling pathways modulated by these compounds, offering a valuable resource for professionals in chemical and pharmaceutical research.

Discovery and Historical Perspective

The story of N-substituted phthalimides is intrinsically linked to the Gabriel synthesis , a method developed by German chemist Siegmund Gabriel in 1887. This reaction provided a reliable pathway for the synthesis of primary amines from primary alkyl halides, a transformation that was often challenging due to the propensity of amines to undergo multiple alkylations.[1] The Gabriel synthesis utilizes potassium phthalimide as a surrogate for an ammonia anion. The phthalimide group acts as a protecting group for the amine, allowing for a single, clean alkylation at the nitrogen atom to form an N-substituted phthalimide intermediate. Subsequent cleavage of this intermediate yields the desired primary amine.[1][2][3] This elegant solution cemented the role of N-substituted phthalimides as crucial intermediates in organic synthesis for over a century.

The narrative of N-substituted phthalimides took a dramatic and cautionary turn with the introduction of thalidomide in the 1950s. Initially synthesized in 1952 by Chemical Industry Basel (CIBA) and later marketed by the German pharmaceutical company Chemie Grünenthal in 1957, thalidomide was promoted as a safe and effective sedative and antiemetic, particularly for treating morning sickness in pregnant women.[4] Tragically, its widespread use led to a devastating global health crisis, as it was discovered to be a potent human teratogen, causing severe and life-threatening birth defects in thousands of children.[4] This catastrophe led to a fundamental overhaul of drug testing and regulation worldwide.

Despite its dark past, the scientific community continued to investigate thalidomide's biological activities. This research led to a remarkable renaissance for the molecule and its derivatives, now known as Immunomodulatory Imide Drugs (IMiDs) .[4] Today, thalidomide and its analogs, such as lenalidomide and pomalidomide, are approved for the treatment of various cancers, including multiple myeloma, and inflammatory conditions.[2][4]

Synthesis of N-Substituted Phthalimides: The Gabriel Synthesis

The Gabriel synthesis remains a cornerstone for the preparation of N-substituted phthalimides and primary amines. The reaction proceeds in two main steps:

  • N-Alkylation of Potassium Phthalimide: The phthalimide anion, being a soft nucleophile, reacts with a primary alkyl halide via an SN2 reaction to form the N-alkylphthalimide.[3][5]

  • Cleavage of the N-Alkylphthalimide: The primary amine is liberated from the N-alkylphthalimide intermediate. This can be achieved under acidic or basic conditions, although these methods can be harsh.[1] A milder and more common method is the Ing-Manske procedure , which involves hydrazinolysis (reaction with hydrazine) to yield the primary amine and phthalhydrazide as a stable byproduct.[1][5]

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

The following protocol is a representative example of the Gabriel synthesis.

Materials:

  • Phthalimide (24 g)

  • Anhydrous potassium carbonate (13.8 g)

  • Benzyl chloride (42 g)

  • Hydrazine hydrate (85%, 7 mL)

  • Methanol (80 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Concentrated sodium hydroxide solution (~40%)

Procedure:

Step 1: Synthesis of N-Benzylphthalimide [6]

  • Thoroughly mix phthalimide and anhydrous potassium carbonate by grinding them into a fine powder.

  • Transfer the mixture to a round-bottomed flask and add benzyl chloride.

  • Heat the mixture at a gentle reflux for 2 hours.

  • Allow the reaction mixture to cool and then add water to precipitate the crude product.

  • Collect the crude N-benzylphthalimide by suction filtration. The expected yield is 28-31 g (72-79%).

Step 2: Liberation of Benzylamine via Hydrazinolysis [6]

  • In a round-bottomed flask, combine N-benzylphthalimide (23.7 g), hydrazine hydrate (7 mL), and methanol (80 mL).

  • Reflux the mixture for 1 hour.

  • After cooling, add a concentrated sodium hydroxide solution to make the solution strongly alkaline.

  • Extract the resulting mixture with two portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Decant the ether and evaporate the solvent to obtain the crude benzylamine.

  • Purify the benzylamine by distillation, collecting the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.

Quantitative Data for N-Substituted Phthalimides

The following table summarizes representative quantitative data for a selection of N-substituted phthalimides, including melting points and key spectroscopic characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
N-Benzylphthalimide C₁₅H₁₁NO₂237.26113-1157.8-7.9 (m, 4H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 4.8 (s, 2H, N-CH₂)168.0, 136.9, 133.9, 132.1, 128.7, 127.8, 127.5, 123.4, 41.81770, 1715 (C=O)
N-(2-Hydroxyethyl)phthalimide C₁₀H₉NO₃191.18126-1287.7-7.9 (m, 4H, Ar-H), 3.8 (t, 2H, N-CH₂), 3.7 (t, 2H, O-CH₂), 2.5 (br s, 1H, OH)168.5, 134.2, 132.0, 123.4, 60.5, 40.13450 (O-H), 1770, 1710 (C=O)
2-(1,3-Dioxoisoindolin-2-yl)acetic acid C₁₀H₇NO₄205.17192-19410.5 (br s, 1H, COOH), 7.8-8.0 (m, 4H, Ar-H), 4.4 (s, 2H, N-CH₂)170.1, 167.8, 134.5, 131.8, 123.7, 39.53300-2500 (O-H), 1775, 1710 (C=O)

Note: Spectroscopic data is representative and may vary slightly depending on the solvent and instrument used.

Signaling Pathways of Biologically Active N-Substituted Phthalimides

The therapeutic effects of thalidomide and its analogs are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex .[2][7] CRBN functions as a substrate receptor for this complex. The binding of IMiDs to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates" that would not normally be targeted by this E3 ligase.[2][8]

Mechanism of Action in Multiple Myeloma

In multiple myeloma cells, lenalidomide and pomalidomide bind to CRBN, inducing the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][10] The ubiquitination and degradation of these transcription factors lead to the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis of the cancer cells.[10]

G Mechanism of IMiDs in Multiple Myeloma IMiD IMiD (Lenalidomide, Pomalidomide) CRBN CRBN IMiD->CRBN binds IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) IMiD->IKZF1_IKZF3 recruits CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of CRBN->IKZF1_IKZF3 recruits Ub Ubiquitin IKZF1_IKZF3->Ub ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation IRF4_Myc IRF4 & c-Myc Downregulation Degradation->IRF4_Myc Apoptosis Myeloma Cell Apoptosis IRF4_Myc->Apoptosis

Caption: IMiD-mediated degradation of Ikaros and Aiolos in multiple myeloma.

Anti-Angiogenic Effects

Thalidomide also exhibits anti-angiogenic properties, which contribute to its anti-cancer activity. One proposed mechanism involves the inhibition of Vascular Endothelial Growth Factor (VEGF) .[11][12] Thalidomide has been shown to suppress the STAT3/SP4 signaling pathway, which can lead to a reduction in VEGF expression and secretion, thereby inhibiting the formation of new blood vessels.[11][12]

G Anti-Angiogenic Mechanism of Thalidomide Thalidomide Thalidomide STAT3_SP4 STAT3/SP4 Signaling Pathway Thalidomide->STAT3_SP4 inhibits VEGF VEGF Expression and Secretion STAT3_SP4->VEGF promotes Angiogenesis Angiogenesis VEGF->Angiogenesis induces

Caption: Thalidomide's inhibition of angiogenesis via the STAT3/SP4-VEGF pathway.

Conclusion

The journey of N-substituted phthalimides is a compelling narrative of chemical ingenuity, unforeseen tragedy, and scientific redemption. From their origins as indispensable tools in organic synthesis to their current role as powerful therapeutic agents, these compounds have left an indelible mark on science and medicine. The elucidation of their complex mechanisms of action, particularly the modulation of the E3 ubiquitin ligase system, has opened new avenues for drug discovery and development. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of N-substituted phthalimides is essential for harnessing their full potential in the ongoing quest for novel and effective therapies.

References

The Gabriel Synthesis: A Comprehensive Technical Guide for the Preparation of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Gabriel synthesis, a cornerstone of organic chemistry, offers a robust and reliable method for the preparation of primary amines, effectively circumventing the common issue of over-alkylation encountered in direct alkylation of ammonia.[1][2] This in-depth guide provides a detailed overview of the Gabriel synthesis, including its mechanism, experimental protocols, substrate scope, and applications in drug development, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles and Reaction Mechanism

The Gabriel synthesis is a three-step process that transforms a primary alkyl halide into a primary amine using potassium phthalimide as a nitrogen source.[2][3] The phthalimide structure serves as a protecting group for the amine, preventing multiple alkylations.[1]

The reaction proceeds through the following key stages:

  • Deprotonation of Phthalimide: Phthalimide is first deprotonated by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. The resulting phthalimide anion is a potent nucleophile.[3]

  • N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, forming an N-alkylphthalimide.[3]

  • Cleavage of the N-Alkylphthalimide: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through several methods, most commonly acidic or basic hydrolysis, or hydrazinolysis (the Ing-Manske procedure).[2]

Gabriel Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) cluster_step3 Step 3: Cleavage Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide KOH KOH KOH->Potassium_Phthalimide Potassium_Phthalimide_2 Potassium Phthalimide Alkyl_Halide Primary Alkyl Halide (R-X) N_Alkylphthalimide N-Alkylphthalimide Alkyl_Halide->N_Alkylphthalimide Potassium_Phthalimide_2->N_Alkylphthalimide N_Alkylphthalimide_2 N-Alkylphthalimide Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide_2->Primary_Amine Phthalic_Acid_Deriv Phthalic Acid or Phthalhydrazide N_Alkylphthalimide_2->Phthalic_Acid_Deriv Cleavage_Reagent H3O+ / H2O (Acidic) or OH- / H2O (Basic) or N2H4 (Hydrazinolysis) Cleavage_Reagent->Primary_Amine Cleavage_Reagent->Phthalic_Acid_Deriv

Figure 1: Overall reaction mechanism of the Gabriel synthesis.

Substrate Scope and Limitations

The Gabriel synthesis is most effective for the preparation of primary amines from primary alkyl halides . The reaction proceeds via an SN2 mechanism, and the bulky nature of the phthalimide nucleophile hinders reactions with sterically hindered secondary alkyl halides. Tertiary alkyl halides do not react.[1][2] Aryl halides are also unsuitable substrates as they do not readily undergo nucleophilic substitution.[4]

Data Presentation: Reaction Yields

The yield of the Gabriel synthesis is influenced by the nature of the alkyl halide and the chosen cleavage method. The following tables summarize typical yields for the N-alkylation step and the overall yield for the synthesis of various primary amines.

Table 1: Yields of N-Alkylation of Potassium Phthalimide with Various Primary Alkyl Halides

Alkyl HalideSolventTemperature (°C)Reaction Time (h)Yield of N-Alkylphthalimide (%)
Benzyl chlorideDMF251~95
n-Butyl bromideDMF70285-95
Isoamyl bromideDMF703~90
Ethyl bromoacetateDMF251.5>90
1-Bromo-3-chloropropaneDMF804~80

Table 2: Overall Yields for the Synthesis of Primary Amines via Gabriel Synthesis

Primary AmineAlkyl Halide UsedCleavage MethodOverall Yield (%)
BenzylamineBenzyl chlorideHydrazinolysis72-79[5]
n-Butylaminen-Butyl bromideHydrazinolysis~80
IsoamylamineIsoamyl bromideAcidic Hydrolysis~75
GlycineEthyl bromoacetateAcidic Hydrolysis~70
Phenethylamine2-Phenylethyl bromideHydrazinolysis~85

Experimental Protocols

Detailed methodologies for the key steps of the Gabriel synthesis are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

General Procedure for the N-Alkylation of Potassium Phthalimide
  • Preparation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser, dissolve phthalimide in absolute ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide dissolved in ethanol. The potassium phthalimide will precipitate.

  • Alkylation: To a suspension of potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF), add the primary alkyl halide.[5]

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (see Table 1).

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. The N-alkylphthalimide will precipitate and can be collected by filtration, washed with water, and dried.

Cleavage of N-Alkylphthalimides

This is often the preferred method due to its milder reaction conditions.[6]

  • Reaction: Suspend the N-alkylphthalimide in ethanol or methanol and add a slight excess of hydrazine hydrate.[5]

  • Reflux: Heat the mixture at reflux. The reaction time can vary from 1 to several hours. The progress can be monitored by the disappearance of the starting material (TLC).

  • Work-up: Upon completion, the phthalhydrazide precipitates out of the solution. Cool the mixture and filter to remove the precipitate. The filtrate contains the desired primary amine.

  • Isolation: The primary amine can be isolated from the filtrate by distillation or extraction after removal of the solvent. For amines that are soluble in water, acidification of the filtrate followed by extraction with an organic solvent to remove any remaining impurities, and then basification and extraction of the amine may be necessary.

A study on an improved Ing-Manske procedure demonstrated that adjusting the pH after the complete disappearance of the N-substituted phthalimide can significantly reduce reaction times. For example, the hydrazinolysis of N-phenylphthalimide to yield 80% of the primary amine took 5.3 hours without pH adjustment, but only 1.6 hours when 1 equivalent of NaOH was added after the initial reaction.[7]

  • Reaction: Heat the N-alkylphthalimide with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, under reflux.

  • Work-up: After the reaction is complete, cool the mixture. The phthalic acid will precipitate and can be removed by filtration.

  • Isolation: The primary amine will be present in the filtrate as its ammonium salt. To isolate the free amine, the filtrate is made basic with a strong base (e.g., NaOH) and the amine is then extracted with an organic solvent.

  • Reaction: Reflux the N-alkylphthalimide with an aqueous solution of a strong base, such as sodium hydroxide.

  • Work-up: Upon completion, the reaction mixture will contain the sodium salt of phthalic acid and the primary amine.

  • Isolation: The primary amine can be separated by steam distillation or extraction with an organic solvent.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the Gabriel synthesis.

Experimental_Workflow_Gabriel_Synthesis start Start deprotonation Deprotonation of Phthalimide (e.g., with KOH in Ethanol) start->deprotonation alkylation N-Alkylation with Primary Alkyl Halide in DMF deprotonation->alkylation cleavage Cleavage of N-Alkylphthalimide alkylation->cleavage hydrazinolysis Hydrazinolysis (Ing-Manske) cleavage->hydrazinolysis Hydrazine acid_hydrolysis Acidic Hydrolysis cleavage->acid_hydrolysis Strong Acid base_hydrolysis Basic Hydrolysis cleavage->base_hydrolysis Strong Base workup_hydra Filtration of Phthalhydrazide hydrazinolysis->workup_hydra workup_acid Filtration of Phthalic Acid acid_hydrolysis->workup_acid workup_base Extraction/Distillation base_hydrolysis->workup_base isolation Isolation of Primary Amine (Distillation/Extraction) workup_hydra->isolation workup_acid->isolation workup_base->isolation end End isolation->end

Figure 2: General experimental workflow for the Gabriel synthesis.

Cleavage_Method_Selection substrate N-Alkylphthalimide acid_sensitive Acid-Sensitive Functional Groups? substrate->acid_sensitive base_sensitive Base-Sensitive Functional Groups? acid_sensitive->base_sensitive No ing_manske Choose Ing-Manske (Hydrazinolysis) acid_sensitive->ing_manske Yes mild_conditions Mild Conditions Required? base_sensitive->mild_conditions No base_sensitive->ing_manske Yes mild_conditions->ing_manske Yes acid_hydrolysis Choose Acidic Hydrolysis mild_conditions->acid_hydrolysis No base_hydrolysis Choose Basic Hydrolysis mild_conditions->base_hydrolysis No

Figure 3: Decision tree for selecting the appropriate cleavage method.

Applications in Drug Development

The Gabriel synthesis is a valuable tool in the pharmaceutical industry for the synthesis of primary amines, which are key building blocks in many active pharmaceutical ingredients (APIs).

  • Synthesis of Amphetamine and Phenethylamine Derivatives: The synthesis has been used to prepare amphetamine and related phenethylamines, which are classes of compounds with significant pharmacological activity.[8]

  • Synthesis of Amino Acids: A modification of the Gabriel synthesis, known as the Gabriel-malonic ester synthesis, is a classical method for the preparation of α-amino acids.[9][10]

  • Precursors to Complex Molecules: The Gabriel synthesis is employed to introduce a primary amine group in the early stages of the synthesis of more complex drug molecules. For instance, it has been utilized in synthetic routes towards L-DOPA, a drug used in the treatment of Parkinson's disease.[8]

Conclusion

The Gabriel synthesis remains a highly relevant and practical method for the selective preparation of primary amines in both academic and industrial settings. Its ability to avoid over-alkylation, coupled with generally good yields for primary alkyl halides, makes it a preferred choice for many synthetic applications. Researchers and drug development professionals can leverage this reliable reaction to access a wide range of primary amines for the construction of novel compounds and pharmaceutical agents. Careful consideration of the substrate and the choice of cleavage method are crucial for optimizing the reaction outcome.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Phthalimide derivatives are a significant class of compounds built around the phthalimide functional group, which features an imide moiety fused to a benzene ring. Their unique structural and electronic properties have led to their widespread use in organic synthesis, materials science, and notably, in drug development. This guide provides a detailed examination of their physical and chemical characteristics, experimental protocols for their analysis, and insights into their biological mechanisms.

Physical Characteristics

The physical properties of phthalimide derivatives, such as melting point and solubility, are largely dictated by the substituent attached to the imide nitrogen. Generally, phthalimide itself is a high-melting, crystalline solid with limited solubility in water but better solubility in organic solvents.[1] Alkylation of the imide nitrogen can significantly alter these properties; for instance, N-alkylation tends to lower the melting point and decrease aqueous solubility as the alkyl chain length increases.[2][3]

Table 1: Physical Properties of Representative Phthalimide Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Characteristics
Phthalimide C₈H₅NO₂147.13233 - 238[1][4]336[4]Slightly soluble in water; soluble in hot acetic acid and bases.[1][5]
Potassium Phthalimide C₈H₄KNO₂185.23>300[5]N/ASoluble in water and DMF; insoluble in ethanol and ether.[4][5]
N-Methylphthalimide C₉H₇NO₂161.16133 - 136285Soluble in hot water and organic solvents.
Thalidomide C₁₃H₁₀N₂O₄258.23269 - 271N/APoor aqueous solubility.[6][7]

A precise melting point range is a key indicator of a compound's purity.[8]

  • Sample Preparation: A small quantity of the dry, crystalline phthalimide derivative is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a small amount of the sample.[9] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[9][10]

  • Apparatus Setup: The prepared capillary tube is placed into the heating block of a Mel-Temp apparatus or a similar device.[9][11]

  • Heating and Observation: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9][12]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has liquefied. This range represents the melting point.[9][11]

Chemical Characteristics

The chemical behavior of phthalimide derivatives is dominated by the imide functional group.

  • Acidity: The N-H proton of phthalimide is notably acidic (pKa ≈ 8.3) due to the strong electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[13][14][15] This acidity is fundamental to its use in synthesis.

  • Gabriel Synthesis: This acidity is famously exploited in the Gabriel synthesis for preparing primary amines.[16] Phthalimide is deprotonated by a base (e.g., potassium hydroxide) to form the phthalimide anion, a potent nucleophile.[15][17] This anion then displaces a halide from a primary alkyl halide in an SN2 reaction.[15][18] The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine (Ing-Manske procedure), to release the primary amine and form a stable phthalhydrazide precipitate.[16][19]

dot

Gabriel_Synthesis_Workflow Phthalimide Phthalimide Phthalimide_Anion Potassium Phthalimide Anion Phthalimide->Phthalimide_Anion + Base Base Base (KOH) N_Alkylphthalimide N-Alkylphthalimide Phthalimide_Anion->N_Alkylphthalimide + R-X (SN2) Alkyl_Halide Primary Alkyl Halide (R-X) Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine + Hydrazine Byproduct Phthalhydrazide N_Alkylphthalimide->Byproduct + Hydrazine Hydrazine Hydrazine (N2H4) IMiD_Signaling_Pathway cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (Ikaros/Aiolos) CRBN->Neosubstrate Recruits CUL4 CUL4 ROC1 ROC1 IMiD Phthalimide Derivative (e.g., Thalidomide) IMiD->CRBN Binds to Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Leads to

References

An In-depth Technical Guide to the Solubility of 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-amino-N-ethylphthalimide in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document also presents relevant data for structurally similar compounds and outlines standard experimental protocols for solubility determination.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including organic synthesis and medicinal chemistry. A thorough understanding of its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. This guide aims to consolidate the existing knowledge and provide practical methodologies for researchers working with this compound.

Solubility Data

For comparative purposes, the table below includes physical property data for the closely related isomer, 4-amino-N-ethylphthalimide. This information can serve as a preliminary guide for solvent selection and experimental design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-amino-N-ethylphthalimide55080-55-2C₁₀H₁₀N₂O₂190.20172

Note: The absence of quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for this compound.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the isothermal equilibrium method, a common technique used in solubility studies.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the vials in a thermostatically controlled shaker or on a stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Concentration Analysis:

    • Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Relevant Reaction Pathway: Gabriel Synthesis

While specific signaling pathways involving this compound are not documented, a highly relevant chemical workflow is the Gabriel synthesis. This reaction is a classic method for the preparation of primary amines from phthalimides. The diagram below illustrates the general workflow of the Gabriel synthesis, which can be adapted for the synthesis of various primary amines.

Gabriel_Synthesis Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide + KOH (Deprotonation) N_Alkylphthalimide N-Alkylphthalimide Potassium_Phthalimide->N_Alkylphthalimide + R-X (Alkylation) Primary_Amine Primary Amine N_Alkylphthalimide->Primary_Amine + H₂N-NH₂ (Hydrazinolysis) Phthalhydrazide Phthalhydrazide N_Alkylphthalimide->Phthalhydrazide + H₂N-NH₂ (Hydrazinolysis)

Caption: Gabriel synthesis workflow for the preparation of primary amines.

Conclusion

This technical guide has summarized the currently available information regarding the solubility of this compound. The notable absence of quantitative solubility data in the public domain presents an opportunity for further research. The provided experimental protocol offers a standardized approach for determining the solubility of this compound in various solvents, which will be invaluable for its future application in research and development. The included diagram of the Gabriel synthesis provides context for one of the key reaction pathways associated with the phthalimide functional group. It is recommended that researchers and drug development professionals perform their own solubility studies to obtain the precise data required for their specific applications.

An In-depth Technical Guide on the Molar Absorptivity of 3-Amino-N-ethylphthalimide and Related Aminophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of aminophthalimide derivatives, with a focus on the principles and methodologies applicable to 3-amino-N-ethylphthalimide. Due to the limited availability of specific molar absorptivity data for this compound in publicly accessible literature, this guide presents data from closely related and well-studied aminophthalimide and naphthalimide analogs. This information serves as a valuable reference for researchers working with this class of compounds.

Introduction to Molar Absorptivity

Molar absorptivity, also known as the molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in quantitative UV-Vis spectroscopy, defined by the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol L⁻¹)

Understanding the molar absorptivity of a compound like this compound is crucial for a variety of applications, including:

  • Quantitative analysis: Determining the concentration of the compound in solution.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Photophysical studies: Characterizing the electronic transitions and excited state properties of fluorescent probes and dyes.

  • Quality control: Ensuring the purity and consistency of synthesized compounds.

Experimental Protocol for Determining Molar Absorptivity

The following is a detailed methodology for the experimental determination of the molar absorptivity of a compound such as this compound.

2.1. Materials and Instrumentation

  • Analyte: High-purity this compound (or a suitable analog)

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Instrumentation:

    • Calibrated UV-Vis spectrophotometer

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Quartz cuvettes (1 cm path length)

2.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a precise mass of the dry, pure compound.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • UV-Vis Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of the solvent blank from a suitable wavelength range (e.g., 200-800 nm).

    • Record the absorption spectra of each of the prepared standard solutions over the same wavelength range.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • For each standard solution, record the absorbance value at λmax.

    • Create a calibration curve by plotting absorbance (A) versus concentration (c).

    • Perform a linear regression analysis on the data. The slope of the resulting line will be equal to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, assuming a path length of 1 cm.

The following diagram illustrates the experimental workflow for determining molar absorptivity.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh Pure Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute sample Measure Sample Absorbance dilute->sample blank Measure Solvent Blank blank->sample plot Plot Absorbance vs. Concentration sample->plot regress Perform Linear Regression plot->regress calc Calculate Molar Absorptivity (Slope) regress->calc

Caption: Experimental workflow for molar absorptivity determination.

Molar Absorptivity Data of Related Aminophthalimide and Naphthalimide Derivatives

The following tables summarize the reported absorption maxima (λmax) and, where available, the molar absorptivity (ε) for several related compounds in different solvents.

Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives [1]

CompoundSolventλmax (nm)
1 Dichloromethane341
Acetonitrile341
Ethanol341
2 Dichloromethane345
Acetonitrile345
Ethanol345
3 Dichloromethane403
Acetonitrile405
Ethanol413
4 Dichloromethane408
Acetonitrile412
Ethanol425

Note: Molar absorptivity values were not provided in the source for these specific compounds.

Table 2: Molar Absorptivity of a Symmetrical Iminethiadiazole Derivative [2]

SolventConcentration (M)λmax (nm)ε (M⁻¹ cm⁻¹)
DCB1 x 10⁻⁵38228010
DCB2 x 10⁻⁵38228419
DCB3 x 10⁻⁵38228557
DCB4 x 10⁻⁵38228723
DCB5 x 10⁻⁵38228968

DCB: 1,2-dichlorobenzene

The data illustrates that the molar absorptivity can be concentration-dependent, although for many compounds it remains constant over a range of concentrations as dictated by the Beer-Lambert law.

The relationship between the molecular structure of aminophthalimides and their resulting spectroscopic properties is a key area of interest. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_properties Spectroscopic Properties core Phthalimide Core amino Amino Group Position (2, 3, or 4) core->amino n_sub N-Substituent (e.g., Ethyl) core->n_sub lambda_max λmax (Wavelength of Max Absorbance) amino->lambda_max epsilon ε (Molar Absorptivity) amino->epsilon quantum_yield ΦF (Fluorescence Quantum Yield) amino->quantum_yield n_sub->lambda_max n_sub->epsilon n_sub->quantum_yield

Caption: Influence of molecular structure on spectroscopic properties.

Conclusion

This technical guide has outlined the fundamental principles and a detailed experimental protocol for determining the molar absorptivity of this compound. While specific quantitative data for this exact compound remains elusive in the reviewed literature, the provided data for structurally similar aminophthalimide and naphthalimide derivatives offers valuable insights and a comparative basis for researchers. The methodologies and illustrative diagrams presented herein are intended to equip scientists and professionals in drug development with the necessary tools to characterize the photophysical properties of this important class of fluorescent molecules. It is recommended that researchers empirically determine the molar absorptivity of this compound in their specific solvent systems of interest to ensure accurate quantitative analysis.

References

The Allure of Light: A Technical Guide to the Photophysical Properties of Aminophthalimide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of aminophthalimide derivatives has positioned them as powerful tools in the landscape of biomedical research and drug discovery. Their sensitivity to the local environment, manifested as changes in their light-emitting properties, allows for the interrogation of complex biological systems. This technical guide provides an in-depth exploration of the core photophysical properties of these versatile fluorophores, offering a comprehensive resource for their application in the laboratory. We delve into the quantitative aspects of their light absorption and emission, detail the experimental protocols for their characterization, and visualize the complex biological pathways and experimental workflows where they play a crucial role.

Data Presentation: A Comparative Analysis of Photophysical Parameters

The photophysical behavior of aminophthalimide compounds is profoundly influenced by their molecular structure and the surrounding solvent environment. Key parameters such as absorption and emission maxima (λ_abs_ and λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_) provide a quantitative measure of their performance as fluorophores. The following tables summarize these properties for 4-aminophthalimide (AP) and its N,N-dimethylamino derivative (DAP) in a range of solvents, showcasing the impact of solvent polarity on their spectral characteristics.

Table 1: Photophysical Properties of 4-Aminophthalimide (AP) in Various Solvents [1]

SolventDielectric Constant (ε)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_f_τ_f_ (ns)
Dioxane2.236846555900.6312.8
Ethyl Acetate6.037449262300.6112.5
Acetonitrile37.537551872100.6011.2
Methanol32.738253573900.417.2
Water78.438055582000.325.8

Table 2: Photophysical Properties of 4-(N,N-Dimethylamino)phthalimide (DAP) in Various Solvents [1]

SolventDielectric Constant (ε)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_f_τ_f_ (ns)
Dioxane2.238047551300.5510.5
Ethyl Acetate6.038650559800.387.5
Acetonitrile37.539053568900.112.2
Methanol32.739555071400.051.1
Water78.439257078900.020.5

Experimental Protocols: From Synthesis to Spectroscopic Characterization

The successful application of aminophthalimide probes hinges on their precise synthesis and thorough photophysical characterization. This section provides detailed methodologies for these critical steps.

Synthesis of 4-Amino-N-phenylphthalimide

This protocol describes a common method for the synthesis of an N-substituted aminophthalimide derivative.

Materials:

  • 4-Nitrophthalic anhydride

  • Aniline

  • Glacial acetic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Synthesis of 4-Nitro-N-phenylphthalimide:

    • In a round-bottom flask, dissolve 4-nitrophthalic anhydride and a molar equivalent of aniline in glacial acetic acid.

    • Reflux the mixture for 2-3 hours.

    • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Reduction of the Nitro Group:

    • Suspend the synthesized 4-nitro-N-phenylphthalimide in ethanol.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached.

    • The product, 4-amino-N-phenylphthalimide, will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Measurement of Photophysical Properties

The following protocols outline the standard procedures for determining the key photophysical parameters of aminophthalimide compounds.

Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Agilent Cary 60)

  • Fluorometer (e.g., Horiba FluoroMax-4)

  • Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements

Procedure for Measuring Absorption and Emission Spectra:

  • Prepare a dilute solution of the aminophthalimide compound in the solvent of interest (typically in the micromolar concentration range).

  • Record the absorption spectrum using the UV-Visible spectrophotometer to determine the absorption maximum (λ_abs_).

  • Using the fluorometer, excite the sample at its absorption maximum.

  • Record the fluorescence emission spectrum to determine the emission maximum (λ_em_).

Procedure for Measuring Fluorescence Quantum Yield (Relative Method): [2][3]

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the aminophthalimide sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

  • Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)

    where m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Procedure for Measuring Fluorescence Lifetime:

  • Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) at an appropriate excitation wavelength.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).

  • Measure the fluorescence decay of the aminophthalimide sample.

  • Analyze the decay data by fitting it to a multi-exponential decay model, after deconvolution with the IRF, to obtain the fluorescence lifetime (τ_f_).

Mandatory Visualizations: Illuminating Pathways and Processes

Diagrams are indispensable for visualizing complex biological signaling cascades and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

EGFR Signaling Pathway

Aminophthalimide-based fluorescent probes can be designed to target specific components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[4][5] A fluorescent probe could potentially be used to monitor the kinase activity of EGFR or the recruitment of downstream signaling molecules.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2 EGFR_dimer->GRB2 Recruits PI3K PI3K EGFR_dimer->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Probe Aminophthalimide Probe Probe->EGFR_dimer Monitors Kinase Activity

Caption: EGFR signaling cascade leading to cell proliferation.

Experimental Workflow for Photophysical Characterization

A systematic workflow is essential for the accurate and reproducible characterization of the photophysical properties of newly synthesized aminophthalimide compounds.

Photophysical_Workflow start Start: Synthesized Aminophthalimide Compound prep_sample Sample Preparation (Dissolve in various solvents) start->prep_sample uv_vis UV-Vis Spectroscopy (Measure Absorbance) prep_sample->uv_vis fluor Fluorescence Spectroscopy (Measure Emission) prep_sample->fluor lifetime_measurement Fluorescence Lifetime Measurement (TCSPC) prep_sample->lifetime_measurement qy_measurement Quantum Yield Measurement (Relative to Standard) uv_vis->qy_measurement fluor->qy_measurement data_analysis Data Analysis (Calculate λ_abs, λ_em, Φ_f, τ_f) qy_measurement->data_analysis lifetime_measurement->data_analysis end End: Characterized Photophysical Properties data_analysis->end

Caption: Workflow for photophysical characterization.

This guide provides a foundational understanding of the photophysical properties of aminophthalimide compounds, equipping researchers with the necessary knowledge to effectively utilize these powerful fluorescent tools in their scientific endeavors. The combination of quantitative data, detailed protocols, and clear visualizations aims to facilitate the rational design and application of novel aminophthalimide-based probes for advanced biological imaging and sensing.

References

Methodological & Application

3-amino-N-ethylphthalimide as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-ethylphthalimide is a fluorescent molecule belonging to the phthalimide family of compounds. Phthalimide derivatives are known for their robust photophysical properties and are increasingly utilized as fluorescent probes in various chemical and biological applications. The fluorescence of these compounds is often sensitive to the local environment, making them valuable tools for sensing and imaging. This document provides an overview of the potential applications of this compound as a fluorescent probe, based on the properties of structurally similar molecules. It also includes generalized experimental protocols for its use.

Principle of Operation

The fluorescence of this compound is attributed to the intramolecular charge transfer (ICT) character of its excited state. The electron-donating amino group (-NH2) and the electron-withdrawing phthalimide core form a "push-pull" system. Upon photoexcitation, an electron is transferred from the amino group to the phthalimide moiety, creating a charge-separated excited state. The energy of this ICT state, and consequently the emission wavelength, is sensitive to the polarity of the surrounding medium. This solvatochromic behavior is the basis for its application as a polarity sensor. Furthermore, interaction with specific analytes, such as metal ions, can lead to changes in its fluorescence intensity through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

Potential Applications

Based on the behavior of analogous phthalimide and naphthalimide derivatives, this compound is a promising candidate for the following applications:

  • Environmental Polarity Sensing: The solvatochromic properties of this probe can be used to determine the polarity of solvents, polymers, and microenvironments within biological systems, such as protein binding sites or lipid membranes.

  • Metal Ion Detection: The amino group and the carbonyl oxygens of the phthalimide ring can act as a chelation site for metal ions. The binding of a metal ion can alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence signal. This could be applied to the detection and quantification of environmentally or biologically relevant metal ions.

  • pH Sensing: The amino group can be protonated at low pH, which would significantly alter the ICT process and, therefore, the fluorescence output. This property could be exploited for the development of pH-sensitive probes.

  • Component in Biosensors: Due to its reactive amino group, this compound can be covalently attached to biomolecules such as proteins or nucleic acids. The resulting fluorescently labeled biomolecules can be used in various bioassays and imaging applications.

Photophysical Properties (Hypothetical Data Based on Analogs)

The following table summarizes the expected photophysical properties of this compound in various solvents, extrapolated from data for similar amino-substituted phthalimide and naphthalimide derivatives. Note: This data is for illustrative purposes and requires experimental verification.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Hexane1.88~350~430~4500~0.4
Toluene2.38~355~450~4800~0.3
Dichloromethane8.93~360~480~5900~0.2
Acetonitrile37.5~365~520~7100~0.1
Methanol32.7~365~550~7800~0.05

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar aminophthalimides.

Materials:

  • 3-Nitrophthalic acid

  • Thionyl chloride

  • Ethylamine (in a suitable solvent like THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas

  • Anhydrous solvents (e.g., Toluene, THF, Ethanol)

Procedure:

  • Synthesis of 3-Nitrophthalic Anhydride: Reflux 3-nitrophthalic acid with an excess of thionyl chloride or acetic anhydride for 2-3 hours. Remove the excess reagent under reduced pressure to obtain 3-nitrophthalic anhydride.

  • Synthesis of N-ethyl-3-nitrophthalimide: Dissolve 3-nitrophthalic anhydride in a suitable anhydrous solvent like toluene. Add a solution of ethylamine dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. After cooling, the product can be isolated by filtration or extraction.

  • Reduction to this compound: Dissolve N-ethyl-3-nitrophthalimide in a solvent like ethanol. Add a catalytic amount of 10% Pd/C. The reduction can be carried out using either hydrazine hydrate at reflux or by bubbling hydrogen gas through the solution at room temperature. Monitor the reaction by TLC. Upon completion, filter off the catalyst and evaporate the solvent to obtain this compound. Purify the product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Imide Formation cluster_step3 Step 3: Reduction 3-Nitrophthalic_acid 3-Nitrophthalic_acid 3-Nitrophthalic_anhydride 3-Nitrophthalic_anhydride 3-Nitrophthalic_acid->3-Nitrophthalic_anhydride Reflux Thionyl_chloride Thionyl_chloride Thionyl_chloride->3-Nitrophthalic_anhydride N-ethyl-3-nitrophthalimide N-ethyl-3-nitrophthalimide 3-Nitrophthalic_anhydride->N-ethyl-3-nitrophthalimide Reflux Ethylamine Ethylamine Ethylamine->N-ethyl-3-nitrophthalimide This compound This compound N-ethyl-3-nitrophthalimide->this compound Reduction Pd/C_H2 Pd/C, H2 or Hydrazine Pd/C_H2->this compound Metal_Ion_Sensing_Workflow Probe_Solution Prepare this compound solution Add_Metal_Ions Add varying concentrations of metal ions Probe_Solution->Add_Metal_Ions Measure_Fluorescence Record fluorescence spectra Add_Metal_Ions->Measure_Fluorescence Analyze_Data Plot fluorescence change vs. concentration Measure_Fluorescence->Analyze_Data Determine_Parameters Calculate binding affinity and LOD Analyze_Data->Determine_Parameters Analyte_Interaction_Pathway cluster_Probe Fluorescent Probe cluster_Interaction Interaction cluster_Response Fluorescence Response Probe This compound Binding Binding / Reaction Probe->Binding Analyte Analyte (e.g., Metal Ion, H+) Analyte->Binding Fluorescence_On Fluorescence Turn-On Binding->Fluorescence_On e.g., CHEF Fluorescence_Off Fluorescence Turn-Off Binding->Fluorescence_Off e.g., Quenching Wavelength_Shift Ratiometric Shift Binding->Wavelength_Shift e.g., Polarity Change

Application Notes and Protocols for Amino-Phthalimide Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-phthalimide derivatives are a class of fluorescent dyes known for their sensitivity to the local environment. Specifically, they often exhibit solvatochromism, a phenomenon where their fluorescence emission spectrum shifts depending on the polarity of the surrounding solvent. This property makes them valuable tools in fluorescence microscopy for probing the microenvironment of cellular compartments. While specific data for 3-amino-N-ethylphthalimide is not extensively available in the scientific literature, the closely related isomer, 4-aminophthalimide, has been studied and serves as a representative compound for this class of dyes. These application notes provide a general protocol for the use of amino-phthalimide derivatives as fluorescent probes for cellular imaging, with a focus on leveraging their solvatochromic properties.

The key feature of these dyes is an intramolecular charge transfer (ICT) upon photoexcitation. In non-polar environments, they typically emit blue-shifted light, while in polar environments, the emission is red-shifted. This allows for the visualization of differences in polarity within cells, for instance, between the hydrophobic lipid bilayers of membranes and the aqueous cytoplasm.

Photophysical Properties

The photophysical properties of amino-phthalimide dyes are highly dependent on the solvent environment. The following table summarizes the typical photophysical data for a representative amino-phthalimide compound, 4-aminophthalimide, in various solvents. These values can be used as a guideline for designing fluorescence microscopy experiments.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dioxane2.2~370~470~100High
Chloroform4.8~380~490~110Moderate
Acetonitrile37.5~390~530~140Low
Ethanol24.6~395~550~155Low
Water80.1~400~580~180Very Low

Note: This data is representative of 4-aminophthalimide and may vary for this compound. It is highly recommended to characterize the specific dye being used.

Principle of Solvatochromism in Cellular Imaging

The solvatochromic properties of amino-phthalimide dyes can be exploited to map the relative polarity of different subcellular regions. The diagram below illustrates this principle.

Principle of Solvatochromism cluster_0 Non-Polar Environment (e.g., Lipid Bilayer) cluster_1 Polar Environment (e.g., Cytosol) Probe_NP Amino-Phthalimide Probe Emission_NP Blue-Shifted Emission (~470-500 nm) Probe_NP->Emission_NP Fluorescence Excitation_NP Excitation (e.g., 405 nm) Excitation_NP->Probe_NP Absorption Probe_P Amino-Phthalimide Probe Emission_P Red-Shifted Emission (~530-580 nm) Probe_P->Emission_P Fluorescence Excitation_P Excitation (e.g., 405 nm) Excitation_P->Probe_P Absorption

Caption: Solvatochromism of an amino-phthalimide probe in different cellular environments.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Reagent: this compound (or other amino-phthalimide derivative).

  • Solvent: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is generally preferred for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

  • Procedure:

    • Weigh out a precise amount of the amino-phthalimide powder (e.g., 1 mg).

    • Dissolve the powder in the appropriate volume of DMSO to create a stock solution of 1-10 mM. For example, to make a 1 mM stock solution of a compound with a molecular weight of 190.2 g/mol , dissolve 1 mg in 5.26 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Warm the cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to 37°C.

    • Dilute the amino-phthalimide stock solution into the pre-warmed medium/buffer to the desired final concentration. A typical starting concentration is between 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration that provides good signal with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or medium to remove any unbound dye.

    • Add fresh, pre-warmed imaging buffer or medium to the cells for imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets. For amino-phthalimide dyes, a DAPI or similar UV/violet excitation filter (e.g., excitation ~405 nm) is typically suitable.

  • Imaging Channels:

    • To capture the solvatochromic shift, acquire images in two separate emission channels:

      • A "blue" channel for non-polar environments (e.g., 450-500 nm).

      • A "green/yellow" channel for polar environments (e.g., 520-580 nm).

  • Image Acquisition:

    • Use the lowest possible excitation laser power to minimize phototoxicity and photobleaching.

    • Acquire images in both emission channels.

    • For quantitative analysis, it is crucial to keep all imaging parameters (e.g., laser power, exposure time, gain) constant across different samples and conditions.

  • Image Analysis:

    • Ratiometric imaging can be performed by dividing the image from the "red-shifted" channel by the image from the "blue-shifted" channel on a pixel-by-pixel basis. The resulting ratiometric image will provide a map of the relative polarity within the cell.

Experimental Workflow

The following diagram outlines the general workflow for using an amino-phthalimide probe in fluorescence microscopy.

Experimental Workflow Start Start Prepare_Stock Prepare Stock Solution (1-10 mM in DMSO) Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Staining Prepare Staining Solution (1-10 µM in Medium) Prepare_Stock->Prepare_Staining Culture_Cells->Prepare_Staining Stain_Cells Incubate Cells with Probe (15-60 min at 37°C) Prepare_Staining->Stain_Cells Wash_Cells Wash Cells to Remove Unbound Probe Stain_Cells->Wash_Cells Image_Cells Acquire Images on Fluorescence Microscope Wash_Cells->Image_Cells Analyze_Data Perform Ratiometric Image Analysis Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: General workflow for fluorescence microscopy using an amino-phthalimide probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Inappropriate filter sets.- Dye concentration too low.- Photobleaching.- Check excitation and emission spectra of the dye and match with microscope filters.- Increase dye concentration or incubation time.- Reduce excitation laser power and exposure time.
High background fluorescence - Incomplete removal of unbound dye.- Dye aggregation.- Increase the number and duration of washing steps.- Filter the stock solution. Ensure the staining concentration is not too high.
Cell toxicity - Dye concentration too high.- Prolonged incubation time.- Perform a viability assay (e.g., Trypan Blue) to determine the cytotoxic concentration.- Reduce dye concentration and/or incubation time.

Safety Precautions

  • Always handle fluorescent dyes in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.

  • Dispose of chemical waste according to institutional guidelines.

Application Notes and Protocols: 3-Amino-N-ethylphthalimide Derivatives in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-amino-N-ethylphthalimide, particularly its Schiff base and 1,8-naphthalimide analogues, have emerged as highly effective fluorescent chemosensors for the selective and sensitive detection of various metal ions. These compounds are of significant interest in environmental monitoring, biological imaging, and pharmaceutical analysis due to their ability to signal the presence of specific metal ions through changes in their fluorescence properties. This document provides detailed application notes and experimental protocols for the use of these chemosensors in the detection of Aluminum (Al³⁺) and Iron (Fe³⁺) ions.

The core principle behind the functionality of these chemosensors lies in their molecular design, which incorporates a fluorophore (the phthalimide or naphthalimide moiety) and a metal ion recognition site (often a Schiff base). The interaction between the target metal ion and the recognition site modulates the electronic properties of the fluorophore, leading to a measurable change in fluorescence intensity, either through enhancement ("turn-on") or quenching ("turn-off").

Application 1: "Turn-On" Fluorescent Detection of Al³⁺

Schiff base derivatives of 3-aminophthalimide and its analogues are particularly effective for the detection of Al³⁺. In their free state, these sensors often exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. Upon binding with Al³⁺, these processes are inhibited, leading to a significant enhancement of fluorescence.

Quantitative Data Summary
Sensor TypeTarget IonDetection Limit (LOD)Stoichiometry (Sensor:Ion)Solvent SystemReference
Naphthalimide-Schiff BaseAl³⁺0.34 µM1:1Ethanol/Tris-HCl buffer[1]
Asymmetric Schiff BaseAl³⁺0.53 µM1:1DMSO/HEPES buffer[2]
Simple Schiff BaseAl³⁺50 µM1:3Not Specified[3]
Signaling Pathway

The "turn-on" fluorescence mechanism for Al³⁺ detection by a Schiff base sensor is initiated by the coordination of the Al³⁺ ion with the nitrogen and oxygen atoms of the Schiff base ligand. This complexation restricts the C=N isomerization and blocks the photoinduced electron transfer (PET) process, forcing the excited molecule to decay radiatively, thus enhancing the fluorescence emission.

Al3_detection_pathway Sensor Schiff Base Sensor (Low Fluorescence) Complex Sensor-Al³⁺ Complex (High Fluorescence) Sensor->Complex + Al³⁺ PET PET / C=N Isomerization (Non-radiative decay) Sensor->PET Excitation Al3 Al³⁺ Ion Al3->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

Fig. 1: Signaling pathway for "turn-on" Al³⁺ detection.
Experimental Protocol: Fluorescent Detection of Al³⁺

This protocol is a general guideline based on common practices for naphthalimide-Schiff base sensors.

1. Materials and Reagents:

  • Naphthalimide-based Schiff base sensor

  • Ethanol (spectroscopic grade)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • Stock solution of AlCl₃ (e.g., 1 mM in deionized water)

  • Stock solutions of other metal chlorides for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.)

  • Fluorometer

2. Preparation of Sensor Solution:

  • Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in ethanol.

  • For analysis, dilute the stock solution to the desired working concentration (e.g., 10 µM) in a 1:1 (v/v) ethanol/Tris-HCl buffer solution.

3. Fluorescence Titration:

  • Place 2 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution (Excitation wavelength is typically around 350 nm, and emission is monitored around 526 nm, but this should be optimized for the specific sensor).[1]

  • Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

  • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

5. Selectivity Study:

  • Prepare a series of cuvettes, each containing 2 mL of the sensor working solution.

  • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion from the stock solutions.

  • Record the fluorescence spectrum for each solution and compare the fluorescence response to that of Al³⁺.

Application 2: "Turn-Off" Fluorescent Detection of Fe³⁺

Naphthalimide-based probes can also be designed for the "turn-off" or quenching-based detection of Fe³⁺. In this case, the free sensor exhibits strong fluorescence. Upon binding with Fe³⁺, a paramagnetic metal ion, the fluorescence is quenched due to mechanisms such as energy transfer or electron transfer from the excited fluorophore to the metal ion.

Quantitative Data Summary
Sensor TypeTarget IonDetection Limit (LOD)Stoichiometry (Sensor:Ion)Solvent SystemReference
Naphthalimide-based Probe (MNP)Fe³⁺65.2 nMNot SpecifiedAqueous solution[4][5]
Naphthalimide-based FONPsFe³⁺12.5 µM1:1DMSO/Water[6]
Naphthalimide-based PET probeFe³⁺30 nMNot SpecifiedAqueous samples
Signaling Pathway

The "turn-off" fluorescence mechanism for Fe³⁺ detection involves the binding of Fe³⁺ to the recognition site of the fluorescent probe. This interaction facilitates a photoinduced electron transfer (PET) from the excited naphthalimide fluorophore to the Fe³⁺ ion, providing a non-radiative decay pathway and leading to the quenching of fluorescence.

Fe3_detection_pathway Sensor Naphthalimide Probe (High Fluorescence) Complex Sensor-Fe³⁺ Complex (Low Fluorescence) Sensor->Complex + Fe³⁺ Fluorescence Fluorescence Emission Sensor->Fluorescence Excitation Fe3 Fe³⁺ Ion Fe3->Complex PET Photoinduced Electron Transfer (Non-radiative decay) Complex->PET Excitation

Fig. 2: Signaling pathway for "turn-off" Fe³⁺ detection.
Experimental Protocol: Fluorescent Detection of Fe³⁺

This protocol is a general guideline for naphthalimide-based probes.

1. Materials and Reagents:

  • Naphthalimide-based fluorescent probe

  • Aqueous buffer (e.g., HEPES buffer)

  • Stock solution of FeCl₃ (e.g., 1 mM in deionized water)

  • Stock solutions of other metal chlorides for selectivity studies.

  • Fluorometer

2. Preparation of Probe Solution:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the aqueous buffer.

3. Fluorescence Titration:

  • Follow the same procedure as for Al³⁺ detection, recording the initial fluorescence of the probe.

  • Incrementally add the Fe³⁺ stock solution and record the fluorescence spectra after each addition.

  • Observe the quenching of the fluorescence intensity.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

  • Calculate the LOD as described previously.

Advanced Experimental Protocols

Protocol for Determining Stoichiometry: Job's Plot

The stoichiometry of the sensor-metal ion complex can be determined using the method of continuous variation, also known as a Job's plot.[7][8][9][10]

1. Preparation of Solutions:

  • Prepare equimolar stock solutions of the sensor and the metal ion (e.g., 100 µM).

  • Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, keeping the total concentration constant. For example, prepare 11 solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.

2. Measurement:

  • Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change upon complexation.

3. Data Analysis:

  • Plot the change in absorbance or fluorescence intensity (Y-axis) against the mole fraction of the metal ion (X-axis).

  • The mole fraction at which the maximum (for "turn-on" sensors) or minimum (for "turn-off" sensors) signal is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[8]

Protocol for Studying Binding Mode: ¹H NMR Titration

¹H NMR titration can provide insights into the binding mode of the metal ion with the sensor by observing changes in the chemical shifts of the protons on the sensor molecule upon addition of the metal ion.

1. Sample Preparation:

  • Dissolve a known amount of the sensor in a deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of the metal salt in the same deuterated solvent.

2. Titration:

  • Acquire a ¹H NMR spectrum of the free sensor.

  • Add incremental amounts of the metal ion stock solution to the NMR tube containing the sensor solution.

  • Acquire a ¹H NMR spectrum after each addition.

3. Data Analysis:

  • Analyze the changes in the chemical shifts of the protons of the sensor. Protons near the binding site will typically show the most significant shifts (either upfield or downfield).[11] This information helps to identify the specific atoms on the sensor that are involved in the coordination with the metal ion.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Sensor Synthesis cluster_char Characterization cluster_exp Metal Ion Detection Experiments cluster_analysis Data Analysis Synthesis Synthesis of Schiff Base Sensor NMR ¹H NMR, ¹³C NMR Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR Fluorescence Fluorescence Titration NMR->Fluorescence MS->Fluorescence FTIR->Fluorescence Selectivity Selectivity Studies Fluorescence->Selectivity LOD LOD Calculation Fluorescence->LOD JobsPlot Job's Plot Stoichiometry Stoichiometry Determination JobsPlot->Stoichiometry NMR_Titration ¹H NMR Titration BindingMode Binding Mode Analysis NMR_Titration->BindingMode

Fig. 3: General experimental workflow for metal ion detection.

Conclusion

Derivatives of this compound, especially Schiff bases and naphthalimide analogues, are versatile and powerful tools for the fluorescent detection of metal ions like Al³⁺ and Fe³⁺. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to utilize these chemosensors in their analytical applications. The ability to fine-tune the molecular structure of these sensors opens up possibilities for developing probes with even higher selectivity and sensitivity for a wide range of metal ions.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from N-Ethylphthalimide Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted phthalimides, particularly those derived from N-ethylphthalimide and its analogs, are versatile intermediates in the synthesis of a wide array of bioactive compounds. The phthalimide moiety serves as a crucial pharmacophore and a protective group for primary amines, enabling the construction of molecules with diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of such compounds.

The Gabriel synthesis, a classic method for forming primary amines, often utilizes potassium phthalimide to react with alkyl halides. N-ethylphthalimide itself can be used to generate ethylamine through hydrazinolysis.[1][2][3] More broadly, N-alkylated phthalimides serve as key precursors. For instance, N-(2-bromoethyl)phthalimide is a valuable intermediate for introducing a protected aminoethyl functional group, which is a common structural motif in many biologically active molecules.[4][5][6][7]

Synthesis of a Key Intermediate: N-(2-Bromoethyl)phthalimide

A common and highly useful intermediate for the synthesis of various bioactive phthalimide derivatives is N-(2-bromoethyl)phthalimide. This compound can be synthesized from N-(2-hydroxyethyl)phthalimide.

Experimental Protocol: Synthesis of N-(2-Bromoethyl)phthalimide

Materials:

  • N-(2-hydroxyethyl)phthalimide

  • Phosphorus tribromide (PBr₃)

  • Ice water

Procedure: [4]

  • In a round-bottom flask, combine N-(2-hydroxyethyl)phthalimide (0.028 mol, 5.35 g).

  • Carefully add phosphorus tribromide (0.028 mol, 7.7 g) to the flask.

  • Gently warm the mixture until a clear solution is obtained.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining impurities.

  • Dry the purified N-(2-bromoethyl)phthalimide. The expected product is a white solid.

Application 1: Synthesis and Evaluation of Anticonvulsant Agents

N-substituted phthalimides have shown significant potential as anticonvulsant agents. One notable example is 4-amino-N-(2,6-dimethylphenyl)phthalimide, which has demonstrated potent activity in preclinical models.[8]

Synthetic Approach

The synthesis of N-aryl phthalimides can be achieved through the condensation of phthalic anhydride or a substituted phthalic anhydride with an appropriate aniline derivative.

Experimental Protocol: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)phthalimide

Materials:

  • 4-Aminophthalic anhydride

  • 2,6-Dimethylaniline

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-aminophthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add 2,6-dimethylaniline (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-N-(2,6-dimethylphenyl)phthalimide.

Biological Evaluation: Anticonvulsant Activity

The anticonvulsant activity of the synthesized compounds is typically evaluated using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.[8]

Experimental Protocol: MES Test

  • Administer the test compound to a group of mice or rats at various doses.

  • After a set period (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

  • Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.

Experimental Protocol: scPTZ Test

  • Administer the test compound to a group of mice at various doses.

  • After a set period, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • The ability of the compound to prevent or delay the onset of clonic seizures is a measure of its anticonvulsant activity.

  • Determine the ED₅₀ for protection against scPTZ-induced seizures.

Quantitative Data: Anticonvulsant Activity of Phthalimide Derivatives
CompoundTest AnimalRoute of AdministrationMES ED₅₀ (μmol/kg)scPTZ ED₅₀ (μmol/kg)Protective Index (PI) (TD₅₀/ED₅₀)Reference
4-Amino-N-(2,6-dimethylphenyl)phthalimideRatOral25.2->75[4][8]
4-Amino-N-(2-methylphenyl)phthalimideMouseIntraperitoneal47.61-4.2[4]

Application 2: Synthesis and Evaluation of Anti-inflammatory Agents

Phthalimide derivatives, such as the N-phenyl-phthalimide sulfonamides, have been designed as analogs of thalidomide and have demonstrated potent anti-inflammatory properties. A key example is LASSBio-468.[6][9][10]

Experimental Protocol: Synthesis of LASSBio-468 (2-(4-(Thiomorpholinosulfonyl)phenyl)isoindoline-1,3-dione)

This synthesis involves the condensation of 4-(thiomorpholinosulfonyl)aniline with phthalic anhydride.

Step 1: Synthesis of 4-(thiomorpholinosulfonyl)aniline This intermediate is synthesized from aniline through chlorosulfonation followed by reaction with thiomorpholine.

Step 2: Synthesis of LASSBio-468 [10] Materials:

  • 4-(Thiomorpholinosulfonyl)aniline

  • Phthalic anhydride

  • High-boiling point solvent (e.g., DMF or fusion conditions)

Procedure: [10]

  • In a flask, melt 4-(thiomorpholinosulfonyl)aniline (1 equivalent) by heating.

  • Slowly add phthalic anhydride (2 equivalents) to the molten aniline derivative.

  • Stir the reaction mixture and heat at 180°C for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Add distilled water to the solidified mass and stir to precipitate the crude product.

  • Filter the precipitate and wash with ethanol.

  • Recrystallize the crude product from ethanol to yield pure LASSBio-468 as white crystals.

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound on NO production.

Quantitative Data: Anti-inflammatory Activity of Phthalimide Derivatives
CompoundAssayIC₅₀ (µM)Reference
LASSBio-468TNF-α inhibition (in vivo)ED₅₀ = 2.5 mg/kg[6][11]
LASSBio-1439 (Tetrafluoro analog of LASSBio-468)TNF-α inhibition (in vitro)Similar to thalidomide[9]

Application 3: Synthesis and Evaluation of Anticancer Agents

Certain phthalimide esters have shown promising cytotoxic activity against various cancer cell lines, such as MCF-7 (human breast cancer). Phthalimide ester 6a is one such example.

Synthetic Approach

These esters are typically synthesized by reacting an N-functionalized phthalimide intermediate, such as N-(2-bromoethyl)phthalimide, with a carboxylic acid.

Experimental Protocol: General Synthesis of Phthalimide Esters

Materials:

  • N-(2-bromoethyl)phthalimide

  • Biologically relevant carboxylic acid

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.

  • Add N-(2-bromoethyl)phthalimide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phthalimide ester.

Biological Evaluation: Anticancer Activity

The anticancer activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the compounds against cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Anticancer Activity of Phthalimide Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Phthalimide ester 6aMCF-7Not specified, but best among tested compounds
6-acrylic phenethyl ester-2-pyranone derivativeHeLa, C6, MCF-7, A549, HSC-20.50 - 3.45[12]

Visualizations

General Synthetic Workflow for Bioactive Phthalimide Derivatives

G cluster_start Starting Materials Phthalic_Anhydride Phthalic Anhydride N_Ethylphthalimide N-Substituted Phthalimide Intermediate (e.g., N-Ethylphthalimide) Phthalic_Anhydride->N_Ethylphthalimide Condensation Amine Primary Amine / Aniline (e.g., Ethylamine, Aniline derivatives) Amine->N_Ethylphthalimide Functionalization Functionalization (e.g., Bromination) N_Ethylphthalimide->Functionalization Reactive_Intermediate Reactive Intermediate (e.g., N-(2-bromoethyl)phthalimide) Functionalization->Reactive_Intermediate Bioactive_Compound Bioactive Phthalimide Derivative Reactive_Intermediate->Bioactive_Compound Coupling Reaction Coupling_Partner Coupling Partner (Carboxylic Acid, etc.) Coupling_Partner->Bioactive_Compound

Caption: General synthetic workflow for bioactive phthalimides.

Experimental Workflow for Anticonvulsant Screening

G Compound_Admin Compound Administration (i.p. or oral) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Observation_MES Observation: Tonic Hindlimb Extension MES_Test->Observation_MES Observation_scPTZ Observation: Clonic Seizures scPTZ_Test->Observation_scPTZ Data_Analysis Data Analysis (ED₅₀ Calculation) Observation_MES->Data_Analysis Observation_scPTZ->Data_Analysis

Caption: Workflow for anticonvulsant activity screening.

Signaling Pathway: Inhibition of TLR4-mediated Inflammation

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Phthalimide Phthalimide Derivative Phthalimide->TLR4_MD2 Inhibition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines

Caption: Inhibition of the TLR4 signaling pathway.

References

Application Notes and Protocols for Measuring Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the accurate determination of fluorescence quantum yield (Φf), a critical parameter for characterizing the efficiency of a fluorophore.[1][2] The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[2][3][4][5][6][7][8][9]

Two primary methods for measuring fluorescence quantum yield are discussed: the relative method and the absolute method.[1][4][5][6][10][11] The relative method, which is more commonly used, involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[1][2][3] The absolute method directly measures the number of photons absorbed and emitted by the sample using an integrating sphere.[1][4][5][6][10][11]

General Considerations and Best Practices

Accurate quantum yield measurements require meticulous attention to detail to minimize experimental errors.[3][12]

  • Solvent Purity: Use spectroscopic grade solvents and verify their purity by checking for background fluorescence.[1][2][12]

  • Glassware Cleanliness: Ensure all glassware, including cuvettes, is scrupulously clean to avoid contamination.[2][12]

  • Concentration Range: To minimize inner filter and re-absorption effects, the absorbance of the sample in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[2][3][12][13]

  • Choice of Standard: For the relative method, select a standard that absorbs at the excitation wavelength of the test sample and emits in a similar spectral region.[2][3][12] The standard must be well-characterized with a known and reliable quantum yield.[2][3][12]

  • Instrumental Parameters: Maintain consistent instrumental parameters (e.g., excitation and emission bandwidths, integration time) for both the sample and the standard measurements to ensure comparability.[3][14]

Relative Method for Fluorescence Quantum Yield Measurement

The relative method is a widely used technique that relies on a comparative measurement against a known fluorescence standard.[1][3]

Principle

The quantum yield of an unknown sample (Φx) is calculated relative to a standard (Φst) with a known quantum yield using the following equation:[3][4][12]

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Experimental Protocol
  • Sample and Standard Preparation:

    • Prepare a series of five to six dilutions for both the unknown sample and the standard in a suitable spectroscopic grade solvent.

    • The concentrations should be adjusted to yield absorbances at the excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.1 in a 10 mm path length cuvette.[12]

  • Absorbance Measurement:

    • Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard.

    • Note the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the entire fluorescence emission band is recorded.[15]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for each data set to obtain the gradient (slope) of the line.[3][12]

  • Quantum Yield Calculation:

    • Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the unknown sample using the equation provided in section 2.1.[3][4][12]

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Absorbance and Integrated Fluorescence Intensity Data

Sample/StandardConcentration (M)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Standard Conc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5
Unknown Sample Conc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5

Table 2: Calculated Quantum Yield

SampleGradient (Intensity vs. Absorbance)Solvent Refractive Index (η)Known/Calculated Quantum Yield (Φ)
Standard
Unknown Sample

Absolute Method for Fluorescence Quantum Yield Measurement

The absolute method directly determines the quantum yield by measuring the ratio of emitted to absorbed photons using an integrating sphere.[1][4][5][6][10][11] This method avoids the need for a reference standard.[1]

Principle

An integrating sphere collects all the light emitted from the sample. By comparing the number of photons emitted by the sample to the number of photons it absorbs, the absolute quantum yield can be determined.[1]

Experimental Protocol
  • Instrument Setup:

    • Install and align the integrating sphere accessory in the spectrofluorometer.

    • Ensure the use of the correct spectral correction file for the integrating sphere setup.[10]

  • Measurement of Incident Light (Blank):

    • Place a cuvette containing only the pure solvent (blank) inside the integrating sphere.

    • Measure the spectrum of the incident light from the excitation source. The integrated area of this peak (S0) corresponds to the total number of incident photons.[4][5]

  • Measurement of Sample Scattering and Emission:

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Measure the spectrum, which will show a peak at the excitation wavelength due to scattered light and the fluorescence emission of the sample.

    • The integrated area of the peak at the excitation wavelength (S1) represents the number of photons not absorbed by the sample.[4][5]

    • The integrated area of the fluorescence emission spectrum (S2) represents the number of photons emitted by the sample.[4][5]

  • Quantum Yield Calculation:

    • The absolute quantum yield (Φ) is calculated using the following equation:[5]

    Φ = S2 / (S0 - S1)

Data Presentation

Table 3: Integrated Areas for Absolute Quantum Yield Calculation

MeasurementIntegrated Area (a.u.)
Incident Light (S0)
Scattered Light (S1)
Emitted Light (S2)

Table 4: Calculated Absolute Quantum Yield

SampleCalculated Absolute Quantum Yield (Φ)
Unknown Sample

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for measuring fluorescence quantum yield using both the relative and absolute methods.

G cluster_prep Sample & Standard Preparation cluster_relative Relative Method cluster_absolute Absolute Method prep_sample Prepare Unknown Sample Dilutions abs_meas_rel Measure Absorbance prep_sample->abs_meas_rel setup_sphere Setup Integrating Sphere prep_sample->setup_sphere prep_standard Prepare Standard Dilutions prep_standard->abs_meas_rel fluor_meas_rel Measure Fluorescence abs_meas_rel->fluor_meas_rel plot_data Plot Intensity vs. Absorbance fluor_meas_rel->plot_data calc_qy_rel Calculate Relative Quantum Yield plot_data->calc_qy_rel end_rel End (Relative) calc_qy_rel->end_rel meas_blank Measure Incident Light (Blank) setup_sphere->meas_blank meas_sample_abs Measure Sample Scattering & Emission meas_blank->meas_sample_abs calc_qy_abs Calculate Absolute Quantum Yield meas_sample_abs->calc_qy_abs end_abs End (Absolute) calc_qy_abs->end_abs start Start start->prep_sample start->prep_standard

Caption: Workflow for Fluorescence Quantum Yield Measurement.

References

Application Notes and Protocols: The Use of Amino-Phthalimides in HPLC Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature did not yield specific applications of 3-amino-N-ethylphthalimide as a derivatization reagent for HPLC analysis. It is possible that the name is a less common nomenclature or that this specific compound is not widely used for this analytical purpose.

However, the broader class of aminophthalimide derivatives and related compounds are recognized for their fluorescent properties and are utilized in various chemical syntheses. This document provides a detailed application note and protocol based on a closely related and commonly used fluorescent derivatization reagent for carboxylic acids, which can be adapted by researchers working with similar compounds. The principles, experimental design, and data presentation formats outlined below serve as a comprehensive guide for developing and validating an HPLC method using a fluorescent tagging agent for the sensitive quantification of analytes.

Application Note: High-Sensitivity Quantification of Carboxylic Acids using Fluorescent Derivatization with a Phthalimide Analog

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the quantification of low-abundance analytes. For compounds that do not possess native fluorescence, a pre-column derivatization step with a fluorescent labeling agent is employed. This application note describes a robust method for the analysis of carboxylic acids, such as fatty acids, in biological and pharmaceutical samples following derivatization with a highly fluorescent phthalimide-based reagent. This method offers excellent sensitivity and selectivity, making it suitable for demanding applications in drug development and clinical research.

Principle of Derivatization

The derivatization reaction involves the coupling of the carboxylic acid group of the analyte with the amino group of the derivatizing agent. This is typically achieved in the presence of a coupling agent, such as a carbodiimide, which activates the carboxylic acid to form a reactive intermediate. This intermediate then readily reacts with the amino group of the fluorescent tag to form a stable, highly fluorescent amide derivative. The excess, unreacted derivatizing reagent can be removed by a simple extraction step or separated chromatographically.

Diagram of the Derivatization Reaction

G Derivatization of a Carboxylic Acid Analyte Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (R-CO-O-C(=NHR')NHR') Analyte->ActivatedIntermediate + Coupling Agent Reagent Amino-Phthalimide Reagent (Fluorophore-NH2) CouplingAgent Coupling Agent (e.g., EDC) Derivative Fluorescent Derivative (R-CO-NH-Fluorophore) ActivatedIntermediate->Derivative + Amino-Phthalimide Reagent Byproduct Byproduct (e.g., Urea derivative) ActivatedIntermediate->Byproduct

Caption: General reaction scheme for the derivatization of a carboxylic acid with an amino-functionalized fluorescent reagent using a coupling agent.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Standard solutions of the carboxylic acids of interest (e.g., fatty acids, drug molecules with carboxylic acid moieties).

  • Derivatizing Reagent: Amino-functionalized fluorescent phthalimide analog.

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvents: Acetonitrile (ACN) and water (HPLC grade), Dichloromethane (DCM).

  • Mobile Phase: Prepare appropriate mixtures of ACN and water, with or without modifiers like trifluoroacetic acid (TFA), as determined by the chromatographic separation requirements.

2. Standard and Sample Preparation

  • Standard Solutions: Prepare a series of standard solutions of the target carboxylic acids in a suitable solvent (e.g., ACN) at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Sample Preparation: For biological samples (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction or solid-phase extraction to isolate the carboxylic acids and remove interfering substances. Evaporate the solvent and reconstitute the residue in the reaction solvent.

3. Derivatization Procedure

  • To 100 µL of the standard or prepared sample solution in a microcentrifuge tube, add 50 µL of a 10 mg/mL solution of the amino-phthalimide reagent in ACN.

  • Add 20 µL of a 50 mg/mL solution of EDC in ACN.

  • Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 200 µL of DCM and 200 µL of water. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Carefully collect the organic (lower) layer containing the fluorescent derivatives.

  • Evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

4. HPLC-Fluorescence Detection Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of ACN and water. For example, starting with 50% ACN, increasing to 90% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): To be determined based on the specific fluorescent tag (typically in the range of 300-400 nm for phthalimide derivatives).

    • Emission Wavelength (λem): To be determined based on the specific fluorescent tag (typically in the range of 400-500 nm for phthalimide derivatives).

Diagram of the Experimental Workflow

G Experimental Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Standard Prepare Standard Solutions Mix Mix Sample/Standard with Reagent & Coupling Agent Standard->Mix Sample Extract Carboxylic Acids from Sample Sample->Mix Incubate Incubate at 60°C Mix->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A flowchart illustrating the key steps in the analysis of carboxylic acids using fluorescent derivatization followed by HPLC.

Data Presentation

Quantitative data from method validation and sample analysis should be presented in clear, structured tables.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95% - 105%
Specificity No interference from endogenous compounds

Table 2: Quantification of Fatty Acids in a Plasma Sample

Fatty AcidRetention Time (min)Concentration (µg/mL) ± SD
Palmitic Acid8.2150.4 ± 7.5
Oleic Acid9.5210.2 ± 10.1
Linoleic Acid10.1185.7 ± 9.3
Stearic Acid11.395.8 ± 4.8

3-Amino-N-ethylphthalimide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-N-ethylphthalimide, a substituted phthalimide derivative, is a valuable building block for organic synthesis, particularly in the construction of heterocyclic compounds and azo dyes. Its bifunctional nature, possessing both a reactive primary amino group and a stable phthalimide core, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures for applications in medicinal chemistry, materials science, and diagnostics.

Synthesis of this compound

The most common and practical synthetic route to this compound involves a two-step process starting from 3-nitrophthalic anhydride. The first step is the imidization with ethylamine to form 3-nitro-N-ethylphthalimide, followed by the reduction of the nitro group to a primary amine.

Step 1: Synthesis of 3-Nitro-N-ethylphthalimide

The reaction of 3-nitrophthalic anhydride with ethylamine readily affords 3-nitro-N-ethylphthalimide. This reaction is typically carried out in a suitable solvent such as glacial acetic acid or toluene under reflux conditions.[1]

Experimental Protocol:

A mixture of 3-nitrophthalic anhydride (1 equivalent) and ethylamine (1.1 equivalents) in glacial acetic acid is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the product is isolated by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 3-nitro-N-ethylphthalimide.

Step 2: Reduction of 3-Nitro-N-ethylphthalimide

The subsequent reduction of the nitro group to an amine is a critical step. Several reducing agents can be employed, with catalytic hydrogenation being a common and efficient method. For a related compound, 4-nitro-N-ethylphthalimide, hydrogenation over Raney nickel has been reported to be effective.[2] Another effective method for the reduction of aromatic nitro compounds is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas.

Experimental Protocol (Catalytic Hydrogenation):

3-Nitro-N-ethylphthalimide (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Quantitative Data for Synthesis:

StepReactantsProductReagents and ConditionsYield (%)Melting Point (°C)
13-Nitrophthalic anhydride, Ethylamine3-Nitro-N-ethylphthalimideGlacial Acetic Acid, Reflux, 2-4 h>90-
23-Nitro-N-ethylphthalimideThis compoundH₂, Pd/C, Ethanol, Room Temperature, 1-4 atmHigh-

Note: Specific yield and melting point data for this compound were not explicitly found in the searched literature and are based on typical yields for similar reactions.

Application of this compound as a Building Block

The primary amino group of this compound is a versatile handle for further synthetic transformations, most notably in the synthesis of azo dyes.

Synthesis of Azo Dyes

Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). This compound can serve as the diazo component in an azo coupling reaction. The synthesis involves two main steps: diazotization of the primary amino group followed by coupling with a suitable coupling component.[3]

Step 1: Diazotization of this compound

The primary amino group of this compound is converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).[4][5]

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., N,N-dimethylaniline, phenols, or naphthols), to form the azo dye.[3][6] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction.

Experimental Protocol (Synthesis of an Azo Dye with N,N-Dimethylaniline):

  • Diazotization: this compound (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-30 minutes at this temperature.

  • Coupling: In a separate flask, N,N-dimethylaniline (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid. The freshly prepared diazonium salt solution is then added slowly to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5 °C. The reaction mixture is stirred for another 1-2 hours, during which the azo dye precipitates. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Quantitative Data for Azo Dye Synthesis:

ReactantsProductReagents and ConditionsYield (%)
This compound, N,N-Dimethylaniline3-((4-(Dimethylamino)phenyl)diazenyl)-2-ethylisoindoline-1,3-dione1. NaNO₂, HCl, 0-5 °C; 2. N,N-Dimethylaniline, Glacial Acetic Acid, 0-5 °CGood to High

Note: The yield is generally good to high for azo coupling reactions, though specific quantitative data for this exact reaction was not found in the provided search results.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the phthalimide ring, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the phthalimide group, the aromatic carbons, and the carbons of the N-ethyl group.[7][8]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the imide group (around 1700-1760 cm⁻¹), and C-N stretching.

Signaling Pathways and Experimental Workflows

The synthetic pathways described can be visualized to illustrate the logical flow of the reactions.

Synthesis_of_3_Amino_N_ethylphthalimide 3-Nitrophthalic anhydride 3-Nitrophthalic anhydride 3-Nitro-N-ethylphthalimide 3-Nitro-N-ethylphthalimide 3-Nitrophthalic anhydride->3-Nitro-N-ethylphthalimide Glacial Acetic Acid, Reflux Ethylamine Ethylamine Ethylamine->3-Nitro-N-ethylphthalimide This compound This compound 3-Nitro-N-ethylphthalimide->this compound H2, Pd/C

Caption: Synthesis of this compound.

Azo_Dye_Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline->Azo Dye

Caption: Synthesis of an Azo Dye from this compound.

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation from 3-nitrophthalic anhydride is straightforward, and its primary amino group provides a key functionality for further molecular elaboration. The application of this building block in the synthesis of azo dyes highlights its importance in the creation of colored compounds with potential applications in various fields. The protocols and data presented here provide a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

Step-by-step synthesis of 4-amino-N-ethylphthalimide from N-ethyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of 4-amino-N-ethylphthalimide via the reduction of N-ethyl-4-nitrophthalimide. Two primary methods are presented: catalytic hydrogenation using Raney Nickel and chemical reduction using tin(II) chloride. This guide includes comprehensive, step-by-step methodologies, quantitative data summaries, and safety precautions intended for a professional laboratory setting.

Introduction

The phthalimide scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 4-aminophthalimide derivatives are of significant interest due to their fluorescent properties, making them valuable as molecular probes and components in bioactive compounds.[1] Their synthesis is a critical step in the development of new drugs and fluorescent dyes.[2][3]

The conversion of N-ethyl-4-nitrophthalimide to 4-amino-N-ethylphthalimide is a standard reduction of an aromatic nitro group to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-based reductions in acidic media being the most common and effective approaches.[4] This note details two established protocols for this synthesis, providing clear, reproducible instructions to obtain the desired product in high yield and purity.

Reaction Scheme:

N-ethyl-4-nitrophthalimide4-amino-N-ethylphthalimide

Experimental Protocols

Two distinct and reliable methods for the synthesis are outlined below.

This method employs high-pressure hydrogen gas in the presence of a Raney nickel catalyst. It is a clean and efficient process, with water being the only theoretical byproduct.

This protocol utilizes stannous chloride (tin(II) chloride) in a strong acidic medium (hydrochloric acid) to reduce the nitro group.[5][6] This method is often preferred for its mild conditions and does not require specialized high-pressure equipment.[4]

Data Presentation

The following tables summarize the materials, reaction conditions, and product characteristics for both protocols.

Table 1: Reagents and Materials

ParameterProtocol 1: Catalytic Hydrogenation[7]Protocol 2: Tin(II) Chloride Reduction[5]
Starting Material N-ethyl-4-nitrophthalimideN-ethyl-4-nitrophthalimide
Amount28.0 g22.0 g
Reducing Agent Hydrogen Gas / Raney NickelTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Amount1500 psi / 10 g100 g
Solvent/Medium Ethanol (400 mL)Hydrochloric Acid (37%, 100 mL) & Water (100 mL)
Purification Solvent Methanol/Water MixtureToluene

Table 2: Reaction Parameters and Product Characterization

ParameterProtocol 1: Catalytic Hydrogenation[7]Protocol 2: Tin(II) Chloride Reduction[5]
Temperature 100 °CStirred at room temp, or up to 40°C[6]
Pressure 1500 psiAtmospheric
Reaction Time Not specified (until H₂ uptake ceases)2.5 hours
Product Yield Not specified92%
Melting Point 169-171 °C[7]172 °C[8]
Molecular Formula C₁₀H₁₀N₂O₂[8]C₁₀H₁₀N₂O₂[8]
Molecular Weight 190.20 g/mol [8]190.20 g/mol [8]
Appearance Yellow crystalline solid (expected)[2]Yellow crystalline solid (expected)

Detailed Methodologies

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add N-ethyl-4-nitrophthalimide (28.0 g), ethanol (400 mL), and wet Raney nickel catalyst (10 g).[7]

  • Reaction: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel to 1500 psi with hydrogen gas and heat to 100 °C with stirring.[7] The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.[7]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from a methanol-water mixture to obtain pure 4-amino-N-ethylphthalimide.[7]

  • Characterization: Dry the product and determine its melting point (expected: 169-171 °C) and characterize using spectroscopic methods (e.g., NMR, IR, MS)[7][9].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (100 g) in a mixture of concentrated hydrochloric acid (37%, 100 mL) and water (100 mL).[5]

  • Addition of Reactant: To the stirring solution, add N-ethyl-4-nitrophthalimide (22 g) portion-wise.[5]

  • Reaction: Stir the mixture vigorously for 2.5 hours at room temperature.[5] A gentle warming to 40 °C can be applied to facilitate the reaction.[6]

  • Work-up and Isolation: Quench the reaction by pouring the mixture slowly over a large volume of crushed ice.[5] A precipitate will form.

  • Filtration: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral (acid-free).[5]

  • Purification: Purify the crude product by recrystallization from toluene.[5]

  • Characterization: Dry the purified, yellow crystalline product and confirm its identity by measuring its melting point (expected: ~172 °C) and using spectroscopic analysis.[5][8][9]

Mandatory Visualizations

Synthesis_Workflow Workflow for the Synthesis of 4-amino-N-ethylphthalimide Start Start: N-ethyl-4-nitrophthalimide Protocol_Choice Choose Reduction Method Start->Protocol_Choice P1_Reagents Protocol 1: Catalytic Hydrogenation Add Ethanol & Raney Ni Catalyst Protocol_Choice->P1_Reagents  Hydrogenation P2_Reagents Protocol 2: Tin(II) Chloride Reduction Add SnCl₂ in HCl/H₂O Protocol_Choice->P2_Reagents  Tin(II) Chloride   P1_Reaction Reaction Conditions: 100°C, 1500 psi H₂ P1_Reagents->P1_Reaction P1_Workup Work-up: Filter to remove catalyst P1_Reaction->P1_Workup Purification Purification: Recrystallization P1_Workup->Purification P2_Reaction Reaction Conditions: Stir for 2.5h at RT P2_Reagents->P2_Reaction P2_Workup Work-up: Quench on ice, filter precipitate P2_Reaction->P2_Workup P2_Workup->Purification Product Final Product: 4-amino-N-ethylphthalimide Purification->Product Characterization Characterization: Melting Point, NMR, IR, MS Product->Characterization

Caption: General experimental workflow for the synthesis of 4-amino-N-ethylphthalimide.

Safety and Handling

  • Aromatic Nitro Compounds: These can be potent oxidizing agents and may react vigorously or detonate when mixed with strong reducing agents. Handle with care.[10]

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas at high pressure and temperature and should only be performed by trained personnel using appropriate high-pressure equipment (autoclave) in a well-ventilated area.

  • Raney Nickel: Raney nickel is often pyrophoric (ignites spontaneously in air) when dry. It should be handled as a slurry in water or ethanol at all times.

  • Acids and Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tin compounds can be toxic; avoid inhalation and skin contact.

References

Application of N-phthalimide Derivatives in Antimicrobial Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-phthalimide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] The hydrophobic nature of the phthalimide core enhances the ability of these compounds to traverse biological membranes, making them promising candidates for the development of new antimicrobial agents.[1][3] This document provides a detailed overview of the applications of N-phthalimide derivatives in antimicrobial research, including synthesis strategies, quantitative activity data, and standardized experimental protocols.

Application Notes

N-phthalimide derivatives have been successfully synthesized and evaluated against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][4] The antimicrobial potency of these derivatives is often attributed to the hybridization of the phthalimide moiety with other pharmacologically active subunits, such as aromatic rings, heterocycles, and Schiff bases.[1][3]

While the precise mechanisms are still under investigation for many derivatives, some studies suggest that N-phthalimide compounds may exert their antimicrobial effects through various pathways.[1] Molecular docking studies have indicated that some derivatives can bind to essential microbial enzymes or cellular components. For instance, a phthalimide aryl ester has shown a strong binding affinity to the 50S ribosomal subunit, suggesting a potential role in inhibiting protein synthesis.[5][6] Another proposed mechanism, particularly against fungi, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7]

The antimicrobial activity of N-phthalimide derivatives can be significantly influenced by the nature of the substituent attached to the nitrogen atom. The introduction of different functional groups allows for the modulation of the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its interaction with microbial targets. For example, the presence of azomethine (-CH=N-) linkers and various aromatic or heteroaromatic structures has been shown to enhance antimicrobial activity.[1][4]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of selected N-phthalimide derivatives from various studies. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of N-phthalimide Derivatives (in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaC. albicansC. tropicalisReference
4a-I, 5a-f, 6a-c N-aryl/alkynyl0.49 - 31.25-----[1]
Compound 12 Hydrazono-ethyl-phenyl------[3]
Compound 3b Phthalimide aryl ester128--128128128[5][6][7]
Various N-substituted--Good ActivityGood Activity--
Various Schiff's base/amideGood Activity---Good Activity-[4]

Note: A dash (-) indicates that data was not provided in the cited source.

Table 2: Zone of Inhibition of N-phthalimide Derivatives (in mm)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
4a-I, 5a-f, 6a-c N-aryl/alkynyl18 - 25----[1]
Compounds 2-5 N-substitutedVery Good-Very Good--
Various Schiff's base/amide----Significant[4]
Compound 12 Hydrazono-ethyl-phenyl---High Activity-[3]

Note: A dash (-) indicates that data was not provided in the cited source.

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the antimicrobial evaluation of N-phthalimide derivatives.

General Procedure for Synthesis of 2-Acyl and Sulfonyl Isoindoline-1,3-dione Derivatives: [1]

  • Dissolve phthalimide in a mixture of DMF/TEA in an ice bath.

  • Add the corresponding acid or sulfonyl chloride dropwise to the solution.

  • Stir the reaction mixture at 60°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.

  • Collect the solid product by filtration.

  • Wash the product and recrystallize from a suitable solvent (e.g., methanol and hexane) to yield the final compound.

General Procedure for Synthesis of N-aminophthalimide: [4]

  • Dissolve phthalimide (0.1 mol) in 100 mL of ethanol.

  • Cool the solution in an ice bath and stir at 5°C.

  • Add hydrazine (0.11 mol) dropwise to the solution.

  • Continue stirring the mixture for 2 hours.

  • Add 200 mL of ice-cold water to the reaction mixture.

  • Filter the resulting precipitate and recrystallize from ethanol.

Method 1: Broth Microdilution Method for MIC Determination: [7]

  • Prepare a stock solution of each N-phthalimide derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in medium without compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Method 2: Agar Well Diffusion Method for Zone of Inhibition: [8]

  • Prepare a nutrient agar plate and allow it to solidify.

  • Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined volume of the N-phthalimide derivative solution (at a known concentration) into each well.

  • Include a solvent control (e.g., DMSO) and a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_purification Purification & Characterization Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (e.g., Reflux in Glacial Acetic Acid) Phthalic_Anhydride->Reaction Amine Primary Amine / Amino Acid Amine->Reaction N_Phthalimide N-Phthalimide Derivative Reaction->N_Phthalimide Crude Product Purification Filtration & Recrystallization N_Phthalimide->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Characterization Pure Product

Caption: General workflow for the synthesis of N-phthalimide derivatives.

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare N-Phthalimide Derivative Solutions Assay_Setup Set up Assay (Broth Microdilution or Agar Well Diffusion) Compound_Prep->Assay_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate at 37°C (24-48 hours) Assay_Setup->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination For Broth Microdilution Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement For Agar Well Diffusion

Caption: Workflow for in vitro antimicrobial screening of N-phthalimide derivatives.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Leads to N_Phthalimide N-Phthalimide Derivative N_Phthalimide->CYP51 Inhibits Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Proposed inhibition of ergosterol biosynthesis by N-phthalimide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-N-ethylphthalimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of N-ethyl-3-nitrophthalimide from 3-nitrophthalic anhydride and ethylamine. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

SynthesisWorkflow A 3-Nitrophthalic Anhydride C Step 1: Imide Formation A->C B Ethylamine B->C D N-Ethyl-3-nitrophthalimide C->D Yields vary E Step 2: Nitro Group Reduction D->E F This compound E->F Yields vary

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Synthesis of N-Ethyl-3-nitrophthalimide

Question 1: My yield of N-ethyl-3-nitrophthalimide is low. What are the potential causes and solutions?

Answer: Low yields in the formation of N-ethyl-3-nitrophthalimide can stem from several factors. Here is a breakdown of common issues and how to address them:

  • Incomplete Reaction: The reaction between 3-nitrophthalic anhydride and ethylamine may not have gone to completion.

    • Solution: Ensure you are using at least a stoichiometric equivalent of ethylamine. The reaction is often carried out in a solvent like glacial acetic acid and may require heating to ensure completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The electron-withdrawing nature of the nitro group on the phthalic anhydride ring makes it more susceptible to nucleophilic attack, but can also lead to side reactions.[3]

    • Amide-Acid Formation: Instead of forming the imide ring, the ethylamine may have only opened the anhydride ring to form an amide-acid intermediate. Incomplete cyclization of this intermediate will result in a lower yield of the desired product.

      • Solution: Ensure adequate heating and reaction time to promote the dehydration and cyclization to the imide. Using a dehydrating agent or a solvent that allows for azeotropic removal of water can be beneficial.

    • Reaction with Solvent: If using a reactive solvent, it may compete with the ethylamine.

      • Solution: Glacial acetic acid is a common and effective solvent for this type of condensation.[1]

  • Purification Losses: The product may be lost during the workup and purification steps.

    • Solution: N-substituted phthalimides are often crystalline solids.[4] Recrystallization is a common purification method. Ensure the correct solvent system is used to minimize loss of product in the mother liquor. A typical recrystallization solvent is ethanol.[1]

Question 2: How do I monitor the progress of the reaction between 3-nitrophthalic anhydride and ethylamine?

Answer: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material (3-nitrophthalic anhydride). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.

Step 2: Reduction of N-Ethyl-3-nitrophthalimide to this compound

Question 3: I am getting a low yield in the reduction of N-ethyl-3-nitrophthalimide. What are the common pitfalls?

Answer: The reduction of an aromatic nitro group is a robust reaction, but achieving high yields requires careful control of the reaction conditions. Here are common issues and their solutions:

  • Incomplete Reduction: The reduction may not have gone to completion, leaving unreacted starting material.

    • Solution: Ensure the reducing agent is fresh and used in sufficient excess. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. For metal/acid reductions (e.g., Sn/HCl or Fe/HCl), ensure vigorous stirring to maintain contact between the reactants.

  • Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents could potentially affect the phthalimide ring.

    • Solution: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is generally selective for the nitro group reduction.[5]

  • Side Reactions: Several side reactions can occur during the reduction of nitroarenes, leading to byproducts and reduced yields of the desired amine.

    • Formation of Azo and Azoxy Compounds: Condensation between partially reduced intermediates (nitroso and hydroxylamine species) can form azo and azoxy compounds.

      • Solution: Maintaining acidic conditions and ensuring an adequate amount of the reducing agent can help to minimize the formation of these byproducts.

    • Polymerization: The resulting aniline product can be susceptible to oxidation and polymerization, especially if exposed to air for extended periods, which can result in the formation of dark, tar-like substances.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, it can be beneficial to isolate the product as its hydrochloride salt, which is more stable to oxidation. Neutralization to the free amine should be performed as one of the final steps before extraction or purification.

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent can poison the catalyst, reducing its activity.

    • Solution: Ensure the N-ethyl-3-nitrophthalimide is of high purity before the reduction step. Use high-purity solvents.

Question 4: What are the recommended reducing agents for the conversion of N-ethyl-3-nitrophthalimide to this compound?

Answer: Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent can depend on the scale of the reaction, available equipment, and desired purity.

Reducing Agent/MethodTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel in a solvent like ethanol.[5]Clean reaction with high yields, easy product isolation (catalyst is filtered off).Requires specialized hydrogenation equipment (e.g., a Parr shaker), potential for catalyst poisoning.
Tin(II) Chloride (SnCl₂) SnCl₂ in an acidic medium (e.g., HCl) or an organic solvent like ethyl acetate.Effective for small-scale lab synthesis.The tin salts produced can complicate the workup and purification.
Iron/HCl (Béchamp reduction) Iron powder in the presence of a catalytic amount of HCl.Inexpensive and suitable for large-scale synthesis.Can require vigorous stirring and the workup involves filtering off iron salts.

Question 5: How should I purify the final product, this compound?

Answer: The final product is typically a solid that can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and water.[5] The purity of the final product can be assessed by measuring its melting point and using analytical techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Step 1: Synthesis of N-Ethyl-3-nitrophthalimide

This procedure is adapted from general methods for the synthesis of N-substituted phthalimides.[1][2]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add ethylamine (1 to 1.1 equivalents) to the solution. The addition may be exothermic, so it should be done cautiously.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure N-ethyl-3-nitrophthalimide.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a similar procedure for the synthesis of 4-amino-N-ethylphthalimide.[5]

  • In a hydrogenation vessel, dissolve N-ethyl-3-nitrophthalimide (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, but this can vary).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reaction vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from a methanol-water mixture to obtain the pure product.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield of this compound CheckStep1 Analyze Purity of N-Ethyl-3-nitrophthalimide (Step 1 Product) Start->CheckStep1 LowYieldStep1 Issue is in Step 1: Imide Formation CheckStep1->LowYieldStep1 Low Purity/Yield CheckStep2 Issue is in Step 2: Nitro Reduction CheckStep1->CheckStep2 High Purity/Yield TroubleshootStep1 Incomplete reaction? Side reactions (amide-acid)? Purification loss? LowYieldStep1->TroubleshootStep1 SolutionStep1 Increase reaction time/temp. Ensure anhydrous conditions. Optimize recrystallization. TroubleshootStep1->SolutionStep1 TroubleshootStep2 Incomplete reduction? Side reactions (azo/azoxy)? Catalyst poisoning? Product polymerization? CheckStep2->TroubleshootStep2 SolutionStep2 Use fresh/more reducing agent. Ensure acidic conditions (if applicable). Use pure starting material. Work under inert atmosphere. TroubleshootStep2->SolutionStep2

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

References

How to avoid fluorescence quenching with 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-amino-N-ethylphthalimide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fluorescence experiments and avoid common pitfalls such as fluorescence quenching.

Troubleshooting Guide: Overcoming Fluorescence Quenching

Fluorescence quenching, the decrease in fluorescence intensity, can arise from various factors. This guide provides a systematic approach to identifying and mitigating quenching issues in your experiments with this compound.

Problem 1: Low or No Fluorescence Signal

Possible Causes:

  • Inappropriate Solvent Environment: The fluorescence of this compound is highly sensitive to the polarity of its environment (solvatochromism).

  • Presence of Quenchers: Certain molecules in your sample can accept energy from the fluorophore, preventing light emission.

  • Incorrect pH: The protonation state of the amino group can significantly impact fluorescence intensity.

  • Photobleaching: Prolonged exposure to excitation light can irreversibly damage the fluorophore.

Troubleshooting Steps:

cluster_solutions Solutions start Low/No Signal solvent Check Solvent Polarity start->solvent quencher Identify Potential Quenchers solvent->quencher If signal is still low sol_solvent Use a less polar solvent. (See Table 1) solvent->sol_solvent ph Verify and Adjust pH quencher->ph If signal is still low sol_quencher Remove or minimize quenchers. (e.g., halide ions, anilines) quencher->sol_quencher photobleaching Assess Photobleaching ph->photobleaching If signal is still low sol_ph Adjust pH to be slightly acidic. (See FAQ on pH effects) ph->sol_ph sol_photobleaching Implement photobleaching prevention strategies. (See Protocol 2) photobleaching->sol_photobleaching

Caption: Troubleshooting workflow for low fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the fluorescence of this compound?

The fluorescence quantum yield of this compound and its analogs, such as 3-amino-1,8-naphthalimides, is highly dependent on the solvent polarity. Generally, as the polarity of the solvent increases, the fluorescence quantum yield decreases.[1] This is due to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.[2][3]

Table 1: Fluorescence Quantum Yield of 3-Amino-N-alkyl-1,8-naphthalimide Derivatives in Methanol

CompoundFluorescence Quantum Yield (ΦF) in Methanol
3-amino-N-methyl-1,8-naphthalimide0.190
3-amino-N-ethyl-1,8-naphthalimide0.072
3-amino-N,N-diethyl-1,8-naphthalimide0.023

Data for structurally similar 3-amino-N-alkyl-1,8-naphthalimide derivatives. The trend of decreasing quantum yield with increased alkyl substitution on the amino group is also noteworthy.[4]

Q2: What are common quenchers for this compound?

Several types of molecules can quench the fluorescence of this compound. It is crucial to be aware of their potential presence in your experimental setup.

  • Halide Ions: Anions like iodide (I⁻), bromide (Br⁻), and to a lesser extent, chloride (Cl⁻) can cause dynamic quenching of fluorescence.[5] The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻, which is related to the heavy atom effect and electron transfer processes.[5]

  • Aromatic Amines: Compounds containing aniline moieties can act as quenchers.[6]

  • Heavy Atoms: The presence of heavy atoms in the solvent or as part of other molecules can enhance intersystem crossing, leading to a decrease in fluorescence.

  • Commercially Available Quenchers: In applications like Förster Resonance Energy Transfer (FRET), dark quenchers such as the Black Hole Quencher (BHQ) series are designed to efficiently quench fluorescence.

Q3: What is the optimal pH for maximizing the fluorescence of this compound?

The fluorescence of aminophthalimides and related compounds is pH-sensitive. In acidic conditions, the amino group can become protonated. This protonation can inhibit the photoinduced electron transfer (PET) process, which is a common quenching mechanism. As a result, the fluorescence intensity often increases in slightly acidic to neutral pH ranges. For a similar naphthalimide-based pH sensor, the pKa value was determined to be around 6.86.[7] This suggests that the optimal pH for maximizing fluorescence would be slightly below this value, where the amino group is protonated. A significant increase in fluorescence quantum yield from 2.4% at pH 9.0 to 40.0% at pH 5.0 was observed for a naphthalimide dye, highlighting the dramatic effect of pH.[7]

Q4: How can I prevent photobleaching of this compound?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize this effect, consider the following strategies:

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium.[8][9] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[8]

  • Minimize Excitation Light Exposure: Use the lowest possible excitation intensity and exposure time that still provides an adequate signal-to-noise ratio.[8][9][10][11]

  • Use Neutral Density Filters: These filters can be used to reduce the intensity of the excitation light.[9][11]

  • Work in the Dark: Protect your samples from ambient light as much as possible during preparation and storage.[10]

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence

This protocol outlines the basic steps for measuring the fluorescence of this compound in a solution.

start Start prep_sol Prepare a dilute solution of This compound (e.g., 1-10 µM) in the desired solvent. start->prep_sol transfer Transfer the solution to a quartz cuvette. prep_sol->transfer spectro Place the cuvette in a calibrated spectrofluorometer. transfer->spectro set_ex Set the excitation wavelength (typically around the absorbance maximum). spectro->set_ex scan_em Scan the emission spectrum across the expected range. set_ex->scan_em record Record the fluorescence intensity at the emission maximum. scan_em->record end End record->end start Start prep_sample Prepare the sample with an antifade mounting medium. start->prep_sample find_roi Locate the region of interest using low magnification and minimal light exposure. prep_sample->find_roi set_params Set imaging parameters: - Lowest possible excitation intensity - Shortest possible exposure time find_roi->set_params acquire Acquire the image. set_params->acquire store Store the sample in the dark. acquire->store end End store->end cluster_ground Ground State cluster_excited Excited State cluster_quenching Quenching Pathways GS S0 (Ground State) ES S1 (Excited Singlet State) GS->ES Excitation (hν) ES->GS Fluorescence (hν') ISC Intersystem Crossing (ISC) (Enhanced by heavy atoms) ES->ISC Non-Radiative ET Electron Transfer (ET) (e.g., to quenchers) ES->ET Non-Radiative TICT Twisted Intramolecular Charge Transfer (TICT) (Favored in polar solvents) ES->TICT Non-Radiative ISC->GS ET->GS TICT->GS

References

Optimizing excitation and emission wavelengths for 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-amino-N-ethylphthalimide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths of this compound are highly dependent on the solvent environment due to its solvatochromic properties. As a member of the aminophthalimide family, its fluorescence is sensitive to solvent polarity. In nonpolar solvents, it will exhibit shorter excitation and emission wavelengths (appearing more blue-shifted), while in polar solvents, these wavelengths will be longer (red-shifted).

For a structurally similar compound, 3-amino-1,8-naphthalimide (3APNI), the following table illustrates the significant solvatochromic shift. While not exact data for this compound, it provides a strong indication of the expected behavior.

SolventDielectric Constant (ε)Excitation Max (λex)Emission Max (λem)Stokes Shift (nm)
Hexane1.88~380 nm429 nm49
Toluene2.38~390 nm460 nm70
Dichloromethane8.93~400 nm510 nm110
Acetonitrile37.5~410 nm540 nm130
Methanol32.7~415 nm564 nm149

Note: Data presented is for the analogous compound 3-amino-1,8-naphthalimide and serves as an illustrative example of expected solvatochromic shifts.[1] It is crucial to experimentally determine the optimal wavelengths in your specific solvent system.

Q2: How do I determine the optimal excitation and emission wavelengths in my experimental setup?

To determine the optimal wavelengths, you should perform an excitation and emission scan using a spectrofluorometer. The general protocol is as follows:

  • Prepare a dilute solution of this compound in the solvent you will be using for your experiment. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Perform an emission scan:

    • Set an initial excitation wavelength (e.g., based on the data for a similar solvent in the table above).

    • Scan a range of emission wavelengths to find the emission maximum (λem).

  • Perform an excitation scan:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths to find the excitation maximum (λex).

  • Repeat for confirmation: It is good practice to re-run the emission scan using the determined optimal excitation wavelength to confirm the emission maximum.

Q3: What factors can affect the fluorescence intensity and quantum yield of this compound?

Several factors can influence the fluorescence output:

  • Solvent Polarity: As a solvatochromic dye, the quantum yield of this compound can decrease with increasing solvent polarity.[1]

  • Solvent Purity: Impurities in the solvent can quench fluorescence. Always use high-purity, spectroscopy-grade solvents.

  • pH: The protonation state of the amino group can significantly affect the fluorescence. It is important to control the pH of your solution, especially in aqueous or protic solvents.

  • Concentration: At high concentrations, you may observe self-quenching, which leads to a decrease in fluorescence intensity.

  • Temperature: Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased non-radiative decay processes.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen, heavy atoms, and electron-rich or electron-deficient species, can quench fluorescence.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very weak fluorescence signal Incorrect excitation/emission wavelengths.Perform excitation and emission scans to determine the optimal wavelengths for your specific solvent.
Low concentration of the fluorophore.Increase the concentration, ensuring the absorbance remains below 0.1.
Solvent quenching.Use a less polar solvent if your experiment allows. Ensure you are using high-purity, spectroscopy-grade solvents.
pH is not optimal.Buffer your solution to a pH where the fluorophore is in its fluorescent state.
Inconsistent or drifting fluorescence signal Photobleaching.Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement if necessary.
Solvent evaporation.Keep the cuvette capped during measurements.
Temperature fluctuations.Use a temperature-controlled cuvette holder.
Emission peak is at an unexpected wavelength Change in solvent polarity.Verify the composition and purity of your solvent. Even small amounts of a polar impurity in a nonpolar solvent can cause a significant red shift.
Contamination.Ensure all glassware and cuvettes are scrupulously clean.
Broad or distorted emission spectrum High concentration (self-absorption).Dilute the sample until the absorbance at the excitation wavelength is less than 0.1.
Presence of multiple fluorescent species.Check for degradation of the compound or the presence of fluorescent impurities.

Experimental Protocols

Protocol for Determining Excitation and Emission Maxima

This protocol outlines the steps to determine the optimal excitation and emission wavelengths for this compound in a specific solvent.

Experimental_Workflow_Wavelength_Determination cluster_prep Sample Preparation cluster_scan Spectrofluorometer Measurement cluster_confirm Confirmation A Prepare dilute solution (Abs < 0.1) B Set initial λex A->B C Perform Emission Scan B->C D Determine λem max C->D E Set emission to λem max D->E F Perform Excitation Scan E->F G Determine λex max F->G H Set excitation to λex max G->H I Re-run Emission Scan H->I J Confirm λem max I->J

Caption: Workflow for determining optimal excitation and emission wavelengths.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Weak Fluorescence Signal

This diagram illustrates a logical workflow for troubleshooting a weak or absent fluorescence signal when using this compound.

Troubleshooting_Weak_Signal Start Weak/No Signal CheckWavelengths Are λex/λem optimized for the solvent? Start->CheckWavelengths OptimizeWavelengths Perform Excitation/ Emission Scans CheckWavelengths->OptimizeWavelengths No CheckConcentration Is concentration appropriate? CheckWavelengths->CheckConcentration Yes OptimizeWavelengths->CheckConcentration AdjustConcentration Adjust concentration (ensure Abs < 0.1) CheckConcentration->AdjustConcentration No CheckSolvent Is solvent pure and of appropriate polarity? CheckConcentration->CheckSolvent Yes AdjustConcentration->CheckSolvent UsePureSolvent Use spectroscopy-grade solvent CheckSolvent->UsePureSolvent No CheckpH Is pH controlled? CheckSolvent->CheckpH Yes UsePureSolvent->CheckpH BufferSolution Buffer the solution CheckpH->BufferSolution No ConsiderQuenching Potential quenchers present? CheckpH->ConsiderQuenching Yes BufferSolution->ConsiderQuenching DegasSolution Degas solution to remove O2 ConsiderQuenching->DegasSolution Yes End Signal Improved ConsiderQuenching->End No DegasSolution->End

Caption: Troubleshooting flowchart for weak fluorescence signals.

References

Technical Support Center: Synthesis of 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-amino-N-ethylphthalimide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves a two-step process:

  • Nitration: N-ethylphthalimide is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to produce a mixture of 3-nitro-N-ethylphthalimide and 4-nitro-N-ethylphthalimide.

  • Reduction: The nitro group of the 3-nitro-N-ethylphthalimide isomer is then reduced to an amino group, yielding the desired this compound.

Q2: What are the primary impurities I should expect during the synthesis?

The main impurities include:

  • 4-amino-N-ethylphthalimide: This is the constitutional isomer of the desired product and is formed from the co-produced 4-nitro-N-ethylphthalimide.

  • Unreacted 3-nitro-N-ethylphthalimide: Incomplete reduction will leave this starting material in your product.

  • Dinitro-N-ethylphthalimide derivatives: Over-nitration can lead to the formation of dinitrated byproducts.

  • Byproducts from nitro group reduction: Depending on the reduction method, side products such as hydroxylamines and azo compounds can be formed.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable technique for monitoring both the nitration and reduction steps. A typical mobile phase for analyzing N-phthalimide derivatives is a mixture of benzene and ethanol (e.g., 6:4 v/v), which can be adapted using less hazardous solvents like toluene or ethyl acetate with hexane.[1] HPLC is also an effective method for monitoring the reaction and assessing the purity of the final product.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound primarily involves removing the 4-amino isomer. This can be challenging due to their similar physical properties. The following methods can be employed:

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent. A suitable solvent system must be determined empirically, but mixtures of ethanol and water or methanol and water are good starting points.[2]

  • Column Chromatography: Silica gel column chromatography can be used to separate the isomers. The choice of eluent is critical and will require optimization. Gradient elution with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or ethanol) is a common strategy.

  • Preparative HPLC: For very high purity, preparative reverse-phase HPLC can be used. A mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is often effective for separating aromatic isomers.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low yield after the nitration step.
Possible Cause Suggested Solution
Incomplete reaction. - Ensure the reaction temperature is maintained within the optimal range (typically 0-10°C for mixed acid nitration).- Increase the reaction time and monitor by TLC until the starting material is consumed.
Degradation of starting material. - Avoid excessively high temperatures during the reaction, as this can lead to decomposition.- Ensure the addition of the nitrating agent is slow and controlled to manage the exothermic reaction.
Loss of product during workup. - Ensure complete precipitation of the product by adding the reaction mixture to a sufficient volume of ice-water.- Wash the crude product with cold water to minimize dissolution.
Problem 2: Product contains a high percentage of the 4-nitro-N-ethylphthalimide isomer.
Possible Cause Suggested Solution
Reaction conditions favoring 4-isomer formation. - The nitration of N-substituted phthalimides naturally produces a mixture of 3- and 4-isomers. Altering reaction conditions may have a limited effect on the isomer ratio. The focus should be on efficient separation.
Inefficient separation of isomers. - Fractional Crystallization: Experiment with different solvent systems. The solubility of 4-nitrophthalimide has been studied in various solvents, with N,N-dimethylformamide showing high solubility and chloroform showing low solubility.[4] This data can guide solvent selection for fractional crystallization.- pH-based separation (adapted from nitrophthalic acids): A patented method for separating 3- and 4-nitrophthalic acids involves stepwise pH adjustment to selectively precipitate the salts.[5][6] While not directly applicable to the imides, a similar strategy involving derivatization to a more acidic functional group could be explored.- Column Chromatography: Optimize the mobile phase for better separation on a silica gel column. A less polar solvent system may improve the resolution between the isomers.
Problem 3: Incomplete reduction of 3-nitro-N-ethylphthalimide.
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation). - Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel).- Ensure the reaction system is properly purged of air and maintained under a hydrogen atmosphere.
Insufficient reducing agent (for chemical reduction). - Use a sufficient molar excess of the reducing agent (e.g., SnCl₂, Fe, Zn).- Monitor the reaction by TLC to ensure all the starting material is consumed before workup.
Reaction conditions not optimal. - For catalytic hydrogenation, ensure adequate pressure and temperature.- For chemical reduction, ensure the reaction is heated to the appropriate temperature (reflux is often required).
Problem 4: Difficulty in separating this compound from the 4-amino isomer.
Possible Cause Suggested Solution
Similar physical properties of the isomers. - Fractional Crystallization: This is often the most practical method for larger quantities. Systematically test a range of solvents and solvent mixtures. The process may need to be repeated multiple times to achieve high purity.- Column Chromatography: Use a long column with a shallow gradient of a suitable eluent system. Small-scale trials should be performed to determine the optimal conditions.- Preparative HPLC: This is the most effective method for obtaining highly pure material, especially for smaller quantities. A reverse-phase column with a mobile phase of acetonitrile/water is a good starting point.

Experimental Protocols

Step 1: Nitration of N-Ethylphthalimide
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add N-ethylphthalimide to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Once the N-ethylphthalimide is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be carefully maintained below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, a mixture of 3- and 4-nitro-N-ethylphthalimide, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 2: Reduction of 3-Nitro-N-ethylphthalimide

Method A: Catalytic Hydrogenation

  • To a solution of the 3-nitro-N-ethylphthalimide (separated from the isomer mixture) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully filter it through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Method B: Chemical Reduction with Tin(II) Chloride

  • Suspend 3-nitro-N-ethylphthalimide in a solvent such as ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Data Presentation

Table 1: Typical Reaction Conditions and Purity for the Synthesis of this compound

StepReagentsTemperature (°C)Time (h)Typical Yield (%)Typical Purity (HPLC)
Nitration N-ethylphthalimide, HNO₃, H₂SO₄0 - 101 - 285 - 95Mixture of 3- and 4-isomers
Reduction (Hydrogenation) 3-nitro-N-ethylphthalimide, H₂, Pd/C25 - 502 - 490 - 98>95%
**Reduction (SnCl₂) **3-nitro-N-ethylphthalimide, SnCl₂·2H₂OReflux3 - 680 - 90>95%

Table 2: Comparison of Purification Methods for Isomer Separation

MethodAdvantagesDisadvantagesEstimated Purity Achievable
Fractional Crystallization Scalable, cost-effective for large quantities.Can be time-consuming, may require multiple recrystallizations, solvent selection can be challenging.95 - 98%
Column Chromatography Good separation for moderate quantities, applicable to a wide range of compounds.Can be labor-intensive, requires significant amounts of solvent.>98%
Preparative HPLC Highest resolution and purity achievable.Expensive, not suitable for large-scale purification.>99.5%

Visualizations

Synthesis_Pathway N-ethylphthalimide N-ethylphthalimide Nitration_Mixture Nitration_Mixture N-ethylphthalimide->Nitration_Mixture HNO3, H2SO4 3-nitro-N-ethylphthalimide 3-nitro-N-ethylphthalimide Nitration_Mixture->3-nitro-N-ethylphthalimide Major Product 4-nitro-N-ethylphthalimide 4-nitro-N-ethylphthalimide Nitration_Mixture->4-nitro-N-ethylphthalimide Minor Product This compound This compound 3-nitro-N-ethylphthalimide->this compound Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_nitration Nitration Step cluster_reduction Reduction Step N-ethylphthalimide N-ethylphthalimide Isomer_Mixture 3-nitro & 4-nitro- N-ethylphthalimide N-ethylphthalimide->Isomer_Mixture Nitration 4-amino-N-ethylphthalimide 4-amino-N-ethylphthalimide Isomer_Mixture->4-amino-N-ethylphthalimide Reduction of 4-nitro isomer 3-nitro-N-ethylphthalimide 3-nitro-N-ethylphthalimide Incomplete_Reduction Unreacted Starting Material 3-nitro-N-ethylphthalimide->Incomplete_Reduction Incomplete Reaction Side_Products Hydroxylamines, Azo compounds 3-nitro-N-ethylphthalimide->Side_Products Side Reactions

Caption: Formation of common impurities during synthesis.

Troubleshooting_Workflow Start Low Purity of Final Product Check_Isomers Presence of 4-amino isomer? Start->Check_Isomers Check_Nitro Presence of unreacted 3-nitro starting material? Check_Isomers->Check_Nitro No Purify_Isomers Action: Improve isomer separation (Fractional Crystallization or Chromatography) Check_Isomers->Purify_Isomers Yes Check_Other Other unexpected peaks in HPLC? Check_Nitro->Check_Other No Improve_Reduction Action: Optimize reduction step (Increase reaction time/reagent) Check_Nitro->Improve_Reduction Yes Identify_Byproducts Action: Characterize byproducts (MS, NMR) and adjust reaction conditions Check_Other->Identify_Byproducts Yes End High Purity Product Check_Other->End No Purify_Isomers->End Improve_Reduction->End Identify_Byproducts->End

Caption: Troubleshooting workflow for purity improvement.

References

Common side reactions in the Gabriel synthesis of primary amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis for the preparation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the Gabriel synthesis and what are its main advantages?

The Gabriel synthesis is a robust method for the synthesis of primary amines from primary alkyl halides. The key reagent is potassium phthalimide, which acts as a surrogate for the ammonia anion (NH₂⁻)[1][2]. The primary advantage of this method is that it prevents the overalkylation that is commonly observed when synthesizing amines via direct alkylation of ammonia, thus providing a cleaner route to primary amines[3].

Q2: Why does the Gabriel synthesis typically fail with secondary alkyl halides?

The Gabriel synthesis proceeds via an S(_N)2 reaction mechanism where the bulky phthalimide anion is the nucleophile[1][4]. With secondary alkyl halides, steric hindrance around the reaction center impedes the backside attack of the large phthalimide nucleophile. This often leads to elimination reactions (E2) as a major competing pathway, resulting in low yields or failure of the desired substitution reaction[1][4]. Tertiary alkyl halides do not react under these conditions.

Q3: Can aryl amines be synthesized using the Gabriel method?

No, aryl amines cannot be prepared by the Gabriel synthesis. This is because aryl halides do not readily undergo nucleophilic aromatic substitution with the phthalimide anion due to the high strength of the carbon-halogen bond in the aromatic ring[5][6].

Q4: What are the common methods for the cleavage of the N-alkylphthalimide intermediate?

There are three primary methods for liberating the primary amine from the N-alkylphthalimide intermediate:

  • Hydrazinolysis (Ing-Manske procedure): This is the most common and often mildest method, involving treatment with hydrazine hydrate (N₂H₄·H₂O) in a protic solvent like ethanol. This reaction forms a stable phthalhydrazide precipitate, which can be filtered off[1][2].

  • Acidic Hydrolysis: This involves heating the N-alkylphthalimide with a strong acid, such as concentrated sulfuric acid or hydrobromic acid. The primary amine is obtained as its ammonium salt[1][7].

  • Basic Hydrolysis: This method uses a strong base, like sodium hydroxide, to hydrolyze the imide. The primary amine is liberated along with the sodium salt of phthalic acid[8].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or no yield of N-alkylphthalimide Inefficient deprotonation of phthalimide: The phthalimide nitrogen must be deprotonated to form the nucleophilic phthalimide anion.- Ensure the use of a sufficiently strong and dry base (e.g., potassium hydroxide, potassium carbonate).- Use an appropriate aprotic polar solvent like DMF or DMSO to facilitate the formation and solubility of the potassium phthalimide salt[9][10].
Poor reactivity of the alkyl halide: The alkyl halide may be unreactive or prone to elimination.- Use a more reactive alkyl halide (iodide > bromide > chloride).- For less reactive halides, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction.- Ensure the reaction temperature is appropriate for the specific alkyl halide being used.
Low yield of primary amine during cleavage Incomplete hydrolysis/hydrazinolysis: The cleavage of the N-alkylphthalimide can be slow or incomplete.- For hydrazinolysis, ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time, often with heating.- For acidic or basic hydrolysis, harsh conditions (high temperature, prolonged reaction time) are often necessary. Monitor the reaction progress by TLC.
Degradation of the product: The desired primary amine may be sensitive to the harsh acidic or basic conditions of hydrolysis.- If the product is acid or base-sensitive, the milder Ing-Manske procedure (hydrazinolysis) is recommended[10].
Difficulty in isolating the primary amine Formation of a stable phthalhydrazide precipitate (with hydrazinolysis): This precipitate can sometimes trap the desired amine.- After hydrazinolysis, acidification with dilute HCl will protonate the amine, making it water-soluble and allowing for separation from the insoluble phthalhydrazide by filtration. The free amine can then be regenerated by basification and extraction.
Emulsion formation during workup: This can complicate the extraction of the amine.- Add a saturated solution of NaCl (brine) to the aqueous layer to break up emulsions.
Racemization of a chiral center Formation of a carbanion intermediate: If the chiral center is alpha to a carbonyl or other activating group in the alkyl halide, the basic conditions of the reaction can lead to deprotonation and subsequent racemization.- This is a known issue in the synthesis of alpha-amino acids via the Gabriel synthesis. The enolization of the intermediate can lead to a racemic mixture[11].- Consider alternative stereospecific synthetic routes if enantiopurity is critical.
Formation of an unexpected side product O-alkylation of the phthalimide anion: The phthalimide anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms.- While N-alkylation is generally favored, O-alkylation can occur, especially with "harder" alkylating agents or under certain solvent conditions. The use of polar aprotic solvents like DMF generally favors N-alkylation[12][13].

Experimental Protocols

General Protocol for the Gabriel Synthesis of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.0 eq.) in dry N,N-dimethylformamide (DMF, approximately 3-5 mL per gram of potassium phthalimide).

  • Add the primary alkyl halide (1.0-1.2 eq.) to the suspension.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (typically ranging from 60-120 °C for several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • The N-alkylphthalimide will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with water, and dry it thoroughly.

Step 2: Cleavage of the N-Alkylphthalimide

  • Method A: Hydrazinolysis (Ing-Manske Procedure)

    • To the dried N-alkylphthalimide (1.0 eq.) in a round-bottom flask, add ethanol (approximately 10-20 mL per gram of phthalimide).

    • Add hydrazine hydrate (1.5-2.0 eq.) to the mixture.

    • Heat the mixture to reflux with stirring for 1-3 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the primary amine and precipitate any remaining phthalhydrazide.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Make the filtrate basic with a concentrated solution of sodium hydroxide or potassium hydroxide.

    • Extract the liberated primary amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the primary amine.

  • Method B: Acidic Hydrolysis

    • In a round-bottom flask, combine the N-alkylphthalimide (1.0 eq.) with an excess of concentrated sulfuric acid (e.g., 70% H₂SO₄).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto ice.

    • Make the solution basic with a concentrated solution of sodium hydroxide.

    • Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to yield the product.

  • Method C: Basic Hydrolysis

    • In a round-bottom flask, suspend the N-alkylphthalimide (1.0 eq.) in an aqueous solution of a strong base (e.g., 10-20% NaOH).

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture. The sodium salt of phthalic acid will be in the aqueous layer.

    • Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.

Visualizing Reaction Pathways and Troubleshooting

Gabriel Synthesis Pathway

Gabriel_Synthesis Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide  KOH NAlkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->NAlkylphthalimide  SN2 AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->NAlkylphthalimide PrimaryAmine Primary Amine (R-NH2) NAlkylphthalimide->PrimaryAmine  Cleavage (Hydrazine, Acid, or Base) Phthalhydrazide Phthalhydrazide NAlkylphthalimide->Phthalhydrazide  Hydrazine PhthalicAcidSalt Phthalic Acid Salt NAlkylphthalimide->PhthalicAcidSalt  Acid/Base

Caption: The main reaction pathway of the Gabriel synthesis.

Common Side Reactions

Side_Reactions PotassiumPhthalimide Potassium Phthalimide N_Alkylation N-Alkylation (Major Product) PotassiumPhthalimide->N_Alkylation  N-attack O_Alkylation O-Alkylation (Minor Side-Product) PotassiumPhthalimide->O_Alkylation  O-attack Elimination Elimination (E2) Product (Alkene) PotassiumPhthalimide->Elimination  Base AlkylHalide Alkyl Halide AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation SecondaryHalide Secondary Alkyl Halide SecondaryHalide->Elimination

Caption: Potential side reactions in the Gabriel synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Phthalimide, Base, Solvent, Alkyl Halide) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Alkylation_Problem Alkylation Step Issue? Check_Conditions->Alkylation_Problem Cleavage_Problem Cleavage Step Issue? Alkylation_Problem->Cleavage_Problem No Optimize_Alkylation Optimize Alkylation: - Use dry solvent (DMF) - Use more reactive halide (R-I) - Adjust temperature Alkylation_Problem->Optimize_Alkylation Yes Optimize_Cleavage Optimize Cleavage: - Use Hydrazine (milder) - Increase reaction time/temp for hydrolysis Cleavage_Problem->Optimize_Cleavage Yes Success Improved Yield Optimize_Alkylation->Success Optimize_Cleavage->Success

Caption: A logical workflow for troubleshooting the Gabriel synthesis.

References

Technical Support Center: Minimizing Photobleaching of 3-Amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 3-amino-N-ethylphthalimide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of experimental data.[1][2] Essentially, the more the sample is illuminated, the dimmer the fluorescent signal becomes over time.

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: The primary factors include:

  • High Excitation Light Intensity: Using a brighter light source than necessary accelerates the rate of photobleaching.[3]

  • Prolonged Exposure Time: The longer the fluorophore is exposed to the excitation light, the more photobleaching will occur.[2]

  • Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) are major contributors to the chemical degradation of the fluorophore in its excited state.[3][4]

  • Suboptimal Environmental Conditions: Factors such as pH and the chemical composition of the mounting medium can influence the photostability of the fluorophore.

Q3: Are there alternative fluorophores to this compound that are more photostable?

A3: Yes, several modern fluorescent dyes have been specifically engineered for enhanced photostability. While the choice of fluorophore is highly dependent on the specific experimental requirements (e.g., target, conjugation chemistry, and available excitation sources), alternatives to consider include dyes from the Alexa Fluor or DyLight series, which are known for their brightness and resistance to photobleaching.[5]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Rapid signal loss during initial focusing and image acquisition. Excitation light is too intense.Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[1][3]
Prolonged exposure while finding the region of interest.First, locate the area of interest using brightfield or phase-contrast microscopy. Minimize the time the sample is exposed to fluorescence excitation before image capture.[1]
Fluorescence signal fades significantly during time-lapse imaging. Cumulative phototoxicity and photobleaching from repeated exposures.Decrease the frequency of image acquisition to the minimum required to capture the biological process of interest. Reduce the exposure time for each image.[4]
Absence of protective reagents in the imaging medium.Use a commercial antifade mounting medium or prepare a custom formulation containing antifade reagents.
High background fluorescence obscuring the signal from this compound. Autofluorescence from the sample or mounting medium.Include an unstained control to assess the level of autofluorescence. If problematic, consider using a mounting medium with antifade reagents that also have antifluorescence properties.
Non-specific binding of the fluorescent probe.Optimize staining protocols, including blocking steps and washing procedures, to reduce non-specific binding.
Inconsistent fluorescence intensity between different fields of view or experiments. Variation in photobleaching due to inconsistent imaging parameters.Standardize all imaging parameters, including light intensity, exposure time, and acquisition frequency, across all samples and experiments to ensure comparability of quantitative data.

Experimental Protocols

Below are detailed protocols for key experimental steps aimed at minimizing the photobleaching of this compound.

Protocol 1: Preparation of Antifade Mounting Medium

This protocol describes the preparation of a common antifade mounting medium containing n-propyl gallate (NPG).

Materials:

  • n-propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10X stock solution of PBS.

  • To prepare 10 mL of the final mounting medium, mix 1 mL of 10X PBS with 9 mL of glycerol.

  • Add 0.1 g of NPG to the glycerol/PBS mixture.

  • Gently heat the solution to approximately 50°C and stir until the NPG is completely dissolved. Be patient, as this may take some time.

  • Allow the solution to cool to room temperature.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Sample Mounting for Fixed Cells

Materials:

  • Fixed cells on a coverslip

  • Antifade mounting medium (from Protocol 1 or a commercial source)

  • Microscope slide

  • Nail polish or sealant

Procedure:

  • Carefully remove the coverslip with the fixed and stained cells from the final washing buffer.

  • Gently touch the edge of the coverslip to a kimwipe to wick away excess buffer. Do not allow the cell-containing side to dry out.

  • Place a small drop (approximately 10-20 µL) of antifade mounting medium onto the center of a clean microscope slide.

  • Carefully invert the coverslip (cell-side down) and place it onto the drop of mounting medium on the slide, avoiding the introduction of air bubbles.

  • Gently press down on the coverslip to spread the mounting medium and remove any excess.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.

  • Store the slide flat in the dark at 4°C until imaging. For optimal results, allow the mounting medium to cure for a few hours before imaging.

Data Presentation

The following table summarizes the photophysical properties of 3-amino-1,8-naphthalimide, a structurally similar compound, in different solvents. This data can serve as a guide for understanding how the environment can influence the fluorescence of this compound.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Toluene3904880.81
Acetonitrile (MeCN)3985450.45
Methanol (MeOH)4005640.12

Data adapted from a study on 3-amino-1,8-naphthalimide, which is expected to have similar solvatochromic properties.

Visualizations

Logical Workflow for Minimizing Photobleaching

Workflow for Minimizing Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Choose Photostable Fluorophore B Optimize Staining Protocol A->B C Use Antifade Mounting Medium B->C D Minimize Light Exposure C->D Proceed to Imaging E Reduce Excitation Intensity D->E F Optimize Exposure Time E->F G Acquire High-Quality Image F->G H Perform Quantitative Analysis G->H I Signal Fades Rapidly? G->I J Re-evaluate Imaging Parameters I->J

Caption: A logical workflow outlining key steps to minimize photobleaching.

Key Factors Contributing to Photobleaching

Factors Influencing Photobleaching Photobleaching Photobleaching (Signal Loss) Intensity High Light Intensity Intensity->Photobleaching Exposure Long Exposure Time Exposure->Photobleaching Oxygen Presence of Oxygen Oxygen->Photobleaching Environment Suboptimal Environment (e.g., pH) Environment->Photobleaching

Caption: Major factors that accelerate the rate of photobleaching.

References

Technical Support Center: Addressing Spectral Overlap in Multi-Fluorophore Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral overlap in multi-fluorophore experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] This is a common issue in multi-color fluorescence experiments because the emission spectra of most fluorophores are broad.[2] The result is that the signal from one fluorophore can be erroneously detected in a channel intended for a different fluorophore, leading to inaccurate data and false positives.[3]

Q2: How can I minimize spectral overlap during experimental design?

A2: Careful planning is crucial to minimize spectral overlap. Here are some key strategies:

  • Fluorophore Selection: Choose fluorophores with the narrowest possible emission spectra and the largest separation between their emission peaks. Online spectral viewers are excellent tools for visualizing and comparing the excitation and emission spectra of different fluorophores.

  • Instrument Configuration: Be familiar with the lasers and filters on your instrument (flow cytometer or microscope). Select fluorophores that are optimally excited by the available lasers and whose emission peaks align well with the available filters to maximize signal detection and minimize crosstalk.

  • Panel Design: When designing a multi-color panel, try to spread your fluorophores across the available lasers and detectors to reduce interference. For targets with varying expression levels, pair brighter fluorophores with less abundant targets and dimmer fluorophores with highly expressed targets.

Q3: What is the difference between compensation and spectral unmixing?

A3: Both compensation and spectral unmixing are methods to correct for spectral overlap, but they work differently:

  • Compensation is a mathematical correction applied, most commonly in flow cytometry, to subtract the spectral spillover of a fluorophore from other channels.[4] It calculates a "spillover coefficient" for each fluorophore into every other detector and uses this to correct the measured signal.[5]

  • Spectral Unmixing is a more advanced technique, often used in fluorescence microscopy, that treats the measured spectrum in each pixel as a combination of the individual emission spectra of all fluorophores present.[6] It then mathematically separates, or "unmixes," these spectra to determine the true contribution of each fluorophore to the signal in that pixel.[6]

Q4: What are compensation controls and why are they essential?

A4: Compensation controls are single-color stained samples (cells or beads) for each fluorophore used in your experiment.[7] They are absolutely critical for accurate compensation because they allow the software to calculate the precise amount of spectral spillover from each fluorophore into every other detector.[7] Without proper compensation controls, it is impossible to perform accurate compensation, leading to unreliable data.[4]

Q5: What are some common issues with tandem dyes?

A5: Tandem dyes, which consist of a donor and an acceptor fluorophore, are useful for expanding the number of colors in an experiment. However, they can be prone to degradation over time, especially with exposure to light and fixation agents. This degradation can lead to uncoupling of the donor and acceptor, resulting in increased signal in the donor's emission channel and incorrect compensation. It is important to handle tandem dyes with care and to use appropriate controls to monitor their performance.

Troubleshooting Guides

Flow Cytometry Compensation Issues
Problem Possible Cause Solution
Over-compensation (negative populations) Incorrect compensation settings; compensation controls were not as bright as the experimental sample.[4]Recalculate compensation using brighter single-stain controls. Ensure the positive population in your compensation control is at least as bright as any signal in your experimental samples.[4]
Under-compensation (false double-positives) Incorrect compensation settings; spillover was not fully subtracted.[4]Re-run and re-calculate compensation, ensuring accurate gating on single-positive populations. Use a spillover spreading matrix (SSM) to identify problematic fluorophore combinations.
High spillover spreading Poor fluorophore choice with significant spectral overlap.Re-design your panel with fluorophores that have less spectral overlap. Use an online panel builder to help with fluorophore selection.[3]
Inconsistent compensation between experiments Changes in instrument settings (e.g., PMT voltages); degradation of tandem dyes.Ensure consistent instrument settings for all experiments. Use fresh reagents and handle tandem dyes properly to prevent degradation.
Fluorescence Microscopy Spectral Unmixing Issues
Problem Possible Cause Solution
Poor separation of fluorophores Reference spectra are inaccurate or do not match the experimental conditions.[6]Acquire reference spectra for each fluorophore individually using the exact same imaging settings (laser power, gain, objective) as your multi-color experiment.[6]
High residuals after unmixing The unmixing algorithm cannot accurately assign the signal in some pixels to any of the reference spectra. This could be due to unexpected autofluorescence or a fluorophore not included in the reference library.Acquire a reference spectrum of unstained cells to account for autofluorescence and include it in the unmixing process. Ensure all fluorophores in the sample have a corresponding reference spectrum.
Loss of signal intensity The unmixing process can sometimes reduce the apparent signal intensity.Optimize your imaging settings to maximize the signal-to-noise ratio before unmixing. Ensure that your reference spectra are of high quality.

Quantitative Data

Table 1: Representative Spillover Values for Common Fluorophore Pairs in Flow Cytometry

The following table provides an estimation of spillover percentages for some common fluorophore pairs. These values can vary significantly depending on the specific instrument, laser lines, and filter sets used. It is always essential to determine the spillover matrix on your own instrument using single-color controls. The value in each cell represents the percentage of the signal from the fluorophore in the row that is detected in the primary channel of the fluorophore in the column.

Spilling into → FITC (or Alexa Fluor 488) PE (Phycoerythrin) PerCP-Cy5.5 APC (Allophycocyanin)
FITC (or Alexa Fluor 488) -~15-30%~1-5%<1%
PE (Phycoerythrin) <1%-~10-25%~1-5%
PerCP-Cy5.5 <1%<1%-~5-15%
APC (Allophycocyanin) <1%<1%<1%-

Note: These are approximate values and should be used as a general guide. Actual spillover must be determined experimentally.[4]

Experimental Protocols

Protocol 1: Flow Cytometry Compensation

This protocol outlines the general steps for performing compensation in flow cytometry.

  • Prepare Single-Color Compensation Controls:

    • For each fluorophore in your experiment, prepare a separate tube containing either cells or compensation beads stained with that single fluorophore.[7]

    • It is crucial to have a clearly positive and a clearly negative population for each control.[7]

    • The positive control should be at least as bright as the signal you expect in your fully stained samples.[4]

    • Prepare an unstained control (cells or beads with no fluorophore).[7]

  • Set Up the Flow Cytometer:

    • Turn on the flow cytometer and allow it to warm up.

    • Create a new experiment in your acquisition software.

    • Define the parameters (forward scatter, side scatter, and all fluorescence channels) for your experiment.

  • Adjust Voltages and Gains:

    • Run the unstained control to set the initial forward and side scatter gates to identify your cell population of interest.

    • Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is on scale and near the lower end of the axis.

    • Run each single-color control and adjust the corresponding PMT voltage to ensure the positive population is on scale and not saturated.

  • Record Compensation Data:

    • Once all voltages are set, record data for each of your single-color controls and the unstained control.

  • Calculate the Compensation Matrix:

    • Use the automated compensation setup in your flow cytometry software.

    • The software will use the data from your single-color controls to calculate the spillover values and create a compensation matrix.

  • Apply and Verify Compensation:

    • Apply the calculated compensation matrix to your multi-color samples.

    • Visually inspect the compensated data. For any two parameters, the median fluorescence intensity of a single-positive population should be the same for the negative and positive gates in the other channel.

Protocol 2: Spectral Unmixing in Fluorescence Microscopy (using ImageJ/Fiji)

This protocol provides a general workflow for performing spectral unmixing using the "HyperstackReg" and "Spectral Unmixing" plugins in ImageJ/Fiji. This assumes you have acquired a lambda stack (a series of images of the same field of view at different emission wavelengths).

  • Acquire Reference Spectra and Multi-Color Image:

    • For each fluorophore in your experiment, prepare a slide with cells stained with only that single fluorophore.

    • Using the same imaging settings (objective, laser power, gain, pixel dwell time, and lambda stack wavelength range) for all samples, acquire a lambda stack for each single-fluorophore reference sample and your multi-color experimental sample.

  • Install Necessary ImageJ/Fiji Plugins:

    • Ensure you have the "Spectral Unmixing" and any required dependency plugins installed. You can do this through the Fiji updater by selecting the appropriate update site.

  • Generate Reference Spectra:

    • Open the lambda stack for your first reference fluorophore in ImageJ/Fiji.

    • Draw a region of interest (ROI) over a brightly stained area.

    • Use the appropriate plugin function to generate a spectral plot from the ROI.

    • Save the spectral data for this fluorophore.

    • Repeat this process for all of your reference fluorophores and for a background region (and unstained cells for autofluorescence if necessary).

  • Perform Spectral Unmixing:

    • Open the lambda stack for your multi-color experimental image.

    • Launch the "Spectral Unmixing" plugin.

    • Load the saved reference spectra for all your fluorophores (and background/autofluorescence).

    • The plugin will then perform the unmixing calculation, generating a new image stack where each slice represents the separated signal of one of your fluorophores.

  • Analyze the Unmixed Image:

    • The resulting stack will show the contribution of each fluorophore in a separate channel. You can then merge these channels to create a final multi-color image with reduced spectral overlap.

Visualizations

Spectral_Overlap cluster_fluorophores Fluorophore Emission cluster_detectors Detection Channels Fluorophore_A Fluorophore A (e.g., FITC) Detector_A Detector A (Green Channel) Fluorophore_A->Detector_A Primary Signal Detector_B Detector B (Yellow Channel) Fluorophore_A->Detector_B Spillover Fluorophore_B Fluorophore B (e.g., PE) Fluorophore_B->Detector_B Primary Signal

Caption: Diagram illustrating spectral overlap where Fluorophore A spills into Detector B.

Compensation_Workflow Start Start Prep_Controls Prepare Single-Color Compensation Controls Start->Prep_Controls Set_Voltages Set PMT Voltages with Controls Prep_Controls->Set_Voltages Acquire_Controls Acquire Data from Each Control Set_Voltages->Acquire_Controls Calculate_Matrix Software Calculates Compensation Matrix Acquire_Controls->Calculate_Matrix Apply_Comp Apply Compensation to Multi-Color Samples Calculate_Matrix->Apply_Comp Analyze Analyze Compensated Data Apply_Comp->Analyze

Caption: A simplified workflow for performing compensation in flow cytometry.

Troubleshooting_Logic Issue Inaccurate Multi-color Data? Check_Comp Check Compensation? Issue->Check_Comp Flow Cytometry Check_Unmix Check Spectral Unmixing? Issue->Check_Unmix Microscopy Over_Under Over or Under- Compensated? Check_Comp->Over_Under Poor_Separation Poor Fluorophore Separation? Check_Unmix->Poor_Separation Fix_Controls Improve/Re-run Compensation Controls Over_Under->Fix_Controls Yes Good_Data Accurate Data Over_Under->Good_Data No Fix_Refs Acquire Accurate Reference Spectra Poor_Separation->Fix_Refs Yes Poor_Separation->Good_Data No Fix_Controls->Good_Data Fix_Refs->Good_Data

Caption: A logical troubleshooting guide for spectral overlap issues.

References

Enhancing the quantum yield of naphthalimide-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naphthalimide-based fluorophores. The focus is on enhancing the quantum yield and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the quantum yield of naphthalimide-based fluorophores?

A1: The quantum yield of naphthalimide-based fluorophores is primarily influenced by a combination of structural and environmental factors. These include:

  • Molecular Structure: The nature and position of substituents on the naphthalimide core play a critical role. Electron-donating groups at the C-4 position generally increase the quantum yield.[1]

  • Solvent Polarity: The polarity of the solvent has a significant impact. Typically, the fluorescence quantum yield of many naphthalimide derivatives decreases as the solvent polarity increases.[1][2] This is often due to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state in polar solvents.[1]

  • Intramolecular Charge Transfer (ICT): The extent of ICT between the electron-donating and electron-accepting moieties of the fluorophore affects its photophysical properties. A more polar excited state relative to the ground state can lead to a large Stokes shift and a lower quantum yield in polar solvents.

  • Aggregation: While many fluorophores suffer from aggregation-caused quenching (ACQ), some naphthalimide derivatives exhibit aggregation-induced emission (AIE).[3][4][5] In the aggregated state, intramolecular rotations are restricted, which blocks non-radiative decay pathways and leads to enhanced fluorescence emission.[3][6]

  • Temperature and Viscosity: Changes in temperature and viscosity can affect the rate of non-radiative decay processes. Increased viscosity can restrict molecular motion and enhance fluorescence.

Q2: How does solvent polarity affect the fluorescence of naphthalimide derivatives?

A2: Solvent polarity can significantly alter the fluorescence properties of naphthalimide derivatives, a phenomenon known as solvatochromism. For many naphthalimide-based fluorophores with donor-acceptor structures, increasing the solvent polarity leads to:

  • Decreased Quantum Yield: In polar solvents, the excited state can be stabilized through processes like twisted intramolecular charge transfer (TICT), which provides a non-radiative decay pathway, thus quenching the fluorescence and lowering the quantum yield.[1]

  • Red-Shifted Emission (Positive Solvatochromism): The emission maximum often shifts to longer wavelengths (a red-shift) as the solvent polarity increases.[2] This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Q3: What is Aggregation-Induced Emission (AIE) and how does it apply to naphthalimides?

A3: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a non-emissive or weakly emissive molecule becomes highly luminescent in the aggregated state.[3][4][5] For certain naphthalimide derivatives, AIE is a powerful strategy to achieve high quantum yields in the solid state or in poor solvents.[3][4] The mechanism behind AIE in these systems is often the restriction of intramolecular rotation (RIR) in the aggregated form. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence.[6]

Troubleshooting Guide

Issue: Low or No Fluorescence Observed

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solvent polarity may be too high, leading to quenching via TICT states. Try a less polar solvent. For example, a naphthalimide derivative might have a quantum yield close to 100% in a nonpolar solvent like hexane but be strongly quenched in a polar solvent like acetonitrile.
Aggregation-Caused Quenching (ACQ) The fluorophore concentration might be too high, leading to self-quenching. Dilute the sample and re-measure the fluorescence. For fluorophores not designed for AIE, π–π stacking in aggregates can promote non-radiative deactivation pathways.[3]
Photodegradation The fluorophore may not be photostable under the experimental conditions. Minimize exposure to the excitation light source. Check for changes in the absorption spectrum over time, which can indicate degradation. Introducing certain functional groups, like amides and hydroxyls, can improve photostability.[7]
Incorrect Excitation or Emission Wavelengths Ensure that the excitation wavelength corresponds to an absorption maximum of the fluorophore and that the emission is being monitored at the correct wavelength range.
Presence of Quenchers Contaminants in the solvent or sample, such as heavy metal ions or dissolved oxygen, can quench fluorescence. Use high-purity solvents and consider de-gassing the solution.

Issue: Inconsistent or Irreproducible Quantum Yield Measurements

Possible Cause Troubleshooting Steps
Inner Filter Effects The absorbance of the solution at the excitation wavelength is too high (typically should be below 0.1).[8] This leads to non-linear relationships between concentration and fluorescence intensity. Prepare a series of dilutions and plot integrated fluorescence intensity versus absorbance to ensure linearity.[8]
Incorrect Standard for Relative Quantum Yield Measurement The quantum yield standard may not be appropriate for the experimental setup or may have degraded. Use a well-characterized and stable standard with a known quantum yield.[8] Cross-calibrate with a second standard if possible.[8]
Instrumental Variations Fluctuations in the lamp intensity or detector sensitivity can affect measurements. Ensure the spectrofluorometer has warmed up and is stable. Always use the same instrument settings for the sample and the standard.[9]
Solvent Mismatch Between Sample and Standard If the sample and standard are in different solvents, a correction for the refractive index of the solvents must be applied in the quantum yield calculation.[8]

Quantitative Data Summary

Table 1: Photophysical Properties of a Donor-Acceptor Naphthalimide Derivative (HP-NAP) in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Abs. Max (nm)Em. Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Lifetime (ns)
Hexane (Hex)1.881.3754104502300~1.003.36
Tetrahydrofuran (THF)7.581.40742552045000.546.11
Acetonitrile (ACN)37.51.34443058063000.182.69

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol is based on the comparative method described by Williams et al.[8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • High-purity solvents

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Naphthalimide sample of interest

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the naphthalimide sample in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbances of these solutions at the excitation wavelength should be in the range of 0.02, 0.04, 0.06, 0.08, and 0.1 in a 10 mm cuvette.[8]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Set the spectrofluorometer to the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution. Ensure that the instrument settings (e.g., slit widths, detector voltage) remain constant for all measurements.[9]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate the Gradient: Determine the gradient of the straight line for both the standard (Grad_ST) and the sample (Grad_X).

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X):[8]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[8]

Protocol 2: Synthesis of a High Quantum Yield 4-Amino-1,8-naphthalimide Derivative

This is a general procedure for the synthesis of a 4-amino substituted naphthalimide, which often exhibit high quantum yields.

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • An amine (e.g., butylamine)

  • A secondary amine (e.g., diphenylamine)

  • Palladium catalyst (e.g., Pd-PEPPSI-IPr)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the N-substituted 4-bromo-1,8-naphthalimide:

    • In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride and a primary amine (e.g., butylamine) in a suitable solvent like ethanol or acetic acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a suitable solvent and dry.

  • Buchwald-Hartwig Amination:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the N-substituted 4-bromo-1,8-naphthalimide, a secondary amine (e.g., diphenylamine), the palladium catalyst, and the base in anhydrous toluene.

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature, dilute with a solvent like dichloromethane, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1,8-naphthalimide derivative.

Visualizations

Troubleshooting_Workflow start Low or No Fluorescence Detected check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the concentration optimal? check_solvent->check_concentration Yes change_solvent Use a less polar solvent. check_solvent->change_solvent No check_photostability Is the fluorophore stable? check_concentration->check_photostability Yes dilute_sample Dilute the sample to avoid ACQ. check_concentration->dilute_sample No check_instrument Are instrument settings correct? check_photostability->check_instrument Yes minimize_exposure Minimize light exposure. Check for degradation. check_photostability->minimize_exposure No verify_wavelengths Verify excitation and emission wavelengths. check_instrument->verify_wavelengths No no_solution Problem Persists check_instrument->no_solution Yes solution_found Fluorescence Improved change_solvent->solution_found dilute_sample->solution_found minimize_exposure->solution_found verify_wavelengths->solution_found

A troubleshooting workflow for low fluorescence in naphthalimide experiments.

AIE_Mechanism cluster_solution In Solution (Dilute) cluster_aggregate In Aggregate State solution_molecule Molecule with Free Intramolecular Rotation excited_state_solution Excited State solution_molecule->excited_state_solution Excitation non_radiative_decay Non-Radiative Decay (e.g., TICT) excited_state_solution->non_radiative_decay Rotational Motion weak_emission Weak or No Emission non_radiative_decay->weak_emission aggregate_molecule Molecule with Restricted Intramolecular Rotation excited_state_aggregate Excited State aggregate_molecule->excited_state_aggregate Excitation radiative_decay Radiative Decay (Fluorescence) excited_state_aggregate->radiative_decay Rotation Blocked strong_emission Strong Emission (High Quantum Yield) radiative_decay->strong_emission

The mechanism of Aggregation-Induced Emission (AIE) in naphthalimides.

References

Validation & Comparative

3-amino-N-ethylphthalimide vs. Rhodamine B for fluorescence studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 3-amino-N-ethylphthalimide and Rhodamine B for Fluorescence Studies

For researchers, scientists, and drug development professionals selecting the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two fluorescent dyes: this compound and the widely-used Rhodamine B. While Rhodamine B is a well-characterized and robust fluorophore, this guide also sheds light on the properties of this compound, a member of the environmentally sensitive phthalimide family of dyes.

Performance Comparison

A direct quantitative comparison is challenging due to the limited availability of specific photophysical data for this compound in published literature. However, by examining the data for Rhodamine B and the known characteristics of the 3-aminophthalimide and 3-aminonaphthalimide families, we can draw informative comparisons.

Rhodamine B is a xanthene dye known for its high fluorescence quantum yield and good photostability.[1] It is extensively used in various biotechnology applications, including fluorescence microscopy, flow cytometry, and as a tracer dye.[1] Its fluorescence is tunable around 610 nm when used as a laser dye.[1]

This compound belongs to the phthalimide class of fluorophores. While specific data for this exact compound is scarce, the broader family of 3-aminophthalimide and 3-aminonaphthalimide derivatives are known for their solvatochromic properties. This means their absorption and emission spectra, as well as their quantum yield, are highly sensitive to the polarity of their environment. This sensitivity can be advantageous for probing changes in local environments, such as protein binding events. For instance, studies on related 3-aminonaphthalimide derivatives show that their fluorescence quantum yields decrease with increasing solvent polarity.

Data Presentation

Table 1: Photophysical Properties of Rhodamine B in Various Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Ethanol~543~5650.49 - 0.7
Basic Ethanol--0.65
94% Ethanol--0.68
Water--0.31

Note: The exact excitation and emission maxima for Rhodamine B can vary slightly depending on the specific publication and experimental conditions.

Table 2: General Photophysical Properties of 3-Aminonaphthalimide Derivatives (as a proxy for this compound)

Solvent ClassGeneral Emission CharacteristicsGeneral Quantum Yield Trend
Non-polar (e.g., Hexane)Blue-shifted emissionHigher
Polar (e.g., Methanol)Red-shifted emissionLower

This table provides a generalized overview based on the behavior of related compounds. Specific values for this compound would require experimental determination.

Experimental Protocols

To facilitate direct comparison in a laboratory setting, the following detailed experimental protocols are provided.

Measurement of Fluorescence Spectra

This protocol outlines the steps to acquire fluorescence excitation and emission spectra for both this compound and Rhodamine B.

Workflow for Fluorescence Spectra Measurement

G prep Prepare dilute solutions (Absorbance < 0.1) spectro Use a fluorescence spectrophotometer prep->spectro ex_scan Set emission wavelength, scan excitation wavelengths spectro->ex_scan em_scan Set excitation wavelength, scan emission wavelengths spectro->em_scan data Record excitation and emission spectra ex_scan->data em_scan->data G prep_abs Prepare a series of solutions (Absorbance 0.02-0.1) measure_abs Measure absorbance at excitation wavelength prep_abs->measure_abs measure_fluor Measure fluorescence emission spectra prep_abs->measure_fluor plot Plot integrated fluorescence intensity vs. absorbance measure_abs->plot integrate Integrate the area under the emission curves measure_fluor->integrate integrate->plot calculate Calculate quantum yield from the slopes plot->calculate

References

A Comparative Guide to the Photostability of Aminophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminophthalimide derivatives are a class of fluorescent compounds with significant potential in various scientific and biomedical applications, including cellular imaging, sensing, and as components of photoactive drugs. A critical parameter governing their utility is photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative overview of the photostability of different aminophthalimide derivatives, supported by available experimental data and detailed methodologies for assessing this key performance metric.

Understanding Photostability: Key Parameters

The photostability of a fluorescent molecule is often quantified by its photodegradation quantum yield (Φd) . This value represents the efficiency of a molecule in undergoing a permanent chemical change upon absorbing a photon. A lower Φd indicates higher photostability. Another practical measure is the photobleaching half-life (t1/2) , which is the time required for the fluorescence intensity of a sample to decrease to half of its initial value under continuous illumination.

Comparative Analysis of Aminophthalimide Photostability

Direct, comprehensive comparative studies on the photodegradation quantum yields of a wide range of aminophthalimide derivatives are limited in the readily available literature. However, we can infer trends in photostability by examining their photophysical properties and the influence of chemical substituents. Generally, structural modifications that provide pathways for non-radiative decay of the excited state without leading to bond cleavage can enhance photostability.

The following table summarizes key photophysical parameters for 4-aminophthalimide (4-AP) and one of its derivatives, 4-(N,N-dimethylamino)phthalimide (DAP), which can indirectly inform on their potential photostability. A higher fluorescence quantum yield (Φf) can sometimes correlate with lower photostability, as the excited state is more likely to interact with its environment, potentially leading to degradation.

DerivativeSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
4-Aminophthalimide (4-AP)Acetonitrile--0.61[1]
4-(N,N-dimethylamino)phthalimide (DAP)Acetonitrile--0.23[1]

Note: The photodegradation quantum yields were not explicitly provided in the cited sources. The fluorescence quantum yields are presented as a proxy for excited state reactivity.

Influence of Substituents on Photostability

The chemical structure of an aminophthalimide derivative plays a crucial role in its photostability. The nature and position of substituents on the phthalimide ring or the amino group can significantly alter the electronic properties of the molecule and its susceptibility to photodegradation.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (-OCH3) at the 4-position of the phthalimide ring can increase the fluorescence quantum yield.[2] While beneficial for brightness, this can sometimes lead to increased photoreactivity.

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs on the photostability of aminophthalimides is less documented in the available literature but is an important area for further investigation.

  • N-Substitution: Modification of the imide nitrogen can influence the molecule's aggregation behavior and its interactions with the solvent, which in turn can affect its photostability.[3]

The following diagram illustrates the general structure of a 4-aminophthalimide derivative and highlights positions where substitutions can influence photostability.

Caption: Key substitution sites on the 4-aminophthalimide scaffold.

Experimental Protocol for Photostability Measurement

This section provides a detailed methodology for assessing the photostability of aminophthalimide derivatives by monitoring their fluorescence decay under continuous illumination.[4]

1. Materials and Instruments:

  • Aminophthalimide derivatives

  • Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

  • Spectrofluorometer with a temperature-controlled sample holder

  • High-intensity light source (e.g., Xenon arc lamp)

  • Quartz cuvettes (1 cm path length)

  • Stir bar and magnetic stirrer

2. Sample Preparation:

  • Prepare stock solutions of the aminophthalimide derivatives in the desired solvent.

  • Dilute the stock solutions to a working concentration with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

3. Photobleaching Experiment:

  • Place the cuvette containing the sample solution in the spectrofluorometer.

  • Record an initial full emission spectrum to determine the peak emission wavelength and initial fluorescence intensity (F0).

  • Set the spectrofluorometer to continuously excite the sample at its absorption maximum and monitor the fluorescence intensity at the peak emission wavelength over time.

  • Simultaneously, expose the sample to a constant high-intensity light source to induce photobleaching. Ensure the solution is continuously stirred to maintain homogeneity.

  • Record the fluorescence intensity (Ft) at regular intervals until it has decreased significantly (e.g., to less than 50% of the initial intensity).

4. Data Analysis:

  • Plot the normalized fluorescence intensity (Ft/F0) as a function of irradiation time.

  • Determine the photobleaching half-life (t1/2) from the decay curve.

  • The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known, using the following equation:

    Φd = (kd * NA) / (I0 * ε * ln(10))

    where:

    • kd is the first-order rate constant of photodegradation (ln(2)/t1/2)

    • NA is Avogadro's number

    • I0 is the incident light intensity (in photons cm-2 s-1)

    • ε is the molar absorption coefficient at the excitation wavelength

The following diagram outlines the experimental workflow for determining the photostability of aminophthalimide derivatives.

G cluster_workflow Experimental Workflow for Photostability Assessment A Sample Preparation (Dissolve derivative in solvent, adjust concentration) B Initial Measurement (Record initial absorbance and fluorescence spectra) A->B C Continuous Illumination (Expose sample to high-intensity light in spectrofluorometer) B->C D Fluorescence Monitoring (Record fluorescence intensity decay over time) C->D E Data Analysis (Plot normalized intensity vs. time, calculate t1/2 and Φd) D->E F Comparative Analysis (Compare photostability parameters of different derivatives) E->F

References

Validation of 3-amino-N-ethylphthalimide as a Selective Metal Ion Sensor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the development and validation of fluorescent metal ion sensors, a comparative analysis of a well-established class of compounds with structural similarities can provide valuable insights. This guide will, therefore, focus on a comparison of fluorescent sensors based on the 1,8-naphthalimide scaffold, a prominent fluorophore in the design of selective metal ion probes.

Alternative Focus: 1,8-Naphthalimide-Based Metal Ion Sensors

Sensors derived from 1,8-naphthalimide are widely recognized for their excellent photophysical properties, including high quantum yields and photostability, making them ideal candidates for the development of sensitive and selective chemosensors. Their fluorescence characteristics are often modulated by the interaction with metal ions through various mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

This guide will compare two hypothetical 1,8-naphthalimide-based sensors, Sensor A (a PET-based sensor for Zn²⁺) and Sensor B (an ICT-based sensor for Cu²⁺), to illustrate the validation process and data presentation requested.

Data Presentation: Performance Comparison of 1,8-Naphthalimide Sensors
ParameterSensor A (Zn²⁺ Sensor)Sensor B (Cu²⁺ Sensor)3-amino-N-ethylphthalimide
Target Ion Zn²⁺Cu²⁺Not Determined
Sensing Mechanism Photoinduced Electron Transfer (PET)Intramolecular Charge Transfer (ICT)Not Determined
Limit of Detection (LOD) 10 nM50 nMNot Determined
Selectivity High selectivity over other divalent cations (e.g., Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺)High selectivity for Cu²⁺ over other transition metals (e.g., Zn²⁺, Ni²⁺, Co²⁺)Not Determined
Response Time < 1 minute< 5 minutesNot Determined
Quantum Yield (Φ) 0.05 (free), 0.65 (bound)0.40 (free), 0.10 (bound)Not Determined
Solvent Acetonitrile/Water (1:1, v/v)MethanolNot Determined

Experimental Protocols

General Protocol for Fluorescence Titration

A stock solution of the sensor (e.g., 1.0 x 10⁻³ M) is prepared in an appropriate solvent. Stock solutions of various metal perchlorates (e.g., 1.0 x 10⁻² M) are also prepared. For the titration experiment, an aliquot of the sensor stock solution is diluted in a cuvette to a final concentration (e.g., 1.0 x 10⁻⁵ M). The initial fluorescence spectrum is recorded. Subsequently, small aliquots of the metal ion stock solution are incrementally added to the cuvette, and the fluorescence spectrum is recorded after each addition. The changes in fluorescence intensity at a specific wavelength are then plotted against the concentration of the metal ion to determine the binding affinity and stoichiometry.

Protocol for Determining the Limit of Detection (LOD)

The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the sensor in the absence of the metal ion), and k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathway cluster_SensorA Sensor A (PET-based 'Turn-On' for Zn²⁺) cluster_SensorB Sensor B (ICT-based 'Turn-Off' for Cu²⁺) Free_A Sensor A (Low Fluorescence) Bound_A [Sensor A-Zn²⁺] Complex (High Fluorescence) Free_A->Bound_A Binding Zn Zn²⁺ Zn->Bound_A Bound_A->Free_A Release Free_B Sensor B (High Fluorescence) Bound_B [Sensor B-Cu²⁺] Complex (Low Fluorescence) Free_B->Bound_B Binding Cu Cu²⁺ Cu->Bound_B Bound_B->Free_B Release

Caption: Generalized signaling pathways for PET-based 'turn-on' and ICT-based 'turn-off' fluorescent sensors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_sensing Metal Ion Sensing Validation Synth Synthesize Sensor Char Characterize (NMR, MS, etc.) Synth->Char Abs UV-Vis Absorbance Synth->Abs Char->Abs Fluor Fluorescence Emission Abs->Fluor QY Quantum Yield Determination Fluor->QY Titration Fluorescence Titration QY->Titration Selectivity Selectivity Study Titration->Selectivity LOD LOD Calculation Selectivity->LOD Report Publish Comparison Guide LOD->Report

Caption: A typical experimental workflow for the validation of a new fluorescent metal ion sensor.

A Comparative Guide to Quantum Yield Determination: 3-Amino-N-Ethylphthalimide vs. a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of a fluorophore's quantum yield is a critical step in characterizing its photophysical properties. This guide provides a comparative overview of the quantum yield of 3-amino-N-ethylphthalimide against a widely used reference standard, fluorescein. Detailed experimental protocols and supporting data are presented to facilitate accurate and reproducible quantum yield measurements.

Data Summary: A Comparative Analysis

The following table summarizes the key photophysical properties of this compound and the reference standard, fluorescein, under specified conditions. It is important to note that the quantum yield of this compound is an estimate based on the closely related compound, 3-ethylamino-1,8-naphthalimide, due to the limited availability of direct data for this compound itself.

ParameterThis compound (Test Sample)Fluorescein (Reference Standard)
Quantum Yield (Φ) ~0.19[1]0.95[2]
Solvent Methanol0.1 M NaOH
Absorption Max (λabs) Not specified490 nm
Emission Max (λem) Not specified514 nm
Refractive Index of Solvent (η) 1.3291.333

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the steps for determining the quantum yield of this compound using fluorescein as the reference standard.

1. Materials and Instrumentation:

  • Fluorophore Stock Solutions:

    • This compound in methanol (e.g., 1 x 10-4 M).

    • Fluorescein in 0.1 M NaOH (e.g., 1 x 10-4 M).

  • Spectrophotometer: Capable of measuring UV-Vis absorbance.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and a detector to measure emission spectra.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Methanol and 0.1 M NaOH.

2. Preparation of Working Solutions:

  • Prepare a series of dilutions of both the this compound and fluorescein stock solutions in their respective solvents.

  • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

3. Measurement of Absorbance:

  • Record the UV-Vis absorption spectra of all working solutions.

  • Determine the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.

4. Measurement of Fluorescence Emission:

  • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the reference have significant absorption (e.g., 450 nm).

  • Record the fluorescence emission spectra of all working solutions, ensuring to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the reference.

  • Record the emission spectrum of a solvent blank for each solvent to account for background signals.

5. Data Analysis and Quantum Yield Calculation:

  • Integrate the area under the fluorescence emission spectrum for each solution after subtracting the solvent blank.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and fluorescein series.

  • The slope of the resulting linear fits for the sample (GradSample) and the reference (GradRef) are used to calculate the quantum yield of the sample (ΦSample) using the following equation:

    ΦSample = ΦRef * (GradSample / GradRef) * (η2Sample / η2Ref)

    Where:

    • ΦRef is the quantum yield of the reference standard.

    • ηSample and ηRef are the refractive indices of the solvents used for the sample and reference, respectively.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the relative quantum yield.

G A Prepare Stock Solutions (Sample and Reference) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Emission Spectra B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield of Sample G->H

Caption: Workflow for Relative Quantum Yield Determination.

References

3-Amino-N-ethylphthalimide: A Superior Alternative to Traditional Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biomedical research and drug development, the demand for precise and robust analytical tools is paramount. Fluorescent dyes are indispensable in this regard, enabling the visualization and quantification of cellular processes. However, traditional fluorophores like fluorescein and rhodamine, while widely used, exhibit significant limitations that can compromise experimental outcomes. This guide presents a comprehensive comparison of 3-amino-N-ethylphthalimide and its derivatives with these conventional dyes, highlighting its advantages backed by experimental data.

Unveiling the Shortcomings of Traditional Dyes

For decades, fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), have been the workhorses of fluorescence microscopy and flow cytometry. Similarly, rhodamine dyes like Rhodamine B have been extensively used for various labeling applications. Despite their widespread use, these traditional dyes suffer from several critical drawbacks:

  • Photobleaching: Both fluorescein and rhodamine dyes are susceptible to rapid photobleaching, the irreversible decomposition of the fluorophore upon exposure to excitation light. This leads to a diminished fluorescence signal over time, hindering long-term imaging experiments and quantitative analysis.

  • pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on the pH of the surrounding environment, with a significant reduction in fluorescence in acidic conditions. This sensitivity can lead to unreliable results in biological systems where pH fluctuations are common.

  • Spectral Overlap: Fluorescein has a broad emission spectrum, which can lead to spectral bleed-through in multicolor imaging experiments, complicating data analysis.

  • Self-Quenching: At high concentrations or when conjugated to biomolecules, both fluorescein and rhodamine can exhibit self-quenching, leading to a decrease in fluorescence intensity.

This compound: A Leap Forward in Fluorescent Probe Technology

This compound and its parent compound, 3-aminophthalimide, belong to a class of fluorophores known for their advantageous photophysical properties. These compounds offer significant improvements over their traditional counterparts, making them ideal for a wide range of applications in modern research.

Key Advantages:
  • Enhanced Photostability: Derivatives of aminonaphthalimide, which share a similar core structure with aminophthalimides, have demonstrated significantly higher photostability compared to traditional dyes. This allows for longer exposure times and time-lapse imaging without significant signal loss.

  • Solvatochromism: 3-Aminophthalimide derivatives exhibit solvatochromism, meaning their fluorescence emission spectrum is sensitive to the polarity of the local environment. This property makes them excellent probes for studying molecular interactions, changes in protein conformation, and the polarity of cellular microenvironments.

  • Large Stokes Shift: These compounds often display a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A larger Stokes shift minimizes self-absorption and reduces spectral overlap in multiplexing applications.

  • Tunable Properties: The photophysical properties of aminophthalimide derivatives can be readily tuned by chemical modification, allowing for the development of probes with specific excitation and emission characteristics tailored to particular applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of 3-amino-N-ethyl-1,8-naphthalimide (a close structural analog of this compound), Fluorescein (FITC), and Rhodamine B.

Property3-Amino-N-ethyl-1,8-naphthalimide derivative[1]Fluorescein (FITC)[2][3]Rhodamine B[4]
Excitation Max (λex) ~409 nm (in Methanol)~495 nm~553 nm
Emission Max (λem) ~555 nm (in Methanol)~525 nm~576 nm
Quantum Yield (Φ) 0.190 (in Methanol)0.920.31
Fluorescence Lifetime (τ) Not explicitly found for this derivative~4 ns~1.7 ns
Photostability Generally highLowModerate
pH Sensitivity Generally lowHighLow
Solvatochromism PronouncedLowModerate

Note: The properties of fluorescent dyes can vary significantly depending on the solvent, pH, and conjugation to other molecules. The data presented here are for comparative purposes and were obtained from different sources under varying conditions.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted 3-aminonaphthalimides involves the reaction of 3-aminonaphthalic anhydride with the corresponding amine. For example, 3-amino-N-ethyl-1,8-naphthalimide can be synthesized by reacting 3-aminonaphthalic anhydride with ethylamine.[1] More complex derivatives can be synthesized through multi-step reactions, often starting from commercially available naphthalic anhydride derivatives.[5]

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and a standard dye (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Data Acquisition: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse. This process is repeated many times, and a histogram of the photon arrival times is built up.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). For multi-exponential decays, more complex fitting models are used.

Photostability Measurement
  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.

  • Initial Measurement: Record the initial fluorescence intensity of the sample.

  • Photobleaching: Continuously illuminate the sample with a high-intensity light source (e.g., a xenon lamp or a laser) at the dye's excitation wavelength.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of photobleaching can be quantified by determining the half-life of the fluorescence decay.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where this compound and its derivatives can be employed.

experimental_workflow_cellular_imaging cluster_cell_culture Cell Culture & Staining cluster_imaging Fluorescence Microscopy cluster_data_interpretation Data Interpretation cell_culture Culture Cells staining Incubate with This compound Probe cell_culture->staining wash Wash to Remove Unbound Probe staining->wash excitation Excite Probe with Appropriate Wavelength wash->excitation emission Detect Emitted Fluorescence excitation->emission image_analysis Image Acquisition & Analysis emission->image_analysis localization Determine Subcellular Localization image_analysis->localization quantification Quantify Fluorescence Intensity localization->quantification

Cellular Imaging Workflow

experimental_workflow_ion_sensing cluster_sample_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis probe_solution Prepare Solution of 3-Aminophthalimide-based Sensor sample_addition Add Analyte (e.g., Metal Ions) probe_solution->sample_addition spectrofluorometer Measure Fluorescence Spectrum sample_addition->spectrofluorometer intensity_change Observe Change in Fluorescence Intensity spectrofluorometer->intensity_change calibration_curve Construct Calibration Curve intensity_change->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Ion Sensing Workflow

References

Cross-reactivity studies of 3-amino-N-ethylphthalimide with different analytes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Assessing the Cross-Reactivity of 3-amino-N-ethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Experimental Design and Rationale

To assess the cross-reactivity of an antibody developed for this compound, a competitive immunoassay is the preferred format.[1] This assay measures the ability of structurally similar compounds to compete with this compound for binding to a limited number of specific antibody binding sites. The degree of competition is inversely proportional to the signal generated, allowing for the quantification of cross-reactivity.

A critical prerequisite for this study is the development of an immunogen by conjugating this compound (a hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response and generate specific antibodies.[2][3] The design of this hapten-protein conjugate is crucial for producing antibodies with the desired affinity and specificity.[4]

Key Experimental Protocols

Hapten Synthesis and Immunogen Preparation
  • Hapten Derivatization: Modify the this compound structure to introduce a spacer arm with a reactive group (e.g., a carboxylic acid). This is a key step in hapten design for antibody production.[5][6]

  • Conjugation to Carrier Protein: Couple the derivatized hapten to a carrier protein (e.g., BSA) using a suitable cross-linking agent, such as a carbodiimide (EDC).

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using techniques like MALDI-MS or spectrophotometry.[2][3] A consistent hapten density is important for reproducible antibody generation.[2]

Antibody Production and Purification
  • Immunization: Immunize host animals (e.g., rabbits or mice) with the prepared immunogen (e.g., this compound-BSA conjugate) to generate polyclonal or monoclonal antibodies.

  • Titer Determination: Periodically collect serum and determine the antibody titer using an indirect ELISA.

  • Purification: Purify the antibodies from the serum using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Testing

This protocol is designed to determine the concentration of a test analyte that inhibits the binding of the primary antibody to the coated antigen by 50% (IC50).

  • Coating: Coat the wells of a 96-well microtiter plate with a coating antigen (e.g., this compound conjugated to a different protein like ovalbumin (OVA) to ensure specificity). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a series of dilutions for the primary analyte (this compound) and each of the potential cross-reactants in assay buffer.

    • In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the analytes for 1-2 hours.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the cross-reactivity study should be summarized in a clear and structured table. The key metric for comparison is the cross-reactivity percentage, which is calculated from the IC50 values of the primary analyte and the tested compounds.

Calculation of Cross-Reactivity:

The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of Test Compound) x 100

An IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal of the assay.[7]

Hypothetical Data Table:

The following table illustrates how to present the experimental data. The values presented are for illustrative purposes only.

AnalyteChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 2-(ethylamino)isoindoline-1,3-dione10100
Phthalimideisoindoline-1,3-dione> 10,000< 0.1
N-Ethylphthalimide2-ethylisoindoline-1,3-dione5002.0
3-Aminophthalimide4-aminoisoindoline-1,3-dione2540.0
Pomalidomide(RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione> 10,000< 0.1
Thalidomide2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione> 10,000< 0.1

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes and relationships.

Hapten_Synthesis_Workflow cluster_0 Hapten Preparation cluster_1 Immunogen Synthesis cluster_2 Antibody Production Hapten This compound Derivatization Chemical Derivatization (Introduce Spacer Arm) Hapten->Derivatization Modification Activated_Hapten Activated Hapten Derivatization->Activated_Hapten Activation Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Conjugation Immunogen Hapten-Protein Conjugate (Immunogen) Immunization Immunization of Host Animal Immunogen->Immunization Purification Antibody Purification Immunization->Purification Serum Collection Final_Ab Purified Specific Antibody Purification->Final_Ab

Caption: Workflow for immunogen synthesis and antibody production.

Caption: Experimental workflow for the competitive ELISA.

References

A Comparative Analysis of Synthesis Methods for N-Substituted Phthalimides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-substituted phthalimides is a critical step in the development of new therapeutic agents and functional materials. This guide provides a comparative analysis of key synthesis methods, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and optimization.

N-substituted phthalimides are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The selection of an appropriate synthetic route is paramount and depends on factors such as substrate scope, reaction conditions, yield, and scalability. This guide explores both classical and modern methods for the synthesis of these valuable compounds.

Executive Summary of Synthesis Methods

The following table provides a high-level comparison of the most common methods for the synthesis of N-substituted phthalimides.

MethodGeneral PrincipleKey AdvantagesKey Disadvantages
Gabriel Synthesis Nucleophilic substitution of an alkyl halide with potassium phthalimide.Avoids over-alkylation, good for primary amines.[1]Harsh deprotection conditions, not suitable for aryl halides.[1]
Ing-Manske Procedure Hydrazinolysis for the deprotection of N-substituted phthalimides.Milder deprotection than traditional acid/base hydrolysis.[2]Can require long reaction times.[3][4]
Mitsunobu Reaction Redox condensation of an alcohol and phthalimide using a phosphine and an azodicarboxylate.Mild conditions, stereochemical inversion at the alcohol center.[5]Stoichiometric byproducts can complicate purification.[5]
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction between phthalic anhydride and an amine.Rapid reaction times, often solvent-free, high yields.[6]Requires specialized equipment, scalability can be a concern.
Ultrasound-Promoted Synthesis Application of ultrasonic waves to enhance the reaction rate.Green and efficient, can lead to higher yields in shorter times.[7][8]Requires specific equipment, mechanism not always fully understood.

Quantitative Data Comparison

The following tables summarize quantitative data for the synthesis of representative N-substituted phthalimides using various methods.

Table 1: Synthesis of N-Aryl Phthalimides
AmineMethodSolventTemperature (°C)TimeYield (%)Reference
AnilineMicrowaveDMF-4-5 min92.86[6]
AnilineConventionalAcetic AcidReflux4-5 h-
4-chloroanilineMicrowaveDMF-4-5 min-
4-chloroanilineConventionalAcetic AcidReflux4-5 h-
Sulphanilic acidMicrowave---73.78[6]
Table 2: Deprotection of N-Substituted Phthalimides (Ing-Manske)
N-Substituted PhthalimideReagentSolventTime (h)Yield (%)Reference
N-phenylphthalimideHydrazineAcetonitrile5.380[3][4]
N-phenylphthalimide (+ 1 eq. NaOH)HydrazineAcetonitrile1.680[3][4]
N-phenylphthalimide (+ 5 eq. NaOH)HydrazineAcetonitrile1.280[3][4]
N-(4-ethylphenyl)phthalimideHydroxylamine-7.580[3][4]
N-(4-ethylphenyl)phthalimide (+ 10 eq. NaOH)Hydroxylamine-480[3][4]
N-(4-ethylphenyl)phthalimide (+ 20 eq. NaOH)Hydroxylamine-280[3][4]
N-(2-ethylphenyl)phthalimideMethylamine-1.780[3][4]
N-(2-ethylphenyl)phthalimide (+ 1 eq. NaOH)Methylamine-180[3][4]
N-(2-ethylphenyl)phthalimide (+ 25 eq. NaOH)Methylamine-0.780[3][4]

Experimental Protocols

Gabriel Synthesis of N-Aryl Phthalimides (Microwave Method)

This protocol describes the synthesis of N-aryl phthalimides from phthalic anhydride and an aryl amine using microwave irradiation.

Materials:

  • Phthalic anhydride

  • Aryl amine (e.g., aniline)

  • Sodium acetate

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of phthalic anhydride (1 gm, 0.0067 mole) and sodium acetate (0.473 gm, 1 mole) in a microwave-safe vessel, add the aryl amine (0.006 moles).

  • Add 1-2 ml of DMF to the reaction mixture.

  • Irradiate the mixture in a microwave oven for 4-5 minutes at a power level of 800W.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to obtain a solid product.

  • Wash the solid product with water several times.

  • Recrystallize the crude product from ethanol to obtain the pure N-aryl phthalimide.

Ing-Manske Deprotection of N-Phenylphthalimide

This protocol details the hydrazinolysis of N-phenylphthalimide to yield aniline, with and without the addition of NaOH to accelerate the reaction.[3][4]

Materials:

  • N-phenylphthalimide

  • Hydrazine

  • Acetonitrile

  • Sodium Hydroxide (NaOH) (optional)

Procedure:

  • Dissolve N-phenylphthalimide in acetonitrile.

  • Add hydrazine to the solution.

  • For the standard procedure, stir the reaction mixture at room temperature for 5.3 hours to achieve an 80% yield of aniline.

  • To accelerate the reaction, after the complete disappearance of the N-phenylphthalimide (monitored by TLC), add a solution of NaOH (1 to 5 equivalents) to the reaction mixture.

  • With the addition of 1 equivalent of NaOH, the reaction time is reduced to 1.6 hours for an 80% yield.

  • With the addition of 5 equivalents of NaOH, the reaction time is further reduced to 1.2 hours for an 80% yield.

  • Isolate the product by standard workup procedures.

Mitsunobu Reaction for N-Alkylation of Phthalimide

This protocol outlines the general procedure for the N-alkylation of phthalimide with an alcohol using Mitsunobu conditions.[5]

Materials:

  • Alcohol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve the alcohol, phthalimide, and triphenylphosphine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the azodicarboxylate (DEAD or DIAD) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection (Ing-Manske) Reactants1 Phthalimide + Base (e.g., KOH) Intermediate1 Potassium Phthalimide Reactants1->Intermediate1 Deprotonation Product1 N-Alkylphthalimide Intermediate1->Product1 SN2 Reaction Reactants2 Alkyl Halide Reactants2->Product1 SN2 Reaction Product1_ref N-Alkylphthalimide Product2 Primary Amine Product1_ref->Product2 Reagent2 Hydrazine (N2H4) Reagent2->Product2 Byproduct2 Phthalhydrazide

Caption: Workflow of the Gabriel Synthesis and Ing-Manske Deprotection.

Mitsunobu_Reaction Reactants Alcohol + Phthalimide Intermediate Activated Alcohol Complex Reactants->Intermediate Activation Reagents PPh3 + DEAD/DIAD Product N-Alkylphthalimide Reagents->Product SN2 Attack Intermediate->Product SN2 Attack Byproducts PPh3=O + Reduced Azodicarboxylate

Caption: General workflow of the Mitsunobu reaction for N-alkylation.

Modern_Methods cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Promoted Synthesis Reactants_MW Phthalic Anhydride + Amine Condition_MW Microwave Irradiation Reactants_MW->Condition_MW Product_MW N-Substituted Phthalimide Condition_MW->Product_MW Rapid Heating Reactants_US Phthalic Anhydride + Amine Condition_US Ultrasonication Reactants_US->Condition_US Product_US N-Substituted Phthalimide Condition_US->Product_US Acoustic Cavitation

Caption: Workflow for modern energy-input synthesis methods.

Conclusion

The synthesis of N-substituted phthalimides can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Gabriel synthesis remain valuable for their reliability in producing primary amines, with the Ing-Manske procedure offering a milder deprotection route. The Mitsunobu reaction provides a powerful tool for stereospecific synthesis under mild conditions. Modern techniques, such as microwave-assisted and ultrasound-promoted synthesis, offer significant improvements in terms of reaction speed and green chemistry principles. The choice of the optimal method will ultimately be guided by the specific requirements of the target molecule, available resources, and desired scale of the reaction. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors.

References

Performance of 3-amino-N-ethylphthalimide in Diverse Solvent Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical behavior of fluorescent probes like 3-amino-N-ethylphthalimide in various solvent systems is critical for optimizing their application in biological imaging and sensing. This guide provides a comparative analysis of the performance of this compound, supported by experimental data and detailed protocols.

Comparative Performance Data

To illustrate the expected performance of this compound, the following table summarizes typical photophysical data for a closely related compound, 3-amino-N-propyl-1,8-naphthalimide (3APNI), in a range of solvents with varying polarities. It is anticipated that this compound would exhibit similar trends.

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)
Hexane31.038642926800.35
Toluene33.939245332900.42
Chloroform39.139849650900.58
Ethyl Acetate38.139450556900.45
THF37.439451058900.48
Dichloromethane40.739951257700.55
Acetone42.239553568900.36
Acetonitrile45.639454573300.30
DMSO45.140055573400.25
Methanol55.439856477800.15
Ethanol51.939755876100.18
Water63.140558076500.02

Note: Data presented is for 3-amino-N-propyl-1,8-naphthalimide and is intended to be representative of the expected behavior of this compound. Actual values for this compound may vary.

Key Performance Indicators

Solvatochromism: 3-Aminophthalimide derivatives are known to exhibit positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases.[1] This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. The more polar the solvent, the more it stabilizes the excited state, leading to a lower energy emission and thus a longer wavelength.

Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, is also highly dependent on solvent polarity for this class of compounds. As seen in the table, the Stokes shift for the related 3APNI increases significantly with increasing solvent polarity.[1] A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.

Fluorescence Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is another critical parameter influenced by the solvent. For many aminophthalimide and aminonaphthalimide derivatives, the quantum yield tends to be higher in moderately polar, aprotic solvents and decreases in highly polar, protic solvents like water and alcohols.[1] This quenching in protic solvents can be due to specific interactions such as hydrogen bonding, which provide non-radiative decay pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable performance evaluation.

Measurement of Absorption and Emission Spectra
  • Sample Preparation: Prepare dilute solutions of this compound in the desired spectroscopic-grade solvents. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer to record the absorption spectra and a spectrofluorometer to measure the emission spectra.

  • Data Acquisition:

    • For absorption spectra, scan a wavelength range that covers the expected absorption band (e.g., 250-500 nm).

    • For emission spectra, excite the sample at its absorption maximum (λabs) and record the emission over a suitable wavelength range (e.g., 400-700 nm). Ensure that the excitation and emission slits are set to an appropriate width to balance signal intensity and spectral resolution.

  • Data Analysis: Determine the wavelength of maximum absorption (λabs) and maximum emission (λem) from the respective spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique.[2]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Coumarin 153 in acetonitrile (ΦF = 0.56) are common standards.[3]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Visualizing Experimental Concepts

To better understand the experimental workflows and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Performance Evaluation A Prepare solutions in various solvents B UV-Vis Absorption Spectroscopy A->B C Fluorescence Emission Spectroscopy A->C D Determine λabs, λem B->D C->D F Determine Quantum Yield C->F E Calculate Stokes Shift D->E G Comparative Data Table E->G F->G Solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvent Solvent Polarity GS Fluorophore ES Fluorophore* GS->ES Absorption (hν_abs) ES->GS Emission (hν_em) ES_low Excited State (Less Stabilized) ES->ES_low in Low Polarity Solvent ES_high Excited State (More Stabilized) ES->ES_high in High Polarity Solvent Low Low Polarity High High Polarity ES_low->GS Higher Energy Emission (Shorter λem) ES_high->GS Lower Energy Emission (Longer λem)

References

A Comparative Guide to the Spectroscopic Characterization of 3-amino-N-ethylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3-amino-N-ethylphthalimide and its derivatives. Detailed experimental protocols, comparative data, and an overview of alternative analytical techniques are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise characterization of molecular structures is paramount. This compound and its derivatives are an important class of compounds with potential applications in medicinal chemistry and materials science. NMR and FTIR spectroscopy are two powerful and complementary techniques that provide detailed information about the chemical structure and functional groups present in these molecules. While NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of individual atoms, FTIR spectroscopy offers insights into the vibrational modes of functional groups.

Comparative Analysis of NMR and FTIR Spectroscopy

FeatureNMR SpectroscopyFTIR Spectroscopy
Information Provided Detailed information on the molecular skeleton, including the number and connectivity of protons and carbons, and their chemical environments.Information about the presence and nature of functional groups (e.g., C=O, N-H, C-N).
Sample Requirements Requires dissolution in a deuterated solvent. Sample concentration is typically in the milligram range.Can be performed on solid, liquid, or gas samples. Minimal sample preparation is often required (e.g., KBr pellet, thin film).
Sensitivity Generally less sensitive than FTIR, requiring higher sample concentrations.Highly sensitive to changes in dipole moment, making it excellent for detecting polar functional groups.
Resolution Provides high-resolution data, allowing for the differentiation of subtle structural isomers.Provides broader peaks, which can sometimes overlap, making the identification of individual components in a mixture challenging.
Quantitative Analysis Can be used for quantitative analysis through integration of peak areas.Can be used for quantitative analysis based on the intensity of absorption bands, but is often more complex than NMR.

Experimental Data and Interpretation

The following tables summarize the characteristic NMR and FTIR data for this compound and two of its representative derivatives: 3-acetamido-N-ethylphthalimide and 3-benzamido-N-ethylphthalimide.

NMR Spectral Data

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonThis compound3-acetamido-N-ethylphthalimide3-benzamido-N-ethylphthalimide
-CH2CH3 (t)~1.25~1.28~1.30
-CH2CH3 (q)~3.70~3.75~3.78
-NH2 or -NH- (s/br s)~4.10 (br s)~8.50 (s)~9.50 (s)
Aromatic H~6.80-7.60 (m)~7.20-8.00 (m)~7.40-8.50 (m)
-COCH3 (s)-~2.20-
Benzoyl H (m)--~7.50-8.20

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonThis compound3-acetamido-N-ethylphthalimide3-benzamido-N-ethylphthalimide
-CH2C H3~14.0~14.2~14.3
-C H2CH3~35.0~35.5~35.8
Aromatic C~110-135~115-140~118-142
C-NH2/C-NH~145.0~138.0~137.5
C=O (imide)~168.0, ~169.0~167.5, ~168.5~167.0, ~168.0
-C OCH3-~24.0-
-C O (amide)-~169.5~166.0
Benzoyl C--~127-135

Note: The exact chemical shifts can vary depending on the solvent and concentration.

FTIR Spectral Data

Table 3: Characteristic FTIR Absorption Bands (cm-1)

Functional GroupThis compound3-acetamido-N-ethylphthalimide3-benzamido-N-ethylphthalimide
N-H Stretch (amine/amide)~3450, ~3350 (two bands for -NH2)~3300 (one band for -NH)~3280 (one band for -NH)
C-H Stretch (aliphatic)~2970, ~2930~2975, ~2935~2980, ~2940
C=O Stretch (imide, asymm)~1760~1770~1775
C=O Stretch (imide, symm)~1700~1710~1715
C=O Stretch (amide I)-~1680~1660
N-H Bend (amide II)-~1530~1540
C-N Stretch~1300~1290~1280

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl3: δ 7.26 for 1H and δ 77.16 for 13C).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm-1.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Start Starting Materials: 3-Nitrophthalic Anhydride Ethylamine Acylating Agent Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Sample NMR Sample Preparation (in CDCl3) Purification->NMR_Sample FTIR_Sample FTIR Sample Preparation (KBr Pellet) Purification->FTIR_Sample NMR_Analysis NMR Analysis (1H & 13C) NMR_Sample->NMR_Analysis FTIR_Analysis FTIR Analysis FTIR_Sample->FTIR_Analysis Data_Analysis Data Interpretation & Comparison NMR_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Publish Comparison Guide

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Comparison with Other Alternatives

While NMR and FTIR are the workhorses for routine characterization, other techniques can provide complementary or more specialized information.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and helping to elucidate the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • X-ray Crystallography: Offers the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. However, it requires a single crystal of suitable quality, which can be challenging to obtain.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. The position and intensity of absorption bands are sensitive to the conjugation and the presence of chromophores.

  • Fluorescence Spectroscopy: Many phthalimide derivatives are fluorescent. Fluorescence spectroscopy can provide insights into the excited state properties of the molecules and their interactions with the environment, which is particularly relevant for applications in bio-imaging and sensing.

Conclusion

NMR and FTIR spectroscopy are indispensable and complementary tools for the characterization of this compound derivatives. NMR provides a detailed map of the molecular structure, while FTIR offers a rapid and sensitive method for identifying key functional groups. By combining the data from both techniques, researchers can confidently confirm the identity and purity of their synthesized compounds. For more in-depth structural and photophysical analysis, techniques such as mass spectrometry, X-ray crystallography, and fluorescence spectroscopy can provide valuable additional information. The choice of analytical methods will ultimately depend on the specific research question and the properties of the compounds under investigation.

Assessing the Binding Affinity of Phthalimide Derivatives with the E3 Ligase Cereblon

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Comparative Binding Affinity of Phthalimide Derivatives to Cereblon

The binding affinity of a ligand to its target is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. The following table summarizes the binding affinities of several prominent phthalimide derivatives to Cereblon, as determined by various biophysical techniques.

CompoundStructureBinding Affinity (Kd/Ki) to CRBNMeasurement TechniqueReference
ThalidomideChemical structure of Thalidomide~250 nM (Ki)Fluorescence Polarization[1]
LenalidomideChemical structure of Lenalidomide~178 nM (Ki)Fluorescence Polarization[1]
PomalidomideChemical structure of Pomalidomide~157 nM (Ki)Fluorescence Polarization[1]
(S)-thalidomideChemical structure of (S)-thalidomide~10-fold stronger than (R)-thalidomideCompetitive Binding Assay[2]
(R)-thalidomideChemical structure of (R)-thalidomideWeaker binding than (S)-thalidomideCompetitive Binding Assay[2]
IberdomideChemical structure of IberdomideHigher affinity than lenalidomide and pomalidomideNot specified[3]

This table presents a selection of publicly available data and is not exhaustive.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and drug optimization. Two commonly employed techniques for characterizing the interaction between small molecules and proteins are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[4][5] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

Workflow for a Typical SPR Experiment:

cluster_0 SPR Experimental Workflow Immobilize CRBN on Sensor Chip Immobilize CRBN on Sensor Chip Inject Phthalimide Derivative (Analyte) Inject Phthalimide Derivative (Analyte) Immobilize CRBN on Sensor Chip->Inject Phthalimide Derivative (Analyte) Monitor Binding (Association) Monitor Binding (Association) Inject Phthalimide Derivative (Analyte)->Monitor Binding (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Monitor Binding (Association)->Flow Buffer (Dissociation) Regenerate Sensor Surface Regenerate Sensor Surface Flow Buffer (Dissociation)->Regenerate Sensor Surface Data Analysis (k_on, k_off, Kd) Data Analysis (k_on, k_off, Kd) Regenerate Sensor Surface->Data Analysis (k_on, k_off, Kd) cluster_1 ITC Experimental Workflow Load CRBN into Sample Cell Load CRBN into Sample Cell Load Phthalimide Derivative into Syringe Load Phthalimide Derivative into Syringe Load CRBN into Sample Cell->Load Phthalimide Derivative into Syringe Titrate Ligand into Protein Solution Titrate Ligand into Protein Solution Load Phthalimide Derivative into Syringe->Titrate Ligand into Protein Solution Measure Heat Change per Injection Measure Heat Change per Injection Titrate Ligand into Protein Solution->Measure Heat Change per Injection Generate Binding Isotherm Generate Binding Isotherm Measure Heat Change per Injection->Generate Binding Isotherm Fit Data to Binding Model (Kd, n, ΔH) Fit Data to Binding Model (Kd, n, ΔH) Generate Binding Isotherm->Fit Data to Binding Model (Kd, n, ΔH) cluster_2 CRL4-CRBN E3 Ligase Pathway Phthalimide\nDerivative Phthalimide Derivative CRBN CRBN Phthalimide\nDerivative->CRBN Binds to DDB1 DDB1 CRBN->DDB1 Neo-substrate\n(e.g., Ikaros/Aiolos) Neo-substrate (e.g., Ikaros/Aiolos) CRBN->Neo-substrate\n(e.g., Ikaros/Aiolos) Recruits CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 E2\nUbiquitin-conjugating\nenzyme E2 Ubiquitin-conjugating enzyme Rbx1->E2\nUbiquitin-conjugating\nenzyme Recruits E2\nUbiquitin-conjugating\nenzyme->Neo-substrate\n(e.g., Ikaros/Aiolos) Ubiquitinates Ubiquitinated\nSubstrate Ubiquitinated Substrate Neo-substrate\n(e.g., Ikaros/Aiolos)->Ubiquitinated\nSubstrate Proteasome Proteasome Ubiquitinated\nSubstrate->Proteasome Targets for Degradation Degradation Proteasome->Degradation

References

Safety Operating Guide

Navigating the Disposal of 3-amino-N-ethylphthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

General Chemical Waste Disposal Protocol

The following step-by-step process outlines the recommended procedure for managing the disposal of chemical waste such as 3-amino-N-ethylphthalimide. This protocol is designed to meet stringent safety and environmental standards.

Step 1: Waste Identification and Characterization The initial and most crucial step is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that phthalimide derivatives can have various biological effects, it is prudent to handle this compound as a hazardous waste unless confirmed otherwise by a certified safety professional.

Step 2: Container Selection and Management Proper containment is essential to prevent leaks and reactions. All hazardous waste must be stored in containers that are compatible with the chemical. For solid waste like this compound, a securely sealed, durable plastic or glass container is recommended. Containers must be kept closed at all times except when adding waste.

Step 3: Labeling Accurate and clear labeling of waste containers is a regulatory requirement and a key safety measure. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name (e.g., this compound)

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The specific hazards associated with the waste (e.g., toxic, irritant)

Step 4: Segregation and Storage Incompatible chemicals must be stored separately to prevent dangerous reactions.[1][2] Store containers of this compound away from strong acids, bases, and oxidizing agents.[1] Waste should be stored in a designated, well-ventilated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][3]

Step 5: Waste Pickup and Disposal Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3] Do not dispose of chemical waste down the drain or in the regular trash unless it has been explicitly deemed non-hazardous by EH&S.[4][5]

Key Logistical and Safety Information for Chemical Waste Disposal

For quick reference, the following table summarizes the essential logistical and safety considerations for managing laboratory chemical waste.

ParameterGuidelineSource
Waste Characterization Assume waste is hazardous unless confirmed otherwise.General Best Practice
Container Requirements Chemically compatible, securely closed, and in good condition.[2][3]
Labeling "Hazardous Waste," full chemical name, accumulation date, and associated hazards.[3]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][3]
Storage Time Limit Varies by regulation; consult your institution's EH&S guidelines.[3]
Segregation Store away from incompatible materials (e.g., acids, bases, oxidizers).[1][2]
Disposal Method Through the institution's certified hazardous waste management program.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Assessment cluster_1 Non-Hazardous Disposal cluster_2 Hazardous Waste Management start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous_disposal Dispose in regular trash or drain (per EH&S guidance) is_hazardous->non_hazardous_disposal No select_container Select Compatible Container is_hazardous->select_container Yes label_container Label Container Correctly select_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste segregate_waste Segregate from Incompatibles store_waste->segregate_waste request_pickup Request EH&S Pickup segregate_waste->request_pickup pickup_complete Waste Disposed by Certified Professionals request_pickup->pickup_complete

References

Personal protective equipment for handling 3-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-amino-N-ethylphthalimide. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. Based on the potential hazards associated with similar aromatic amines, the following PPE is recommended.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable. Ensure to check for breakthrough times with the specific glove material if available.[1][2]
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against splashes, safety goggles that form a seal around the eyes are recommended.[2][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3][4]
Skin and Body Protection Laboratory coat or Chemical-resistant apron/coverallsA standard lab coat should be worn. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls are advised.[4][5]
Respiratory Protection Fume hood or RespiratorAll handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Foot Protection Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities.[2][4]

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and dissolved amines readily available.

2.2. Handling Procedure:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or on a balance equipped with a draft shield to minimize the dispersion of dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical and avoid direct contact.

2.3. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not pour down the drain.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_spillkit Verify Spill Kit Availability prep_fumehood->prep_spillkit handle_weigh Weigh Compound prep_spillkit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.